Orcinol gentiobioside
Description
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPNBJLXZMBECP-SKYGPZSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Orcinol Gentiobioside: A Technical Guide to Its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol (B57675) gentiobioside, a phenolic glycoside first identified in the latter half of the 20th century, has emerged as a compound of significant interest in ethnopharmacology and drug discovery. Primarily isolated from plants of the Curculigo genus, this molecule has demonstrated a range of biological activities, most notably in the realm of bone metabolism. This technical guide provides a comprehensive overview of the discovery of orcinol gentiobioside, its primary natural sources, detailed experimental protocols for its isolation and analysis, and a summary of its known biological effects, with a focus on its anti-osteoporotic properties. The information is presented to support further research and development efforts targeting this promising natural product.
Discovery and Chemical Profile
The discovery of this compound stemmed from ethnopharmacological investigations into traditional Chinese and Indian medicines, where plants from the Curculigo genus have been utilized for centuries to treat ailments such as osteoporosis, arthritis, and immune-related disorders. Phytochemical studies in the late 20th century led to the isolation and characterization of this unique phenolic glycoside.
Structurally, this compound consists of an orcinol (3,5-dihydroxytoluene) core linked to a gentiobiose disaccharide, which is composed of two β-D-glucopyranose units. This specific combination of a phenolic aglycone and a disaccharide moiety is relatively rare in nature and is thought to be a key contributor to its distinct biological activities.
Natural Sources
This compound has been identified in a limited number of plant species, primarily within the Hypoxidaceae family. The most well-documented sources are the rhizomes of Curculigo orchioides and Curculigo breviscapa. It has also been reported in Semecarpus anacardium and has been detected in the leaves of Curculigo latifolia and extracts of Moringa oleifera.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Curculigo orchioides | Hypoxidaceae | Rhizomes |
| Curculigo breviscapa | Hypoxidaceae | Rhizomes |
| Semecarpus anacardium | Anacardiaceae | Not specified |
| Curculigo latifolia | Hypoxidaceae | Leaves |
| Moringa oleifera | Moringaceae | Not specified |
Experimental Protocols
General Isolation and Purification Workflow
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following workflow provides a general overview of the process.
Detailed Isolation Protocol from Curculigo orchioides
This protocol is a composite of methodologies reported in the literature for the isolation of phenolic glycosides from Curculigo species.
-
Extraction:
-
Air-dried and powdered rhizomes of Curculigo orchioides (1 kg) are extracted three times with 80% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate and n-butanol fractions, which typically contain the phenolic glycosides, are concentrated.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1) to yield several sub-fractions.
-
Fractions containing similar compounds, as determined by thin-layer chromatography (TLC), are combined.
-
-
Further Purification:
-
The sub-fractions rich in this compound are further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of methanol and water.
-
Analytical HPLC Method for Quantification
The quantification of this compound in plant extracts can be performed using the following HPLC method:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Quantification: Based on a calibration curve generated with a purified this compound standard.
Biological Activities and Mechanism of Action
This compound has been investigated for several biological activities, with the most significant findings related to its anti-osteoporotic effects.
Anti-Osteoporotic Activity
Recent studies have demonstrated that this compound can inhibit osteoclastogenesis, the process of bone resorption by osteoclasts. This effect is crucial in the context of osteoporosis, a condition characterized by excessive bone resorption.
The proposed mechanism of action involves the modulation of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway. By targeting JNK1, this compound promotes apoptosis (programmed cell death) and suppresses autophagy in osteoclasts. This dual action leads to a reduction in the number and activity of bone-resorbing cells, thereby mitigating bone loss.
Table 2: Quantitative Data on the Bioactivity of this compound and Related Compounds
| Compound | Bioactivity | Assay | Result |
| Orcinol Glucoside | Yield from Curculigo orchioides | UPLC-PDA | 0.36 - 1.301% |
| This compound | Anti-osteoporotic | In vitro osteoclastogenesis assay | Inhibition of osteoclast formation |
| This compound | Anti-inflammatory | Not specified | Qualitative evidence |
| This compound | Antioxidant | Not specified | Qualitative evidence |
Other Potential Activities
Preliminary studies and the traditional uses of its source plants suggest that this compound may also possess anti-inflammatory and antioxidant properties. However, more rigorous investigations are required to fully elucidate these potential therapeutic effects and their underlying mechanisms.
Future Perspectives
This compound represents a promising lead compound for the development of novel therapeutics, particularly for the management of osteoporosis. Future research should focus on:
-
Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation and purification of this compound.
-
In-depth Pharmacological Studies: Conducting comprehensive in vivo studies to validate its anti-osteoporotic efficacy and to investigate its pharmacokinetic and toxicological profiles.
-
Elucidation of Other Bioactivities: Systematically exploring its potential anti-inflammatory, antioxidant, and other therapeutic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features for enhanced biological activity.
Conclusion
This compound stands out as a natural product with significant therapeutic potential. Its well-documented role in the inhibition of osteoclastogenesis provides a strong foundation for its development as an anti-osteoporotic agent. This technical guide consolidates the current knowledge on its discovery, natural sources, and biological activities, offering a valuable resource for researchers and drug development professionals dedicated to advancing natural product-based therapies. Further exploration of this fascinating molecule is warranted to unlock its full therapeutic potential.
Isolation of Orcinol Gentiobioside from Curculigo orchioides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Orcinol (B57675) gentiobioside, a phenolic glycoside found in the rhizomes of Curculigo orchioides. This document outlines detailed experimental protocols, presents quantitative data, and explores the potential biological significance of this compound, aiming to equip researchers with the necessary information for its successful extraction, purification, and further investigation.
Introduction
Curculigo orchioides, commonly known as "Kali Musli," is a medicinal plant with a long history of use in traditional medicine systems.[1] Its rhizomes are a rich source of various bioactive compounds, including phenolic glycosides, which are of significant interest to the pharmaceutical industry.[1][2] Among these, Orcinol gentiobioside stands out for its potential therapeutic applications. This guide focuses on the methodologies required to isolate and characterize this specific compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₁₂ | N/A |
| Molecular Weight | 448.42 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Limited solubility in water; soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) | N/A |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound from the rhizomes of Curculigo orchioides.
Plant Material and Pre-processing
-
Collection and Identification: Fresh rhizomes of Curculigo orchioides should be collected and authenticated by a plant taxonomist.
-
Cleaning and Drying: The rhizomes are thoroughly washed with water to remove any soil and debris. They are then shade-dried or oven-dried at a controlled temperature (typically 40-50°C) to a constant weight to prevent enzymatic degradation of the phytoconstituents.
-
Pulverization: The dried rhizomes are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction of Crude this compound
A generalized workflow for the extraction and isolation of this compound is presented below.
Protocol:
-
Solvent Extraction:
-
Soxhlet Extraction: A known quantity of the powdered rhizome is packed into a thimble and extracted with methanol or 95% ethanol in a Soxhlet apparatus for 24-48 hours.
-
Maceration: Alternatively, the powder can be soaked in the solvent (1:10 w/v) at room temperature with occasional shaking for 3-5 days.
-
-
Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated crude extract.
Isolation and Purification
Column Chromatography:
-
Stationary Phase: Sephadex LH-20 or silica gel (60-120 mesh) is commonly used.
-
Column Packing: The column is packed using a slurry method with a suitable non-polar solvent.
-
Loading: The crude extract is adsorbed onto a small amount of silica gel or dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
-
Elution: A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
-
Fraction Collection: Fractions of a specific volume are collected sequentially.
-
Monitoring: The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing agent (e.g., UV light, iodine vapor, or a specific spray reagent) to identify those containing the target compound. Fractions with similar TLC profiles are pooled together.
Preparative High-Performance Liquid Chromatography (HPLC):
For obtaining a high-purity compound, preparative HPLC is the method of choice.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 280 nm for phenolic compounds).
-
Injection and Collection: The pooled fractions from column chromatography are dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. The peak corresponding to this compound is collected.
Structural Characterization
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the complete chemical structure, including the stereochemistry of the glycosidic linkages.
Quantitative Data
The yield of this compound can vary depending on the plant material, extraction method, and purification process. The following table summarizes quantitative data for the related compound, orcinol glucoside, from Curculigo orchioides rhizomes, which can provide a reference point for expected yields.
| Extraction Method | Solvent | Compound | Yield (mg/g of dried rhizome) | Reference |
| Soxhlet | 100% Methanol | Orcinol-β-D-glucoside | 1.27 - 9.16 | [3] |
| Reduced Pressure (60°C) | 70% Ethanol | Orcinol-β-D-glucoside | Lower than methanol extraction | [3] |
Potential Biological Activity and Signaling Pathways
While research specifically on the signaling pathways affected by this compound is limited, studies on the closely related compound, orcinol glucoside, provide valuable insights into its potential mechanism of action.
A proposed signaling pathway for the related compound, orcinol glucoside, in the context of its anti-osteoporotic activity is depicted below.
Orcinol glucoside has been shown to exert anti-osteoporotic effects by activating the Nrf2/Keap1 and mTOR signaling pathways. This activation leads to a reduction in oxidative stress and the inhibition of autophagy in osteoclasts. Given the structural similarity, it is plausible that this compound may exhibit similar or related biological activities and mechanisms of action. However, further research is required to confirm this hypothesis.
Conclusion
This technical guide provides a framework for the isolation, characterization, and potential biological investigation of this compound from Curculigo orchioides. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising bioactive compound.
References
- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of Orcinol gentiobioside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Orcinol (B57675) gentiobioside (OGB). The information is compiled for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's mechanism of action in relevant biological pathways.
Chemical Structure and Properties
Orcinol gentiobioside is a phenolic glycoside consisting of an orcinol aglycone linked to a gentiobiose disaccharide moiety.[1] Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol.[1]
Quantitative Physicochemical and Spectral Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₈O₁₂ | [1] |
| Molecular Weight | 448.42 g/mol | [1] |
| CAS Number | 164991-86-0 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 117-120°C | |
| Boiling Point | 781.5 ± 60.0°C (Predicted) | |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO (65 mg/mL), Ethanol (B145695), Methanol (B129727), Pyridine | |
| ¹H NMR Data | Specific chemical shifts and coupling constants are not detailed in the currently available peer-reviewed literature. | |
| ¹³C NMR Data | Specific chemical shifts are not detailed in the currently available peer-reviewed literature. | |
| Mass Spectrometry | Detailed fragmentation patterns are not specified in the currently available literature. Cleavage of the glycosidic bond is expected.[1] |
Natural Occurrence and Isolation
This compound is a natural product found in plants of the Curculigo genus, particularly in the rhizomes of Curculigo orchioides and Curculigo breviscapa.[1][2] Its presence in these plants is significant as they are used in traditional Chinese and Indian medicine to treat conditions like osteoporosis.[1]
General Isolation Protocol
Objective: To extract and purify this compound from the dried rhizomes of Curculigo orchioides or C. breviscapa.
Methodology:
-
Extraction:
-
Air-dried and powdered rhizomes of the plant material are extracted exhaustively with 95% ethanol at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. Phenolic glycosides like OGB are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography (Silica Gel):
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient solvent system, commonly a mixture of chloroform (B151607) and methanol, with increasing methanol concentration (e.g., gradients from 100:1 to 1:1, v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Purification (Sephadex LH-20):
-
The pooled fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol, to remove smaller impurities.
-
-
Final Purification (Preparative HPLC):
-
Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with literature data.
-
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-osteoporotic activity. Its primary mechanism of action involves the regulation of osteoclasts, the cells responsible for bone resorption.
Inhibition of Osteoclastogenesis via JNK1 Signaling
Recent research has shown that this compound inhibits the differentiation and function of osteoclasts induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[1] The mechanism is centered on the c-Jun N-terminal Kinase 1 (JNK1) signaling pathway. OGB has been shown to bind to JNK1, inhibiting its activity.[3] This inhibition leads to two key downstream effects: the promotion of osteoclast apoptosis (programmed cell death) and the suppression of autophagy (a cellular degradation process).[3] By preventing the formation and activity of bone-resorbing osteoclasts, OGB helps to mitigate bone loss.[1]
Caption: OGB inhibits RANKL-induced osteoclastogenesis via the JNK1 pathway.
Key Experimental Protocols
The following sections provide representative, detailed protocols for assays used to characterize the anti-osteoporotic activity of this compound.
Representative Protocol: TRAP Staining for Osteoclast Identification
Objective: To visualize and quantify osteoclast formation in a cell culture model. Tartrate-Resistant Acid Phosphatase (TRAP) is an enzyme marker for osteoclasts.
Materials:
-
Bone marrow macrophages (BMMs) or RAW 264.7 cells
-
96-well culture plates
-
Culture medium (α-MEM with 10% FBS)
-
RANKL (e.g., 50 ng/mL)
-
This compound (at various concentrations)
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 10% Neutral Buffered Formalin or 4% Paraformaldehyde in PBS
-
TRAP Staining Kit (containing Naphthol AS-BI phosphate (B84403) substrate, Fast Garnet GBC base, and a tartrate-containing buffer)
-
Deionized water
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed BMMs or RAW 264.7 cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well.
-
Induction of Osteoclastogenesis: Culture the cells in medium containing RANKL to induce differentiation into osteoclasts. Simultaneously, treat cells with various concentrations of this compound or a vehicle control (DMSO). Culture for 4-6 days, replacing the medium every 2 days.
-
Cell Fixation:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with 200 µL of PBS per well.
-
Add 100 µL of Fixative Solution to each well and incubate for 10 minutes at room temperature.[4]
-
-
Washing: Aspirate the fixative and wash the wells three times with 200 µL of deionized water.
-
TRAP Staining:
-
Prepare the TRAP staining solution according to the manufacturer's protocol. This typically involves mixing the substrate, buffer, and color reagent (e.g., Fast Garnet GBC).
-
Add 100 µL of the freshly prepared TRAP staining solution to each well.[3]
-
Incubate the plate at 37°C for 20-60 minutes, shielded from light. Monitor the color development under a microscope.
-
-
Final Wash and Imaging:
-
Once staining is optimal (osteoclasts appear red/purple), stop the reaction by aspirating the staining solution.
-
Wash the wells three times with deionized water.
-
Allow the wells to air dry completely.
-
-
Quantification:
Representative Protocol: Western Blot for JNK Phosphorylation
Objective: To measure the activation of the JNK signaling pathway by detecting the level of phosphorylated JNK (p-JNK) relative to total JNK.
Materials:
-
Osteoclast cell lysates (treated with RANKL +/- OGB)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels (e.g., 12% polyacrylamide)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-JNK, Rabbit anti-total-JNK, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system (e.g., ChemiDoc) or X-ray film.
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE:
-
Denature 20-60 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[7]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.[7]
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped of the first set of antibodies using a stripping buffer.
-
Re-block the membrane and probe with the primary antibody for total JNK, followed by the secondary antibody and detection.
-
Repeat the process for the β-actin loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-JNK to total JNK for each sample to determine the effect of OGB on JNK activation.
-
Caption: Workflow for assessing the biological activity of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. biocat.com [biocat.com]
- 7. benchchem.com [benchchem.com]
- 8. europeanreview.org [europeanreview.org]
Orcinol Gentiobioside: A Technical Overview of its Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Orcinol gentiobioside, a natural phenolic glycoside with significant therapeutic potential. This document details its physicochemical properties, experimental protocols for its study, and its role in key cellular signaling pathways.
Core Properties of this compound
This compound is a natural product that has been isolated from the rhizomes of plants such as Curculigo orchioides and Curculigo breviscapa.[1][2] It is recognized for its potential anti-osteoporotic activity.[1]
| Property | Value | Source |
| CAS Number | 164991-86-0 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₈O₁₂ | [3] |
| Molecular Weight | 448.42 g/mol | [1][2][3][4] |
| Alternate Names | Anacardoside | [1] |
Experimental Protocols
Isolation of this compound from Curculigo orchioides
A common method for the isolation of this compound involves solvent extraction and chromatographic separation from the rhizomes of Curculigo orchioides. While specific protocols may vary, a general procedure is as follows:
-
Preparation of Plant Material : Dried and powdered rhizomes of Curculigo orchioides are used as the starting material.
-
Extraction : The powdered rhizomes are subjected to extraction with a suitable solvent, such as 100% methanol, using a Soxhlet apparatus.[5]
-
Concentration : The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation : The crude extract is then subjected to column chromatography, often using silica (B1680970) gel or Sephadex LH-20, with a gradient elution system (e.g., chloroform-methanol mixtures) to separate the different components.
-
Purification : Fractions containing this compound are identified using techniques like Thin Layer Chromatography (TLC). These fractions are then pooled and further purified, often by recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[5]
-
Structural Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-Osteoporotic Activity Assay
The anti-osteoporotic activity of this compound can be assessed by examining its effect on osteoclast formation and function. A key method is the Tartrate-Resistant Acid Phosphatase (TRAP) staining assay.
-
Cell Culture : Bone marrow macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclasts.[2]
-
Treatment : Differentiated osteoclasts are treated with varying concentrations of this compound.
-
TRAP Staining : After the treatment period, the cells are fixed and stained for TRAP, an enzyme characteristic of osteoclasts. A detailed staining protocol involves:
-
Fixing the cells with a 10% neutral buffered formalin solution.
-
Incubating the fixed cells with a TRAP staining solution containing Naphthol AS-MX phosphate (B84403) and a colorimetric substrate like Fast Red Violet LB Salt in a tartrate-containing buffer.[3][6]
-
Counterstaining with a suitable nuclear stain (e.g., hematoxylin (B73222) or Fast Green) to visualize the cell nuclei.[3][4]
-
-
Quantification : TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope. A reduction in the number of TRAP-positive cells in the presence of this compound indicates an inhibitory effect on osteoclast differentiation.[1]
Western Blot Analysis of JNK Signaling Pathway
To investigate the effect of this compound on the JNK signaling pathway, the phosphorylation status of key proteins like JNK can be determined by Western blotting.
-
Cell Lysis : Osteoclasts treated with this compound are lysed to extract total cellular proteins.
-
Protein Quantification : The concentration of the extracted proteins is determined using a suitable method, such as the Bradford assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of JNK (p-JNK) and total JNK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The relative intensity of the p-JNK band compared to the total JNK band is quantified to determine the effect of this compound on JNK activation.[7][8]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly in the context of osteoporosis.
JNK1 Signaling Pathway in Osteoclasts
This compound has been found to inhibit the RANKL-induced differentiation of osteoclasts by targeting the c-Jun N-terminal Kinase 1 (JNK1) signaling pathway.[2] This inhibition leads to the promotion of apoptosis and suppression of autophagy in osteoclasts, thereby reducing bone resorption.[2]
Caption: this compound inhibits JNK1, promoting apoptosis and suppressing autophagy in osteoclasts.
Nrf2/Keap1 and mTOR Signaling Pathways
This compound has also been demonstrated to activate the Nrf2/Keap1 signaling pathway.[1] This activation leads to an antioxidant response. Concurrently, it enhances the phosphorylation of mTOR, which in turn suppresses autophagy.[1] This dual action helps in attenuating oxidative stress and inhibiting osteoclast activity.[1]
Caption: this compound activates Nrf2 and mTOR pathways to reduce osteoclast activity.
References
- 1. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. ihisto.io [ihisto.io]
- 5. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Solubility Profile of Orcinol Gentiobioside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol (B57675) gentiobioside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its solubility profile is paramount for advancing research and development, particularly in formulation studies, in vitro and in vivo testing, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility of Orcinol gentiobioside in a range of common laboratory solvents. The document summarizes available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide researchers in this critical analytical procedure.
Introduction
This compound (CAS No. 164991-86-0) is a bioactive compound that belongs to the glycoside class of natural products. Its structure consists of an orcinol aglycone linked to a gentiobiose disaccharide moiety. The presence of multiple hydroxyl groups in its structure significantly influences its physicochemical properties, most notably its solubility. This guide aims to consolidate the current knowledge on the solubility of this compound to support its ongoing investigation and potential translation into therapeutic products.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₁₂ | [1] |
| Molecular Weight | 448.42 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Density | 1.63 ± 0.1 g/cm³ | [2] |
| LogP (Octanol-Water Partition Coefficient) | -1.81 | [2] |
The negative LogP value indicates a hydrophilic nature, suggesting a preference for polar environments.[2]
Solubility Profile of this compound
The solubility of this compound has been characterized in various organic and aqueous solvents. The available data, both quantitative and qualitative, are summarized in the table below.
| Solvent | Type | Solubility | Remarks | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 65 mg/mL | Sonication is recommended. | [3] |
| Ethanol | Polar Protic | 25 mg/mL | Ultrasonic assistance is needed. | [3] |
| Methanol | Polar Protic | Soluble | Quantitative data not available. | [3][4] |
| Pyridine | Polar Aprotic | Soluble | Quantitative data not available. | [3][4] |
| Water | Polar Protic | Limited Solubility | Quantitative data not available. | [2] |
| Chloroform | Non-polar | Soluble | Quantitative data not available. | [4] |
| Dichloromethane | Non-polar | Soluble | Quantitative data not available. | [4] |
| Ethyl Acetate | Polar Aprotic | Soluble | Quantitative data not available. | [4] |
| Acetone | Polar Aprotic | Soluble | Quantitative data not available. | [4] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Incubator or water bath for temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
4.3. Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Signaling Pathways and Biological Context
While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally related compound, orcinol glucoside, has shown involvement in the Nrf2/Keap1 and mTOR signaling pathways, which are crucial in regulating oxidative stress and autophagy. Further investigation is required to determine if this compound exhibits similar mechanisms of action.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound. The compound demonstrates good solubility in polar aprotic and polar protic organic solvents, with limited solubility in water, consistent with its hydrophilic nature. For researchers in drug discovery and development, this information is critical for designing formulations and experimental conditions that ensure the compound is in a suitable state for biological evaluation. The provided experimental protocol offers a robust framework for generating further quantitative solubility data in various solvent systems, which will be invaluable for the continued exploration of this compound's therapeutic potential.
References
Orcinol Gentiobioside: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol (B57675) gentiobioside, also known as orcinol glucoside, is a phenolic glycoside predominantly isolated from the rhizomes of Curculigo orchioides Gaertn.[1] This compound has garnered significant scientific interest due to its diverse pharmacological properties. Emerging research has highlighted its potential in the management of several chronic conditions, primarily attributing its therapeutic effects to its potent antioxidant, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the known biological activities of orcinol gentiobioside, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, contributing to its protective effects against oxidative stress-related pathologies.[2][3]
Quantitative Antioxidant Data
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | in vitro | IC50: 18.10 ± 0.91 µg/mL (for rhizome crude extract of Curculigo latifolia containing this compound) | [4][5] |
| β-Carotene Bleaching | in vitro | 35.20% inhibition (for rhizome crude extract of Curculigo latifolia containing this compound) | [4][5] |
Experimental Protocols
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The reduction of DPPH is measured by the decrease in its absorbance at a characteristic wavelength.
-
Reagents: DPPH solution in methanol, test compound solution, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
A solution of the test compound at various concentrations is added to a solution of DPPH in methanol.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[6]
-
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory conditions.[7]
Experimental Protocols
This in vitro model is widely used to screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: LPS, test compound solution, cell culture medium, and reagents for measuring inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines).
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response.
-
After an incubation period, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
The viability of the cells is assessed using methods like the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Enzyme Inhibitory Activity
Research indicates that plant extracts containing this compound possess enzyme inhibitory properties, particularly against α-glucosidase.[8]
Quantitative Enzyme Inhibition Data
| Enzyme | Test System | Result | Reference |
| α-Glucosidase | in vitro | IC50: 155.25 to 553.38 µg/mL (for Curculigo latifolia extracts containing this compound) | [8] |
Experimental Protocols
This assay is commonly used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can help in managing blood glucose levels.
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reagents: Test compound solution, α-glucosidase solution, pNPG solution, and a buffer solution (e.g., phosphate (B84403) buffer).
-
Procedure:
-
The test compound is pre-incubated with the α-glucosidase enzyme solution in a buffer.
-
The substrate, pNPG, is then added to initiate the enzymatic reaction.
-
The reaction mixture is incubated for a specific time at a controlled temperature.
-
The reaction is stopped by adding a basic solution (e.g., sodium carbonate).
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[9]
-
Signaling Pathways
The biological activities of this compound are mediated through its modulation of key cellular signaling pathways.
Nrf2/Keap1 Signaling Pathway
This compound has been shown to activate the Nrf2/Keap1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[2][10][11] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[12][13]
Caption: this compound activates the Nrf2/Keap1 pathway.
mTOR Signaling Pathway
In the context of its anti-osteoporotic effects, this compound has been found to activate the mTOR signaling pathway.[2][10][11] This pathway is a central regulator of cell growth, proliferation, and survival. The activation of mTOR by this compound contributes to the suppression of autophagy in osteoclasts, thereby inhibiting bone resorption.
Caption: this compound inhibits bone resorption via the mTOR pathway.
JNK1 Signaling Pathway
Recent studies have indicated that this compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy through the JNK1 signaling pathway.[14][15]
Caption: this compound's role in osteoclastogenesis via JNK1.
Conclusion
This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways such as Nrf2/Keap1 and mTOR, make it a strong candidate for the development of novel drugs targeting diseases associated with oxidative stress and inflammation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic capabilities of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orcinol Glucoside | 21082-33-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination of Molecular Networking and LC-MS/MS Profiling in Investigating the Interrelationships between the Antioxidant and Antimicrobial Properties of Curculigo latifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Network pharmacology and experimental validation methods to reveal the active compounds and hub targets of Curculigo orchioides Gaertn in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GCMS profiling of bioactive phytocompounds from Curculigo orchiodes Gaertn. root extract and evaluation of antioxidant, and antidiabetic activities: A computational drug development approach | PLOS One [journals.plos.org]
- 10. [PDF] Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 11. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NRF2 in age-related musculoskeletal diseases: Role and treatment prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. BioKB - CoOccurrence - bone resorption - CTSK [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
Probing the Bioactive Potential: A Technical Guide to the In Vitro Mechanism of Action of Orcinol Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol (B57675) gentiobioside, a phenolic glycoside identified in plants of the Curculigo genus, presents a promising scaffold for therapeutic investigation.[1][2][3] While specific in vitro studies on its mechanism of action are not extensively documented in publicly available literature, its structural classification as a phenolic glycoside allows for the formulation of well-grounded hypotheses regarding its potential biological activities. This technical guide outlines the probable in vitro mechanisms of action for orcinol gentiobioside, focusing on its potential antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and data presentation frameworks are provided to facilitate further research and elucidation of its precise molecular interactions.
Introduction: The Therapeutic Promise of Phenolic Glycosides
Phenolic glycosides are a diverse class of plant secondary metabolites known for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[4][5][6] These compounds consist of a phenolic aglycone linked to a sugar moiety, which influences their solubility, stability, and bioavailability. This compound, found in species such as Curculigo breviscapa, belongs to this family.[1][3] The genus Curculigo has a history in traditional medicine for treating various ailments, with modern studies revealing anti-inflammatory, antioxidant, and anti-osteoporotic activities from its extracts and isolated compounds.[2][7][8] This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound to unlock its therapeutic potential.
Potential Mechanisms of Action and Investigative Frameworks
Based on the activities of structurally related phenolic glycosides, the primary in vitro mechanisms of action for this compound are likely to involve antioxidant effects, modulation of inflammatory pathways, and inhibition of specific enzymes.
Antioxidant Activity
Phenolic compounds are potent antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[6][9][10] The antioxidant capacity of this compound can be quantitatively assessed through a panel of established in vitro assays.
Data Presentation: Antioxidant Activity of this compound
| Assay | Principle | Endpoint Measurement | Positive Control | This compound (Hypothetical Data) |
| DPPH Radical Scavenging | Electron/hydrogen atom transfer | Decrease in absorbance at ~517 nm | Ascorbic Acid, Trolox | IC₅₀: X µM |
| ABTS Radical Scavenging | Electron/hydrogen atom transfer | Decrease in absorbance at ~734 nm | Ascorbic Acid, Trolox | IC₅₀: Y µM |
| Ferric Reducing Antioxidant Power (FRAP) | Electron transfer | Formation of a colored ferrous complex, measured at ~593 nm | FeSO₄, Trolox | Z µM Fe(II) Equivalents |
| Oxygen Radical Absorbance Capacity (ORAC) | Hydrogen atom transfer | Inhibition of fluorescent probe decay | Trolox | W µM Trolox Equivalents |
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox).
-
Add 20 µL of each sample dilution to 180 µL of the diluted ABTS solution in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Anti-inflammatory Activity
Phenolic compounds often exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways like NF-κB and MAPK.[11][12][13]
Data Presentation: Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages
| Parameter | Assay | Endpoint Measurement | Positive Control | This compound (Hypothetical Data) |
| Cell Viability | MTT / CCK-8 Assay | Absorbance at ~570 nm / ~450 nm | Vehicle Control | No significant toxicity up to Z µM |
| Nitric Oxide (NO) Production | Griess Assay | Absorbance at ~540 nm | Dexamethasone, L-NMMA | IC₅₀: A µM |
| Prostaglandin E₂ (PGE₂) Production | ELISA | Absorbance (colorimetric) | Indomethacin, Celecoxib | IC₅₀: B µM |
| Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β) | ELISA | Absorbance (colorimetric) | Dexamethasone | IC₅₀: C, D, E µM |
| Protein Expression (iNOS, COX-2, p-p65, p-p38) | Western Blot | Band Intensity (chemiluminescence) | Specific Inhibitors | Dose-dependent decrease |
Experimental Protocols:
-
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western blot).
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for mediators, shorter times for signaling proteins).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.
-
-
Cytokine and PGE₂ Measurement (ELISA):
-
Collect cell culture supernatants after treatment.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot for Signaling Proteins:
-
After a shorter stimulation period (e.g., 15-60 minutes for MAPK/NF-κB phosphorylation), lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., iNOS, COX-2, p65, phospho-p65, p38, phospho-p38) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Enzyme Inhibition
The resorcinol (B1680541) moiety within orcinol suggests a potential for inhibiting enzymes, particularly those with phenolic substrates, such as tyrosinase, which is involved in melanin (B1238610) synthesis and enzymatic browning.[14][15][16]
Data Presentation: Enzyme Inhibitory Activity of this compound
| Enzyme | Substrate | Assay Principle | Positive Control | This compound (Hypothetical Data) |
| Mushroom Tyrosinase | L-DOPA | Spectrophotometric measurement of dopachrome (B613829) formation at ~475 nm | Kojic Acid, Arbutin | IC₅₀: F µM |
| Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Spectrophotometric measurement of p-nitroaniline release at ~410 nm | Elastatinal | IC₅₀: G µM |
Experimental Protocols:
-
Mushroom Tyrosinase Inhibition Assay:
-
In a 96-well plate, add phosphate (B84403) buffer (e.g., 50 mM, pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound or kojic acid.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, L-DOPA (e.g., 2 mM).
-
Measure the rate of dopachrome formation by monitoring the increase in absorbance at 475 nm over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value. Kinetic analysis (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition.
-
Mandatory Visualizations: Workflows and Pathways
Visualizing experimental processes and molecular pathways is crucial for understanding the mechanism of action.
Caption: Experimental workflow for investigating the in vitro bioactivity of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
While direct experimental evidence is currently sparse, the chemical nature of this compound strongly suggests it possesses significant antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The technical frameworks provided in this guide offer a clear and structured path for researchers to systematically investigate these potential mechanisms. Future in vitro studies should focus on generating robust quantitative data using the outlined assays, elucidating the specific molecular targets within key signaling pathways, and exploring a wider range of enzymatic and cellular models. Such research is critical to validate the therapeutic potential of this compound and pave the way for its development as a novel bioactive agent.
References
- 1. amsbio.com [amsbio.com]
- 2. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical composition and in vitro anti-inflammatory activity of apple phenolic extracts and of their sub-fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidative and anti-proliferative potential of Curculigo orchioides Gaertn in oxidative stress induced cytotoxicity: In vitro, ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical composition, antioxidant, in vitro and in silico studies of active compounds of Curculigo latifolia extracts as promising elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antioxidant profile of phenolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Orcinol Gentiobioside: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence and Methodologies for Drug Development Professionals
Introduction
Orcinol (B57675) gentiobioside (OGB) is a phenolic glycoside first identified in plants of the Curculigo genus, which have a history of use in traditional Chinese and Indian medicine for treating conditions like osteoporosis and arthritis.[1] This document provides a comprehensive technical overview of the current research into the potential therapeutic applications of Orcinol gentiobioside, with a focus on its anti-osteoporotic, anti-cancer, anti-diabetic, hepatoprotective, antioxidant, and anti-inflammatory properties. Detailed experimental protocols and quantitative data from preclinical studies are presented to support further investigation and drug development efforts.
Anti-Osteoporotic Applications
The most well-documented therapeutic potential of this compound and its closely related analogue, orcinol glucoside (OG), lies in the prevention and treatment of osteoporosis. Preclinical studies have demonstrated its efficacy in reducing bone loss and elucidating the underlying molecular mechanisms.
In Vivo Efficacy in a Senile Osteoporosis Model
A study utilizing senescence-accelerated mouse prone 6 (SAMP6) mice, a model for senile osteoporosis, demonstrated that oral administration of orcinol glucoside (OG) significantly attenuates bone loss.[1][2]
Data Presentation: In Vivo Effects of Orcinol Glucoside on Bone Parameters
| Parameter | Model Group (SAMP6) | OG-Low Dose (50 mg/kg) | OG-High Dose (100 mg/kg) | NAC (Positive Control, 100 mg/kg) |
| Bone Mineral Density (BMD) | Decreased | Increased | Significantly Increased | Increased |
| Bone Volume/Total Volume (BV/TV) | Decreased | Increased | Significantly Increased | Increased |
| Trabecular Number (Tb.N) | Decreased | Increased | Significantly Increased | Increased |
| Trabecular Separation (Tb.Sp) | Increased | Decreased | Significantly Decreased | Decreased |
| Serum CTX-1 (Bone Resorption Marker) | Increased | Decreased | Significantly Decreased | Decreased |
| Urine DPD (Bone Resorption Marker) | Increased | Decreased | Significantly Decreased | Decreased |
Data synthesized from a study by Gong et al. (2022).[1]
In Vitro Effects on Osteoclastogenesis
This compound has been shown to directly inhibit the formation and function of osteoclasts, the cells responsible for bone resorption. Studies using bone marrow macrophages (BMMs) and RAW264.7 cells have elucidated these effects.[1][3]
Data Presentation: In Vitro Effects of this compound on Osteoclast Formation
| Parameter | Control (RANKL-stimulated) | OGB (10 µM) | OGB (20 µM) | OGB (40 µM) |
| TRAP-positive Multinucleated Cells | High | Dose-dependently decreased | Dose-dependently decreased | Significantly decreased |
| TRAP Activity | High | Dose-dependently decreased | Dose-dependently decreased | Significantly decreased |
| F-actin Ring Formation | Present | Inhibited | Significantly Inhibited | Significantly Inhibited |
| Bone Resorption Pit Area | High | Dose-dependently decreased | Dose-dependently decreased | Significantly decreased |
Data synthesized from a study by Gong et al. (2024).[3]
Signaling Pathways in Anti-Osteoporotic Action
Research indicates that this compound exerts its anti-osteoporotic effects through the modulation of several key signaling pathways.
-
JNK1 Signaling: OGB has been found to inhibit RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling pathway.[3]
-
Nrf2/Keap1 and mTOR Signaling: Orcinol glucoside (OG) attenuates oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways.[1][2] OG treatment leads to the upregulation of Nrf2 and downregulation of Keap1, promoting the expression of antioxidant enzymes.[1] It also enhances the phosphorylation of mTOR and p70S6K, which suppresses autophagy.[1][2]
Experimental Protocols
In Vivo Senile Osteoporosis Model (SAMP6 Mice) [1]
-
Animals: Male SAMP6 mice (osteoporotic model) and SAMR1 mice (control) are used.
-
Treatment: Mice are orally administered with this compound (e.g., 50 and 100 mg/kg/day) or a vehicle control (0.5% CMC-Na) for a period of 10 weeks. A positive control group (e.g., N-acetylcysteine, 100 mg/kg/day) can be included.
-
Bone Analysis: After the treatment period, femurs are collected for micro-computed tomography (micro-CT) analysis to determine parameters such as BMD, BV/TV, Tb.N, and Tb.Sp.
-
Biochemical Analysis: Blood and urine samples are collected to measure bone turnover markers like serum CTX-1 and urinary DPD.
In Vitro Osteoclast Differentiation Assay [3]
-
Cell Culture: Bone marrow macrophages (BMMs) or RAW264.7 cells are cultured in α-MEM supplemented with 10% FBS and penicillin/streptomycin.
-
Osteoclast Induction: To induce differentiation, cells are treated with RANKL (e.g., 50 ng/mL). Different concentrations of this compound are added to the culture medium.
-
TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted.
-
F-actin Ring Staining: Differentiated osteoclasts are stained with phalloidin (B8060827) to visualize the F-actin rings, which are essential for bone resorption.
-
Bone Resorption Assay: Osteoclasts are cultured on bone-mimicking surfaces (e.g., dentine slices or calcium phosphate-coated plates). The area of resorption pits is measured after removing the cells.
Anti-Cancer Potential
While research on the anti-cancer properties of this compound is still emerging, studies on its aglycone, orcinol, have shown cytotoxic effects against human colorectal cancer cells.
Cytotoxic Effects on SW480 Colorectal Cancer Cells
A study investigating the effect of orcinol on the SW480 human colorectal cancer cell line demonstrated a dose-dependent reduction in cell viability.[3][4]
Data Presentation: Cytotoxicity of Orcinol on SW480 Cells
| Orcinol Concentration (mM) | Cell Viability (%) |
| 0 (Control) | 100.00 ± 6.14 |
| 5 | 84.84 ± 1.69 |
| 10 | 46.94 ± 1.97 |
| 15 | 31.98 ± 1.56 |
| 20 | 13.88 ± 0.63 |
| 25 | 12.50 ± 0.65 |
Data from a 24-hour MTT assay.[3][4]
Induction of Apoptosis
Orcinol has also been shown to induce apoptosis in SW480 cells. At a concentration of 25 mM, orcinol increased the early apoptotic cell population to 12.06 ± 1.22% compared to 0.60 ± 0.11% in the control group.[3][4]
Experimental Protocols
Cell Viability (MTT) Assay [4]
-
Cell Seeding: SW480 cells are seeded in 96-well plates at a density of 9x10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or orcinol) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis (Annexin V/PI) Assay [4][5]
-
Cell Treatment: SW480 cells are treated with this compound at the desired concentrations.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Other Potential Therapeutic Applications
Preliminary evidence suggests that this compound may have therapeutic potential in several other areas, although further research with specific quantitative data and detailed protocols is required.
Anti-Diabetic Activity
This compound is suggested to have potential anti-diabetic properties.[1] The evaluation of these effects would typically involve the following assays:
-
α-Amylase and α-Glucosidase Inhibition Assays: These in vitro assays measure the ability of a compound to inhibit key enzymes involved in carbohydrate digestion. A substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is incubated with the respective enzyme in the presence and absence of the test compound. The inhibition of enzyme activity is determined by measuring the amount of product formed.
-
Glucose Uptake Assay in 3T3-L1 Adipocytes: Differentiated 3T3-L1 adipocytes are treated with the test compound, and the uptake of a labeled glucose analogue (e.g., 2-deoxy-D-[³H]glucose) is measured in the presence or absence of insulin.
Hepatoprotective Effects
The potential for this compound to protect the liver from damage is another area of interest.[1] A common preclinical model to assess this is:
-
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model:
-
Animal Model: Rodents (e.g., rats or mice) are used.
-
Treatment: Animals are pre-treated with this compound for a set period before being injected with CCl₄ to induce liver injury.
-
Biochemical Analysis: Blood samples are collected to measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathological Examination: Liver tissues are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of cellular damage.
-
Antioxidant Activity
The phenolic structure of this compound suggests it may possess antioxidant properties.[1] Standard in vitro assays to quantify this activity include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compound to donate an electron or hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength. The result is often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation. The reduction in the pre-formed radical cation is monitored spectrophotometrically, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or an IC₅₀ value.
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is an area for further exploration.[1] Key in vitro assays to evaluate this include:
-
Nitric Oxide (NO) Inhibition Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide. The effect of the test compound on NO production is measured by quantifying the amount of nitrite (B80452) in the culture medium using the Griess reagent.
-
Inhibition of Pro-inflammatory Cytokine and Prostaglandin (B15479496) Production: LPS-stimulated macrophages are treated with the test compound, and the levels of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell supernatant are measured using ELISA kits.
Conclusion
This compound has demonstrated significant therapeutic potential, particularly in the field of osteoporosis, with robust preclinical evidence supporting its role in inhibiting bone resorption through the modulation of key signaling pathways. Its potential as an anti-cancer agent, suggested by studies on its aglycone, warrants further investigation. While its anti-diabetic, hepatoprotective, antioxidant, and anti-inflammatory properties are plausible based on its chemical structure and preliminary findings, these areas require more focused research to establish clear, quantitative evidence of efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a promising natural therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Hepatoprotective Potential of Polyherbal Preparations in CCl4-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comprehensive Review of Orcinol Gentiobioside: From Ethnobotany to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol (B57675) gentiobioside is a phenolic glycoside that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] First identified in plants of the Curculigo genus, this natural compound has been traditionally used in Eastern medicine to treat a variety of ailments.[1] This technical guide provides an in-depth review of the current research on Orcinol gentiobioside, focusing on its anti-osteoporotic, anti-diabetic, and hepatoprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is structurally composed of an orcinol molecule linked to a gentiobiose disaccharide. Its chemical formula is C19H28O12, with a molecular weight of 448.42 g/mol . A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H28O12 | --INVALID-LINK-- |
| Molecular Weight | 448.42 g/mol | --INVALID-LINK-- |
| CAS Number | 164991-86-0 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Purity | >98% (HPLC) | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
Biological Activities and Therapeutic Potential
This compound and its analogs have demonstrated a range of biological activities, with the most significant being its anti-osteoporotic, anti-diabetic, and hepatoprotective effects.
Anti-Osteoporotic Activity
Research has primarily focused on the therapeutic potential of a closely related compound, Orcinol Glucoside (OG), in treating senile osteoporosis.[1][2][3] These studies provide strong evidence for the potential anti-osteoporotic effects of this compound, given their structural similarity.
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Bone Mineral Density (BMD) | Senescence-Accelerated Mouse Prone 6 (SAMP6) | Orcinol Glucoside (OG) | Not specified | Increased BMD | [1][2][3] |
| Bone Microarchitecture | SAMP6 Mice | Orcinol Glucoside (OG) | Not specified | Improved | [1][2][3] |
| Osteoclast Number | SAMP6 Mice | Orcinol Glucoside (OG) | Not specified | Decreased TRAP-positive osteoclasts | [1] |
| Osteoclastogenesis | RAW264.7 cells | Orcinol Glucoside (OG) | Not specified | Suppressed | [1][2][3] |
| Oxidative Stress Markers | SAMP6 Mice bone tissue | Orcinol Glucoside (OG) | Not specified | Reduced | [1][2][3] |
| Autophagy | RAW264.7-derived osteoclasts | Orcinol Glucoside (OG) | Not specified | Decreased | [1] |
Orcinol glucoside has been shown to exert its anti-osteoporotic effects by modulating the Nrf2/Keap1 and mTOR signaling pathways.[1][2][3] It activates the Nrf2/Keap1 pathway and enhances the phosphorylation of mTOR and p70S6K, which in turn suppresses autophagy in osteoclasts.[1][2][3]
Anti-Diabetic Activity
This compound has shown potential as an anti-diabetic agent through the inhibition of key carbohydrate-metabolizing enzymes.
| Enzyme | Source | Inhibitor | IC50 (µg/mL) | Reference |
| α-Glucosidase | Saccharomyces cerevisiae | Acarbose (standard) | 87.94 | [4] |
| α-Glucosidase | Saccharomyces cerevisiae | Isoscutellarein-8-O-β-D-glucopyranoside | 1.40 | [4] |
| α-Amylase | Porcine Pancreas | Acarbose (standard) | 18.63 ± 1.21 | [5] |
| α-Amylase | Porcine Pancreas | Adenanthera pavonina MeOH extract | 16.16 ± 2.23 | [5] |
The primary mechanism of anti-diabetic activity is attributed to the inhibition of α-glucosidase and α-amylase, which delays carbohydrate digestion and reduces postprandial hyperglycemia.
Hepatoprotective Activity
This compound has been reported to possess hepatoprotective properties, primarily attributed to its antioxidant effects.
Specific quantitative data on the hepatoprotective effects of pure this compound is limited. However, studies on plant extracts containing related phenolic compounds have shown significant protection against liver injury in animal models.
| Biomarker | Model | Treatment | Dosage | Outcome | Reference |
| Alanine Aminotransferase (ALT) | CCl4-induced liver injury in mice | Gentiopicroside | 25, 50, 100 mg/kg | Significantly reduced | [6] |
| Aspartate Aminotransferase (AST) | CCl4-induced liver injury in mice | Gentiopicroside | 25, 50, 100 mg/kg | Significantly reduced | [6] |
| Lactate Dehydrogenase (LDH) | CCl4-induced liver injury in mice | Gentiopicroside | 25, 50, 100 mg/kg | Significantly reduced | [6] |
Experimental Protocols
Isolation of this compound from Curculigo orchioides
A general protocol for the isolation of phenolic glucosides from Curculigo orchioides rhizomes involves extraction followed by chromatographic separation.
Detailed Protocol:
-
Sample Preparation: Air-dried and powdered rhizomes of Curculigo orchioides are used as the starting material.
-
Extraction: The powdered rhizomes are extracted with a suitable solvent, such as methanol or 70% ethanol, using methods like maceration, soxhlet extraction, or ultrasonic/microwave-assisted extraction.[1][7]
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to obtain fractions with varying polarities.
-
Purification: The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase typically consisting of a mixture of methanol and water.[1][7]
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy.
Chemical Synthesis
The chemical synthesis of this compound is not well-documented in the available literature. A plausible synthetic route would involve the glycosylation of orcinol with a protected gentiobiose derivative, followed by deprotection.
In Vivo Anti-Osteoporotic Activity Assay
Model: Senescence-Accelerated Mouse Prone 6 (SAMP6) mice are used as a model for senile osteoporosis.[1][2][3]
Protocol:
-
Animal Grouping: SAMP6 mice are divided into control, model, and treatment groups.
-
Treatment: The treatment group receives oral administration of Orcinol Glucoside (as a proxy for this compound) for a specified period (e.g., 10 weeks).[1] The control and model groups receive the vehicle (e.g., 0.5% CMC-Na).[1]
-
Sample Collection: At the end of the treatment period, blood, urine, and femur samples are collected for analysis.[1]
-
Analysis:
-
Bone Mineral Density and Microarchitecture: Analyzed using micro-computed tomography (micro-CT).
-
Biochemical Markers: Serum and urine levels of bone turnover markers are measured.
-
Histology: Femurs are processed for histological analysis, including TRAP staining for osteoclasts.
-
Western Blot and RT-PCR: Bone tissue is used to analyze the expression of proteins and genes related to the Nrf2/Keap1 and mTOR signaling pathways.
-
In Vitro Anti-Diabetic Activity Assay
α-Glucosidase Inhibition Assay:
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.
-
Procedure: The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate, and the absorbance is measured at 405 nm to determine the amount of p-nitrophenol released.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
α-Amylase Inhibition Assay:
-
Enzyme and Substrate: Porcine pancreatic α-amylase and starch solution are used.
-
Procedure: The enzyme is pre-incubated with different concentrations of this compound. The reaction is started by adding the starch solution. The reaction is stopped, and the amount of reducing sugar produced is measured using a reagent like 3,5-dinitrosalicylic acid (DNSA).
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
In Vivo Hepatoprotective Activity Assay
Model: Carbon tetrachloride (CCl4)-induced acute liver injury in mice.
Protocol:
-
Animal Grouping: Mice are divided into control, CCl4 model, and treatment groups.
-
Treatment: The treatment groups receive various doses of this compound orally for a set period (e.g., 7 days). The control and model groups receive the vehicle.
-
Induction of Liver Injury: On a specific day of the treatment period, all groups except the control are administered CCl4 intraperitoneally.
-
Sample Collection: After a specified time post-CCl4 administration, blood and liver tissue are collected.
-
Analysis:
-
Serum Biomarkers: Serum levels of ALT, AST, and ALP are measured.
-
Histopathology: Liver tissues are processed for histopathological examination to assess the extent of liver damage.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of antioxidant enzymes (e.g., SOD, CAT) and lipid peroxidation products (e.g., MDA).
-
Conclusion and Future Directions
This compound and its related compounds have demonstrated significant therapeutic potential, particularly in the areas of osteoporosis, diabetes, and liver disease. The underlying mechanisms of action, especially the modulation of key signaling pathways like Nrf2/Keap1 and mTOR, provide a strong scientific basis for their pharmacological effects.
Future research should focus on:
-
Conducting more extensive studies to determine the specific quantitative efficacy (e.g., IC50 values, in vivo dose-response relationships) of pure this compound for its various biological activities.
-
Elucidating the detailed molecular mechanisms of its anti-diabetic and hepatoprotective effects.
-
Developing and optimizing a scalable chemical synthesis process for this compound to facilitate further preclinical and clinical investigations.
-
Evaluating the safety profile and pharmacokinetic properties of this compound in more detail.
The information compiled in this technical guide highlights the promising future of this compound as a lead compound for the development of novel therapeutics. Continued research in this area is warranted to fully unlock its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gentiopicroside ameliorates CCl4-induced liver injury in mice by regulating the PPAR-γ/Nrf2 and NF-κB/IκB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alp ast alt: Topics by Science.gov [science.gov]
An In-Depth Technical Guide to the Orcinol Gentiobioside Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol (B57675) gentiobioside, a phenolic glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the core biosynthesis pathway of orcinol gentiobioside in plants. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially manipulate this pathway for enhanced production of this valuable compound. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes.
Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process initiated from fundamental precursors in the plant cell. The pathway can be broadly divided into two key stages: the formation of the aglycone, orcinol, and its subsequent glycosylation to form orcinol glucoside and finally this compound.
1. Orcinol Synthesis:
The initial step involves the synthesis of the polyketide, orcinol. This reaction is catalyzed by the enzyme orcinol synthase (ORS) , a type III polyketide synthase. ORS catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to produce orcinol.
2. Glycosylation to Orcinol Glucoside:
Following its synthesis, orcinol undergoes the first glycosylation step, where a glucose moiety is attached to the hydroxyl group of orcinol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , specifically an orcinol glucosyltransferase . This enzyme utilizes uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor.
3. Formation of this compound:
The final step in the pathway is the addition of a second glucose molecule to orcinol glucoside to form this compound. This reaction is catalyzed by a specific UDP-glucosyltransferase , likely an orcinol glucoside 6-O-glucosyltransferase or a gentiobiosyltransferase . This enzyme facilitates the formation of a β(1→6) glucosidic linkage between the newly added glucose and the glucose moiety of orcinol glucoside. While a specific enzyme for this step in this compound synthesis has not been definitively characterized in all relevant plant species, evidence from other glycoside biosynthetic pathways suggests the involvement of a UGT with this specific activity. For instance, a beta-D-glucosyl crocetin (B7823005) beta-1,6-glucosyltransferase (UGT94E5) from Gardenia jasminoides has been shown to catalyze a similar β(1→6) glucosylation.[1]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes and metabolites in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate(s) | Plant Source | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Orcinol Synthase (ORS) | Acetyl-CoA, Malonyl-CoA | Rhododendron dauricum | 1.8 (for acetyl-CoA) | 0.0044 | 2,432 | [2] |
| Beta-D-glucosyl crocetin beta-1,6-glucosyltransferase (UGT94E5) | beta-D-glucosyl crocetin | Gardenia jasminoides | - | 0.036 | - | [1] |
| Beta-D-glucosyl crocetin beta-1,6-glucosyltransferase (UGT94E5) | bis(beta-D-glucosyl) crocetin | Gardenia jasminoides | - | 0.071 | - | [1] |
Note: Data for the specific orcinol glucosyltransferase and orcinol glucoside 6-O-glucosyltransferase are limited and require further research.
Table 2: Concentration of Orcinol and its Glycosides in Plant Tissues
| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Orcinol-β-D-glucoside | Curculigo orchioides | Rhizome | 1.27 - 9.16 | [3] |
Note: Data for this compound concentrations are not widely available and represent a key area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Protocol 1: Purification of Orcinol Synthase (ORS) from Plant Tissue
This protocol is adapted from methods used for the purification of type III polyketide synthases.[4][5]
1. Plant Material and Protein Extraction:
- Harvest fresh, young plant tissue (e.g., leaves or rhizomes) and immediately freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a mortar and pestle.
- Resuspend the powder in an extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% (v/v) glycerol, and 1 mM DTT).
- Sonicate the suspension on ice to lyse the cells and centrifuge at high speed (e.g., 12,000 x g) to pellet cell debris.
2. Protein Purification:
- Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional): Fractionally precipitate the crude protein extract with ammonium sulfate to enrich for ORS.
- Affinity Chromatography: If a His-tagged recombinant ORS is expressed, use a Ni-NTA affinity column. Elute the bound protein with an imidazole (B134444) gradient.
- Ion-Exchange Chromatography: Apply the protein fraction to an anion-exchange column (e.g., Resource Q). Elute with a linear gradient of NaCl.
- Gel Filtration Chromatography: Further purify the protein on a gel filtration column (e.g., Superdex 200) to separate proteins by size and obtain a homogenous sample.
3. Purity Assessment:
- Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
Protocol 2: In Vitro Assay for Orcinol Synthase (ORS) Activity
This assay measures the formation of orcinol from its precursors.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- Purified ORS enzyme
- Acetyl-CoA (starter substrate)
- Malonyl-CoA (extender substrate)
- Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
- DTT
2. Incubation:
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
3. Reaction Termination and Product Extraction:
- Stop the reaction by adding an acidic solution (e.g., 20% HCl).
- Extract the product, orcinol, with an organic solvent such as ethyl acetate.
4. Product Analysis:
- Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of orcinol produced.
Protocol 3: In Vitro Assay for UDP-Glucosyltransferase (UGT) Activity
This protocol can be adapted for both the initial glucosylation of orcinol and the subsequent glucosylation of orcinol glucoside.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- Purified UGT enzyme
- Acceptor substrate (orcinol or orcinol glucoside)
- UDP-glucose (sugar donor)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- MgCl2
2. Incubation:
- Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
3. Reaction Termination:
- Terminate the reaction by adding a solvent such as methanol (B129727) or by heat inactivation.
4. Product Analysis:
- Analyze the reaction mixture by HPLC to separate and quantify the glycosylated product (orcinol glucoside or this compound). The identity of the product can be confirmed by LC-MS.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.
References
Spectroscopic and Biological Insights into Orcinol Gentiobioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol gentiobioside, also known as anacardoside, is a naturally occurring phenolic glycoside found in a variety of plant species, notably within the Curculigo genus and in the seeds of Semecarpus anacardium. This comprehensive technical guide provides a detailed overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for its isolation and characterization and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for determining the molecular formula and weight of this compound.
| Ion | Observed m/z | Molecular Formula |
| [M+Na]⁺ | 471 | C₁₉H₂₈O₁₂Na |
| Molecular Weight | 448.42 | C₁₉H₂₈O₁₂ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, enabling the confirmation of its structure. The data presented below was reported for anacardoside (this compound) isolated from Semecarpus anacardium.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Orcinol Moiety | |||
| H-2' | 6.48 | d | 2.0 |
| H-4' | 6.30 | t | 2.0 |
| H-6' | 6.48 | d | 2.0 |
| 5'-CH₃ | 2.22 | s | |
| Gentiobiose Moiety | |||
| H-1 | 4.85 | d | 7.5 |
| H-2 | 3.45 | m | |
| H-3 | 3.45 | m | |
| H-4 | 3.40 | m | |
| H-5 | 3.45 | m | |
| H-6a | 3.90 | dd | 12.0, 2.0 |
| H-6b | 3.70 | dd | 12.0, 5.5 |
| H-1'' | 4.29 | d | 7.8 |
| H-2'' | 3.20 | m | |
| H-3'' | 3.35 | m | |
| H-4'' | 3.30 | m | |
| H-5'' | 3.25 | m | |
| H-6''a | 3.82 | dd | 11.8, 5.0 |
| H-6''b | 3.65 | dd | 11.8, 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Carbon Position | Chemical Shift (δ, ppm) |
| Orcinol Moiety | |
| C-1' | 159.5 |
| C-2' | 102.8 |
| C-3' | 159.0 |
| C-4' | 108.2 |
| C-5' | 140.5 |
| C-6' | 102.8 |
| 5'-CH₃ | 21.5 |
| Gentiobiose Moiety | |
| C-1 | 104.5 |
| C-2 | 75.0 |
| C-3 | 77.8 |
| C-4 | 71.5 |
| C-5 | 77.0 |
| C-6 | 69.8 |
| C-1'' | 105.0 |
| C-2'' | 75.2 |
| C-3'' | 78.0 |
| C-4'' | 71.8 |
| C-5'' | 78.2 |
| C-6'' | 62.8 |
Experimental Protocols
The isolation and characterization of this compound involve standard techniques in natural product chemistry.
Isolation of this compound
A general procedure for the isolation of this compound from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., seeds of Semecarpus anacardium) is subjected to solvent extraction. A common method involves initial defatting with a nonpolar solvent like n-hexane, followed by extraction with a more polar solvent such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity, for example, water and ethyl acetate. The glycoside-rich fraction is typically found in the more polar layer.
-
Chromatography: The polar fraction is subjected to multiple chromatographic steps for purification. This often includes:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20, with a gradient elution system of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure compound.
-
Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Data Acquisition: Spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure of the molecule.
-
-
Signaling Pathways and Biological Activity
Recent studies have begun to elucidate the biological activities of this compound and its aglycone, orcinol, revealing their interactions with several key cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language.
Nrf2/Keap1 and mTOR Signaling Pathway in Osteoporosis
Orcinol glucoside has been shown to improve senile osteoporosis by modulating oxidative stress and autophagy in osteoclasts. This is achieved through the activation of the Nrf2/Keap1 and mTOR signaling pathways.
Caption: Orcinol glucoside's role in mitigating osteoporosis.
TGF-β/ALK5/Smad Signaling Pathway in Cancer
While not directly demonstrated for this compound, a structurally similar compound, kaempferol (B1673270) 3-O-gentiobioside, has been identified as an inhibitor of the TGF-β/ALK5/Smad signaling pathway, which is often overactivated in cancer. This suggests a potential area of investigation for this compound.
Caption: Inhibition of the TGF-β/ALK5/Smad pathway by gentiobiosides.
NOTCH Signaling Pathway in Airway Inflammation
Kaempferol 3-O-gentiobioside has also been shown to attenuate airway inflammation and mucus hypersecretion by targeting the NOTCH signaling pathway. This provides another potential therapeutic avenue to explore for related gentiobiosides.
stability of Orcinol gentiobioside under different conditions
For Researchers, Scientists, and Drug Development Professionals
Orcinol (B57675) gentiobioside, a phenolic glycoside found in various medicinal plants, including those from the Gentianaceae family and Curculigo orchioides, has garnered interest for its potential therapeutic applications. Understanding its stability under various environmental conditions is paramount for the development of robust formulations and for ensuring its efficacy and safety. This technical guide provides a comprehensive overview of the known stability profile of Orcinol gentiobioside, drawing upon general principles of phenolic glycoside chemistry due to the limited availability of specific stability data for this compound.
General Stability Characteristics
This compound's stability is primarily influenced by its glycosidic linkage and the phenolic nature of the orcinol aglycone. As a glycoside, the bond connecting the gentiobiose sugar moiety to the orcinol is susceptible to cleavage, particularly under acidic or enzymatic conditions. The phenolic hydroxyl groups on the orcinol ring are prone to oxidation.
One supplier of this compound indicates a shelf life of at least two years when stored at -20°C, suggesting good stability under these frozen conditions.[1]
Table 1: Predicted Stability of this compound Under Various Conditions (Based on General Phenolic Glycoside Behavior)
| Condition | Predicted Stability | Likely Degradation Pathway | Potential Degradation Products |
| Acidic pH | Low | Acid-catalyzed hydrolysis of the O-glycosidic bond. | Orcinol, Gentiobiose, and further degradation products of the sugar. |
| Neutral pH | Moderate to High | Generally stable, but degradation can be accelerated by heat. | Minimal degradation expected under ambient conditions. |
| Alkaline pH | Low to Moderate | Ionization of phenolic hydroxyls can increase susceptibility to oxidation. Hydrolysis of the glycosidic bond may also occur, though typically slower than acid hydrolysis for O-glycosides. | Oxidized orcinol derivatives, Orcinol, Gentiobiose. |
| Elevated Temperature | Moderate | Thermal degradation can accelerate hydrolysis and oxidation reactions. | Orcinol, Gentiobiose, and various secondary degradation products. |
| Light (Photostability) | Moderate to High | The phenolic ring system may absorb UV light, potentially leading to photo-oxidation or other photochemical reactions. | Oxidized derivatives and other photoproducts. |
| Oxidizing Agents | Low | The phenolic hydroxyl groups are readily oxidized. | Quinone-type structures and other oxidative degradation products. |
| Enzymatic Conditions | Low | Susceptible to hydrolysis by β-glucosidases and other relevant glycosidases. | Orcinol and Gentiobiose. |
Key Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the glycosidic bond and oxidation of the phenolic ring.
Hydrolytic Degradation
The O-glycosidic bond is a key point of vulnerability. Under acidic conditions, the glycosidic oxygen is protonated, leading to the cleavage of the bond and the release of the gentiobiose sugar and the orcinol aglycone. The general mechanism for acid hydrolysis of a glycoside is depicted below.
Caption: General pathway for acid-catalyzed hydrolysis of an O-glycoside.
Oxidative Degradation
The phenolic moiety of this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products, such as quinones. The presence of antioxidants can help to mitigate this degradation pathway.
Caption: General pathway for the oxidation of a phenolic compound.
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% and 30%). Keep the samples at room temperature and protected from light. Sample at various time points.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at elevated temperatures (e.g., 60°C, 80°C). Sample at various time points.
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][3][4][5][6] A control sample should be protected from light.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of its degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometry (MS) detector is recommended.
2. Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) with the PDA detector to detect degradation products that may have different UV spectra.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to separate the main peak from all degradation product peaks.
Caption: A typical workflow for the development of a stability-indicating HPLC method.
Conclusion
While specific, quantitative stability data for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its chemical structure as a phenolic glycoside allows for a predictive assessment of its stability profile. It is anticipated to be most susceptible to degradation under strong acidic, basic, and oxidative conditions, as well as in the presence of specific enzymes. For developmental purposes, it is crucial to conduct thorough forced degradation studies to elucidate its specific degradation pathways and to develop and validate a stability-indicating analytical method for its accurate quantification in the presence of its degradation products. Proper storage at low temperatures and protection from light are recommended to ensure its long-term stability.
References
Ethnobotanical Landscape and Pharmacological Potential of Orcinol Gentiobioside-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol gentiobioside, a notable phenolic glycoside, is a key bioactive constituent found within a select group of medicinal plants. This technical guide delves into the ethnobotanical applications of these plants, with a particular focus on their traditional uses and the underlying pharmacological evidence. The primary plant genus discussed is Curculigo, which has a rich history in traditional Chinese and Indian medicine for treating a variety of ailments, most prominently osteoporosis, arthritis, and immune-related disorders. This document provides a comprehensive overview of the quantitative distribution of a closely related and often interchangeably cited compound, Orcinol-β-D-glucoside, within these plants. Furthermore, it details the experimental protocols for the isolation, quantification, and biological evaluation of these compounds, and presents a visual representation of the key signaling pathway implicated in its anti-osteoporotic activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.
Ethnobotanical Significance of this compound-Containing Flora
The primary sources of this compound are plants belonging to the Curculigo genus, with Curculigo orchioides Gaertn. and Curculigo breviscapa being the most extensively studied species.[1] These plants have been integral to traditional medicine systems for centuries, particularly in Asia.
Traditional Chinese Medicine (TCM) and Ayurveda:
In both Traditional Chinese Medicine and the Indian system of Ayurveda, the rhizomes of Curculigo orchioides are highly valued.[1] They are traditionally used to address conditions such as:
-
Osteoporosis and Arthritis: The most prominent ethnobotanical use is in the management of bone disorders. Traditional preparations are believed to strengthen bones and alleviate the symptoms of arthritis.[1]
-
Immune System Modulation: These plants are also employed to bolster the immune system.[1]
-
General Tonics: In Ayurveda, Curculigo orchioides is considered a "Rasayana" herb, signifying its role as a rejuvenating tonic.
The traditional preparations often involve the use of the dried rhizomes, which are either powdered or used in decoctions.
Quantitative Analysis of Orcinol Glucoside in Curculigo orchioides
The concentration of Orcinol-β-D-glucoside, a compound structurally similar to and often assayed as a marker for this compound, varies depending on the geographical location and the extraction method used. The following table summarizes the quantitative data from various studies.
| Plant Part | Species | Geographic Origin | Orcinol-β-D-glucoside Content (mg/g of dry weight) | Reference |
| Rhizome | Curculigo orchioides | Thuy Bang, Thua Thien Hue, Vietnam | 9.16 ± 0.0189 | [2] |
| Rhizome | Curculigo orchioides | Various locations in Vietnam | 1.27 to 9.16 | [2] |
| Rhizome | Curculigo orchioides | Various locations in China | 1.43 to 11.58 | |
| Rhizome | Curculigo orchioides | Not Specified | 0.333 to 2.854 |
Pharmacological Activities and Underlying Mechanisms
Scientific investigations have begun to validate the traditional uses of this compound-containing plants, revealing a range of pharmacological activities.
Anti-Osteoporotic Activity
Recent studies have elucidated the mechanism by which this compound exerts its anti-osteoporotic effects. A 2024 study demonstrated that this compound inhibits Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis.[1] This inhibition is achieved by promoting apoptosis and suppressing autophagy in osteoclasts through the c-Jun N-terminal Kinase 1 (JNK1) signaling pathway.[1]
Caption: this compound's inhibition of the JNK1 signaling pathway.
Hepatoprotective Activity
Extracts of Curculigo orchioides have demonstrated significant hepatoprotective effects in animal models. Studies have shown that administration of the extract can mitigate liver damage induced by toxins such as carbon tetrachloride (CCl4) and paracetamol.[3][4][5] The protective effect is evidenced by the reduction in elevated serum levels of liver enzymes like SGOT, SGPT, and SALP, as well as serum bilirubin.[3][4]
Anti-Diabetic Activity
The root tubers of Curculigo orchioides have been traditionally used in the treatment of diabetes.[6] Both alcohol and aqueous extracts have shown the ability to produce significant hypoglycemic activity in alloxan-induced diabetic rats.[6][7] The anti-diabetic effect is dose-dependent and has been compared to the standard drug glibenclamide.[6][7]
Experimental Protocols
Quantification of Orcinol-β-D-glucoside by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the quantitative analysis of Orcinol-β-D-glucoside in Curculigo orchioides extracts.[8][9][10]
-
Instrumentation: A standard HPLC system equipped with a PDA detector.
-
Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: A stock solution of Orcinol-β-D-glucoside (1 mg/mL) is prepared in methanol. Serial dilutions are made to create a calibration curve.
-
Sample Preparation:
-
The dried rhizomes of Curculigo orchioides are powdered.
-
The powder is extracted with methanol using a suitable method (e.g., ultrasonication or Soxhlet extraction).
-
The extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
-
Quantification: The concentration of Orcinol-β-D-glucoside in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.
In Vivo Hepatoprotective Activity Assessment
This protocol describes a general method for evaluating the hepatoprotective activity of Curculigo orchioides extract in a rat model of CCl4-induced hepatotoxicity.[3]
-
Animal Model: Wistar albino rats.
-
Induction of Hepatotoxicity: A single dose of CCl4 (e.g., 1.25 mL/kg, i.p.) is administered.
-
Treatment Groups:
-
Group 1: Normal control (vehicle only).
-
Group 2: Toxic control (CCl4 only).
-
Group 3: Standard drug (e.g., Silymarin 100 mg/kg) + CCl4.
-
Group 4 & 5: Curculigo orchioides extract (e.g., 200 and 400 mg/kg) + CCl4.
-
-
Procedure:
-
The extract and standard drug are administered orally for a predefined period (e.g., 7 days) before CCl4 administration.
-
Blood samples are collected 24 hours after CCl4 administration.
-
Serum is separated and analyzed for liver function markers (SGOT, SGPT, ALP, bilirubin).
-
-
Histopathological Analysis: Liver tissues are collected, fixed in 10% formalin, and processed for histopathological examination to assess the degree of liver damage.
Investigation of Anti-Osteoporotic Activity via the JNK1 Signaling Pathway
This protocol is based on the methodology used to demonstrate the effect of this compound on osteoclastogenesis.[1]
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured and differentiated into osteoclasts using M-CSF and RANKL.
-
TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) staining is performed to identify and quantify mature osteoclasts.
-
Western Blotting:
-
Cells are treated with this compound at various concentrations.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against key proteins in the JNK1 pathway (e.g., p-JNK, JNK, c-Fos, NFATc1) and markers of apoptosis and autophagy (e.g., Bcl-2, Bax, LC3).
-
The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Total RNA is extracted from treated cells.
-
cDNA is synthesized using a reverse transcription kit.
-
RT-qPCR is performed using specific primers for genes involved in osteoclastogenesis (e.g., Acp5, Ctsk, Nfatc1).
-
-
Apoptosis and Autophagy Assays:
-
Apoptosis: Assessed using methods like Annexin V-FITC/PI staining followed by flow cytometry.
-
Autophagy: Monitored by observing the formation of autophagosomes using techniques like LC3 immunofluorescence or transmission electron microscopy.
-
Future Directions and Conclusion
The ethnobotanical uses of plants containing this compound, particularly Curculigo orchioides, provide a strong foundation for modern pharmacological research. The demonstrated anti-osteoporotic, hepatoprotective, and anti-diabetic activities of this compound and its plant sources are promising. The elucidation of the JNK1 signaling pathway in the context of osteoporosis opens new avenues for the development of targeted therapies.
Future research should focus on:
-
Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of this compound and standardized extracts in human subjects for the treatment of osteoporosis and other related conditions.
-
Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery systems.
-
Synergistic Effects: Exploring the potential synergistic effects of this compound with other phytochemicals present in Curculigo species.
-
Sustainable Sourcing: Developing sustainable cultivation and harvesting practices for Curculigo orchioides to ensure a consistent and environmentally responsible supply for research and potential commercialization.
References
- 1. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jptcp.com [jptcp.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
Preliminary Cytotoxicity Studies of Orcinol Gentiobioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary data regarding the cytotoxicity of Orcinol gentiobioside and related compounds. It is intended for research purposes only and should not be interpreted as a definitive assessment of its biological activity. Further comprehensive studies are required to fully elucidate the cytotoxic potential and mechanism of action of this compound.
Introduction
This compound is a phenolic glycoside that has been isolated from several plant species, including those of the Curculigo genus.[1] While research into its biological activities is ongoing, preliminary interest has been shown in its potential as a bioactive compound.[1][2] This guide provides an overview of the current, albeit limited, understanding of the cytotoxicity of this compound, drawing on data from its aglycone, Orcinol, and related glycosides to infer potential mechanisms and guide future research.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of Orcinol on the SW480 human colorectal cancer cell line as determined by an MTT cell viability assay.[3]
| Compound | Cell Line | Concentration (mM) | % Cell Viability (Mean ± SD) |
| Orcinol | SW480 | 5 | 84.84 ± 1.69 |
| Orcinol | SW480 | 10 | 46.94 ± 1.97 |
| Orcinol | SW480 | 15 | 31.98 ± 1.56 |
| Orcinol | SW480 | 20 | 13.88 ± 0.63 |
| Orcinol | SW480 | 25 | 12.50 ± 0.65 |
Data extracted from a study on the effects of Orcinol on SW480 human colorectal cancer cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity of compounds like this compound.
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., SW480) in a 96-well plate at a density of 9x10³ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) in the cell culture medium. The original study on Orcinol used concentrations ranging from 1 to 25 mM.[3] A vehicle control (e.g., DMSO) should also be included.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Signaling Pathways and Mechanisms
While the direct signaling pathways modulated by this compound have not been elucidated, research on the related compound, Orcinol glucoside, suggests potential mechanisms of action. A study on Orcinol glucoside demonstrated its ability to activate the Nrf2/Keap1 and mTOR signaling pathways.[4] These pathways are crucial in regulating cellular stress responses, autophagy, and survival.
Proposed Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel compound like this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Orcinol Gentiobioside: A Technical Guide for Researchers
An In-depth Examination of the Direct and Indirect Antioxidant Mechanisms of a Promising Natural Compound
Introduction
Orcinol (B57675) gentiobioside, a phenolic glycoside primarily isolated from plants of the Curculigo genus, has garnered significant scientific interest for its diverse biological activities.[1][2] While much of the recent research has focused on its role in bone metabolism and its anti-osteoporotic effects, emerging evidence suggests that its therapeutic properties may be, in part, attributable to its antioxidant potential.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of Orcinol gentiobioside's antioxidant capabilities, intended for researchers, scientists, and professionals in drug development. We will delve into the available data on its direct antioxidant activity, explore its influence on key cellular signaling pathways related to oxidative stress, and provide detailed experimental protocols for the assays discussed.
Direct Antioxidant Activity: An Area Ripe for Investigation
Direct assessment of the antioxidant capacity of isolated this compound through common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or ferric reducing antioxidant power (FRAP) assays is not extensively documented in the current literature.[2] Most studies evaluating the antioxidant potential of plants containing this compound, such as Curculigo orchioides, have been conducted on crude extracts.[2][6]
While these studies indicate that the phenolic and flavonoid constituents of these extracts contribute to their overall antioxidant activity, specific quantitative data for isolated this compound is largely unavailable.[2] For instance, one study on Curculigo latifolia identified this compound within a methanolic leaf extract and reported the DPPH radical scavenging activity for the entire extract, but not for the individual compound.[7][8]
Table 1: Antioxidant Activity of Plant Extracts Containing this compound
| Plant Species | Extract Type | Assay | Results | Reference |
| Curculigo latifolia | Rhizome Crude Extract | DPPH | IC50: 18.10 ± 0.91 µg/mL | [8] |
The lack of specific data for the pure compound represents a significant knowledge gap and a promising avenue for future research.
Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways
Despite the limited data on its direct radical scavenging activity, a growing body of evidence points to the indirect antioxidant effects of this compound through its modulation of key signaling pathways involved in the cellular response to oxidative stress.
The Nrf2/Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a critical regulator of cellular antioxidant defenses. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Research has indicated that this compound can significantly influence this pathway. One study found that both curculigoside (B1669338) and orcinol glucoside (a related compound) inhibited bone resorption in osteoclasts by regulating the Nrf2/Keap1 and NF-κB pathways.[9] Another investigation into the effects of Orcinol glucoside on senile osteoporosis demonstrated its ability to attenuate oxidative stress in osteoclasts by activating the Nrf2/Keap1 signaling pathway.[5]
Caption: Nrf2/Keap1 signaling pathway modulated by this compound.
The JNK1 Signaling Pathway
The c-Jun N-terminal kinase 1 (JNK1) signaling pathway is a component of the mitogen-activated protein kinase (MAPK) pathway and is involved in cellular responses to stress, including oxidative stress. A recent study demonstrated that this compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling pathway.[3][4] While this study was focused on bone cells, the modulation of JNK1, a key stress-response kinase, further points to the potential of this compound to influence cellular responses to oxidative stress.
Caption: JNK1 signaling pathway influenced by this compound.
Experimental Protocols
While specific protocols for testing the antioxidant activity of pure this compound are not detailed in the reviewed literature, the following are generalized methodologies for the key assays mentioned in the context of plant extracts containing this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a specific volume of the this compound solution at various concentrations.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent instead of the sample is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Western Blotting for Nrf2 Translocation
This technique is used to determine the relative amount of the Nrf2 protein in the cytoplasm and nucleus, providing evidence of its activation and translocation.
Workflow:
Caption: Workflow for Western blotting to detect Nrf2 translocation.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages, hepatocytes) and treat with this compound at various concentrations, with or without an oxidative stressor (e.g., H₂O₂).
-
-
Protein Extraction:
-
Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercially available kit or standard protocols.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a method such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity using densitometry software. An increase in the Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction indicates translocation.
-
Conclusion and Future Directions
The available evidence suggests that this compound possesses antioxidant potential that is likely exerted through both direct and indirect mechanisms. While its capacity for direct radical scavenging requires further quantification, its ability to modulate key cellular signaling pathways, such as Nrf2/Keap1 and JNK1, highlights its potential as a therapeutic agent for conditions associated with oxidative stress.
Future research should focus on:
-
Quantitative analysis of the direct antioxidant activity of isolated this compound using a panel of standard assays (DPPH, ABTS, FRAP, ORAC).
-
Elucidation of the precise molecular interactions between this compound and the components of the Nrf2/Keap1 and JNK1 signaling pathways.
-
In vivo studies to confirm the antioxidant effects of this compound in animal models of diseases associated with oxidative stress.
A deeper understanding of the antioxidant properties of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs and nutraceuticals.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A review on the phytochemistry and biological... | F1000Research [f1000research.com]
- 8. Combination of Molecular Networking and LC-MS/MS Profiling in Investigating the Interrelationships between the Antioxidant and Antimicrobial Properties of Curculigo latifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Relationship - orcinol - inhibits - KEAP1 [biokb.lcsb.uni.lu]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Orcinol Gentiobioside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of orcinol (B57675) gentiobioside using High-Performance Liquid Chromatography (HPLC). The method is intended for purity assessment, quantification in various sample matrices, and quality control during drug development.
Introduction
Orcinol gentiobioside is a natural phenolic glycoside that has been isolated from various plant sources, such as the rhizomes of Curculigo breviscapa.[1][2] As a compound of interest for its potential biological activities, a reliable and accurate analytical method is crucial for its characterization and quantification. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Chemical Information
| Property | Value |
| IUPAC Name | (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(((2R,3S,4R,5R,6S)-6-(hydroxymethyl)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)-4-(((3-hydroxy-5-methylphenyl)oxy)methyl)oxane-3,5-diol |
| Molecular Formula | C₁₉H₂₈O₁₂ |
| Molecular Weight | 448.42 g/mol [1] |
| Structure | Orcinol aglycone linked to a gentiobiose (disaccharide) moiety. |
Experimental Protocol
This protocol outlines the necessary steps for preparing solutions and operating the HPLC system for the analysis of this compound.
3.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
3.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, and PDA/UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 10-40% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (based on UV spectra of similar orcinol derivatives)[3] |
3.3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
3.4. Sample Preparation
The sample preparation will vary depending on the matrix. For a crude plant extract:
-
Accurately weigh the dried extract and dissolve it in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
3.5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² > 0.999 over the concentration range. |
| Accuracy (Recovery) | 98-102% recovery for spiked samples. |
| Precision (RSD) | < 2% for intra-day and inter-day measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, allows for excellent separation and peak shape. This method is suitable for quality control and research applications involving this compound.
References
Application Note: Quantitative Determination of Orcinol Gentiobioside in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orcinol (B57675) gentiobioside, also known as orcinol-β-D-glucoside or simply orcinol glucoside, is a significant phenolic glycoside predominantly found in the rhizomes of Curculigo orchioides Gaertn.[1][2][3] This compound has attracted considerable attention within the scientific community due to its wide range of pharmacological activities, including antioxidant, immunomodulatory, anti-osteoporotic, and antidepressant effects.[1][2][3] The accurate and precise quantification of Orcinol gentiobioside in plant extracts is paramount for the quality control of herbal raw materials, standardization of medicinal products, and for conducting pharmacokinetic and pharmacodynamic studies. This document provides detailed protocols for the quantitative analysis of this compound using modern analytical techniques.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
The initial step in the analysis of plant-derived compounds is the efficient extraction of the target analyte from the complex plant matrix.[4][5] The following protocol is a general guideline for extracting this compound from the rhizomes of Curculigo orchioides.
Materials and Reagents:
-
Dried plant material (e.g., rhizomes of C. orchioides)
-
Grinder or mill
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Ultrasonic bath or Soxhlet apparatus
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
0.45 µm or 0.22 µm syringe filters
Protocol:
-
Drying and Pulverization: Dry the plant rhizomes at a controlled temperature (e.g., 60°C) for 48 hours to remove moisture.[3] Grind the dried material into a fine powder (approx. 40-60 mesh) to increase the surface area for extraction.
-
Extraction (Choose one method):
-
Ultrasonic-Assisted Extraction (UAE): Accurately weigh about 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of methanol or ethanol.[1] Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.[5]
-
Soxhlet Extraction: Place 1.0 g of the powdered plant material into a thimble. Extract with 100 mL of methanol in a Soxhlet apparatus for approximately 2-4 hours.[3]
-
-
Filtration and Concentration: After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper. If necessary, the filtrate can be concentrated using a rotary evaporator under reduced pressure to a desired volume.
-
Final Preparation: Transfer the extract to a volumetric flask and make up the volume with the extraction solvent. Prior to injection into an analytical instrument, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[3]
Analytical Methodologies
Three robust methods for the quantification of this compound are presented below. The choice of method may depend on the available instrumentation, required sensitivity, and sample throughput.
A widely used, reliable method for routine quantitative analysis.[2]
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is often preferred for complex extracts.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: 0-5 min (10% B), 5-25 min (10-30% B), 25-30 min (30-90% B), followed by a re-equilibration period.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[3]
An efficient method for simultaneous analysis of multiple samples, suitable for quality control and screening.
Instrumentation and Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply samples and standards as 8 mm bands using an automated applicator (e.g., Linomat 5).
-
Mobile Phase: Toluene:Ethyl Acetate:Methanol:Formic Acid (e.g., in a ratio of 20:12:8:4 v/v/v/v).[7]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80 mm.
-
Derivatization (Optional): For visualization or enhanced detection, plates can be derivatized with reagents like Natural Product-Polyethylene Glycol (NP-PEG).[8]
-
Densitometric Scanning: Scan the plates using a TLC scanner at an appropriate wavelength (e.g., 254 nm for fluorescence quenching or 366 nm post-derivatization).
A highly sensitive and selective method, ideal for trace-level quantification and pharmacokinetic studies.[9]
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Column and Mobile Phase: As described in Method A.
-
Mass Spectrometer: Triple quadrupole (QqQ) or QTRAP mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[10]
-
Hypothetical MRM Transition for this compound (C₁₉H₂₈O₁₁):
-
Precursor Ion [M+H]⁺: m/z 433.16
-
Product Ions: m/z 271.1 (loss of glucose), m/z 125.0 (orcinol aglycone).
-
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, curtain gas, and collision energy for maximum signal intensity.[11]
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of pure this compound reference standard (e.g., 1 mg/mL in methanol). Perform serial dilutions to create a series of working standards with concentrations spanning the expected range of the samples (e.g., 1 to 100 µg/mL).[12][13]
-
Calibration Curve: Inject the working standards into the analytical system. Construct a calibration curve by plotting the peak area (or peak area ratio if using an internal standard) against the corresponding concentration.[13]
-
Quantification: Inject the prepared plant extract samples. Determine the peak area of this compound in the sample chromatogram. Calculate the concentration in the sample using the linear regression equation (y = mx + c) derived from the calibration curve. The final content is typically expressed as mg of this compound per gram of dry plant material.
Data Presentation
Quantitative data should be presented clearly for validation and comparison.
Table 1: HPLC Method Validation Parameters (Example Data)
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.80 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 97.0% - 103.5% |
Table 2: Quantification of this compound in C. orchioides Samples (Example Data)
| Sample ID | Plant Part | Collection Site | This compound Content (mg/g dry weight) |
|---|---|---|---|
| CO-01 | Rhizome | Site A | 9.16[3] |
| CO-02 | Rhizome | Site B | 7.54 |
| CO-03 | Rhizome | Site C | 1.27[3] |
| CO-04 | Leaf | Site A | Not Detected |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Logical pathway from compound identification to drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite, endothall, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. benchchem.com [benchchem.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Orcinol Gentiobioside
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a comprehensive protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Orcinol (B57675) gentiobioside. Orcinol gentiobioside is a phenolic glycoside with potential therapeutic applications, including anti-diabetic, hepatoprotective, and anti-osteoporotic activities.[1][2] A reliable and validated analytical method is crucial for its quantification in bulk drug substances, finished pharmaceutical products, and for quality control during drug development. The described method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[3][4][5]
Introduction to this compound
This compound (Molecular Formula: C₁₉H₂₈O₁₂, Molecular Weight: 448.42 g/mol ) is a naturally occurring phenolic glycoside found in plants of the Curculigo genus.[1] It consists of an orcinol aglycone linked to a gentiobiose disaccharide.[1] Its hydrophilic nature, indicated by a LogP value of -1.81, and its potential biological activities make it a compound of significant interest in pharmaceutical research.[1] To ensure the quality and consistency of this compound for research and potential clinical use, a validated, stability-indicating analytical method is essential.[3][6] This application note provides a step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water (Milli-Q or equivalent).
-
Reagents: Formic acid (analytical grade), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
-
HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Filtration: 0.45 µm syringe filters.
Chromatographic Conditions (Proposed)
The following conditions are proposed as a starting point for method development, based on the hydrophilic nature of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Elution Mode | Isocratic or Gradient (e.g., 85:15 v/v, A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of water and methanol (e.g., 50:50 v/v) is recommended. This compound is soluble in polar organic solvents like methanol and DMSO.[1][7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations across the desired linear range (e.g., 10-100 µg/mL).
-
Sample Solution (e.g., from a formulation): Prepare a sample solution to obtain a theoretical final concentration within the validated range (e.g., 50 µg/mL). The sample may require extraction or dissolution followed by filtration through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9]
System Suitability
Before performing any validation experiments, the suitability of the chromatographic system is verified. A working standard solution (e.g., 50 µg/mL) is injected five times. The system is deemed suitable if the acceptance criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[4][5] Forced degradation studies are performed on the this compound standard to demonstrate the stability-indicating nature of the method.[6][10][11]
-
Acid Hydrolysis: Treat 1 mL of stock solution with 1 mL of 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Treat 1 mL of stock solution with 1 mL of 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
The method is considered specific if the this compound peak is well-resolved from all degradation product peaks, and peak purity analysis (using a PDA detector) confirms no co-eluting peaks.
Linearity and Range
Linearity is established by analyzing a series of at least five concentrations across the intended range.
-
Procedure: Prepare solutions at concentrations from 10 to 150 µg/mL. Inject each concentration in triplicate.
-
Analysis: Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by applying the method to a sample (or placebo) spiked with known amounts of the analyte.
-
Procedure: Spike a blank matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations for each level.
-
Analysis: Calculate the percentage recovery for each preparation.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[4]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Acceptance: The LOQ should be verifiable with acceptable accuracy and precision.
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters.[8]
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analysis: Analyze samples under each varied condition and evaluate the effect on system suitability parameters.
-
Acceptance Criteria: System suitability parameters should remain within the defined limits for all variations.
Data Presentation
The following tables summarize hypothetical (but typical) results for the validation of the HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 125430 |
| 25 | 313575 |
| 50 | 627150 |
| 100 | 1254300 |
| 150 | 1881450 |
| Slope | 12540 |
| Intercept | 350 |
| r² | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 40.0 | 39.8 | 99.5% | |
| 80% | 40.0 | 40.1 | 100.3% | 99.8% |
| 80% | 40.0 | 39.9 | 99.8% | |
| 100% | 50.0 | 50.2 | 100.4% | |
| 100% | 50.0 | 49.7 | 99.4% | 100.1% |
| 100% | 50.0 | 50.3 | 100.6% | |
| 120% | 60.0 | 59.5 | 99.2% | |
| 120% | 60.0 | 60.4 | 100.7% | 99.9% |
| 120% | 60.0 | 59.9 | 99.8% | |
Table 3: Precision Data
| Precision Type | Replicate | Assay Result (µg/mL) | Mean (µg/mL) | % RSD |
|---|---|---|---|---|
| Repeatability | 1-6 | 50.1, 49.8, 50.3, 49.9, 50.5, 50.0 | 50.1 | 0.52% |
| Intermediate Precision | 1-6 | 50.8, 49.9, 50.5, 51.0, 50.2, 50.6 | 50.5 | 0.81% |
Table 4: LOD, LOQ, and Robustness Summary
| Parameter | Result |
|---|---|
| LOD | 0.08 µg/mL |
| LOQ | 0.25 µg/mL |
| Robustness | System suitability passed under all varied conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method.
Caption: Workflow for HPLC method development and validation.
Biological Context: Relevant Signaling Pathway
This compound has been shown to modulate JNK1 signaling to suppress osteoclast differentiation.[1] A closely related compound, Orcinol glucoside, attenuates oxidative stress via the Nrf2/Keap1 and mTOR signaling pathways.[12] The following diagram illustrates a simplified Nrf2/Keap1 pathway, relevant to the biological activity of similar phenolic glycosides.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound CAS#: 164991-86-0 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. jfda-online.com [jfda-online.com]
- 11. turkjps.org [turkjps.org]
- 12. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Orcinol Gentiobioside: Protocols for Cell-Based Assays in Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orcinol (B57675) gentiobioside is a phenolic glycoside found in medicinal plants such as Curculigo orchioides and Gastrodia elata. These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, neurological disorders, and bone diseases.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these therapeutic effects, identifying orcinol gentiobioside and related compounds as potent modulators of key cellular signaling pathways.
These application notes provide detailed protocols for evaluating the bioactivity of this compound in common cell-based assays relevant to drug discovery. The assays described herein cover cytotoxicity, anti-inflammatory activity, and neuroprotection. Furthermore, this document summarizes the known effects of this compound and structurally similar compounds on critical signaling pathways, offering a foundation for mechanistic studies.
I. Cytotoxicity Assessment
A fundamental first step in the evaluation of any potential therapeutic compound is to determine its cytotoxic profile. The following protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Plate cells (e.g., SW480 human colorectal cancer cells, RAW 264.7 murine macrophages, or SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Quantitative Data Summary: Cytotoxicity
Data presented below is for orcinol, a structurally related compound, and is expected to be indicative of this compound's activity.
| Cell Line | Compound | Incubation Time | IC₅₀ Value | Reference |
| SW480 | Orcinol | 24 hours | ~12.5 mM (for ~87.5% viability reduction) | [2] |
II. Anti-Inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases. The following protocol utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the anti-inflammatory potential of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.
Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Cells
-
Cell Seeding:
-
Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-treatment and LPS Stimulation:
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Quantitative Data Summary: Anti-Inflammatory Effects
Quantitative data for related compounds are presented as a proxy for this compound's potential activity.
| Assay | Cell Line | Treatment | Compound | Concentration | % Inhibition/Reduction |
| Nitric Oxide Production | RAW 264.7 | LPS | Jatrorrhizine | 100 µg/mL | >60% |
| TNF-α Production | RAW 264.7 | LPS | Sinapaldehyde | 100 µM | ~59% |
| IL-6 Production | RAW 264.7 | LPS | Sinapaldehyde | 100 µM | ~64% |
III. Neuroprotective Activity Assessment
Neurodegenerative diseases are often associated with oxidative stress-induced neuronal cell death. The following protocol assesses the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the human neuroblastoma cell line, SH-SY5Y.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Seeding and Differentiation (Optional but Recommended):
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
For differentiation, culture the cells in a medium containing 10 µM retinoic acid for 5-7 days.
-
-
Compound Pre-treatment:
-
Pre-treat the differentiated or undifferentiated SH-SY5Y cells with various concentrations of this compound for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to H₂O₂ (e.g., 100-200 µM) for 24 hours to induce oxidative stress and cell death. Include appropriate controls (untreated cells, cells treated with H₂O₂ alone).
-
-
Cell Viability Assessment:
-
Measure cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Quantitative Data Summary: Neuroprotective Effects
The following data for geniposide, another glycoside, demonstrates the potential neuroprotective activity that could be observed with this compound.
| Cell Line | Stressor | Compound | Concentration | % Increase in Cell Viability |
| SY5Y-APP695swe | Endogenous Aβ | Geniposide | 100 µM | 22% |
IV. Signaling Pathway Modulation
This compound and related phenolic glycosides are known to exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
A. Nrf2/Keap1 Signaling Pathway
The Nrf2/Keap1 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Orcinol glucoside, a closely related compound, has been shown to activate this pathway.[1]
References
Application Notes and Protocols for Orcinol Gentiobioside in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol gentiobioside (OGB) is a phenolic glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of OGB. The provided methodologies and data presentation formats are intended to guide researchers in their investigation of OGB's mechanism of action and its potential as a novel anti-inflammatory agent.
Mechanism of Action
Recent studies suggest that this compound exerts its effects through the modulation of key signaling pathways involved in inflammation. One of the primary mechanisms identified is the inhibition of the c-Jun N-terminal Kinase 1 (JNK1) signaling pathway. By targeting JNK1, OGB can influence downstream cellular processes such as apoptosis and autophagy, which are critically involved in the inflammatory response.[1] Molecular docking and Cellular Thermal Shift Assay (CETSA) analyses have demonstrated a direct binding affinity of OGB for JNK1.[1]
Experimental Protocols
This section provides detailed protocols for key in vitro assays to characterize the anti-inflammatory effects of this compound.
Cell Viability Assay (MTT Assay)
Prior to assessing the anti-inflammatory properties of this compound, it is crucial to determine its cytotoxic profile to ensure that the observed effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 50, and 100 µM) for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a CO2 incubator.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (0.1% in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Supernatant Collection: Centrifuge the culture plates and collect the supernatant.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves coating the plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and finally a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokines. The percentage of cytokine inhibition is determined by comparing the treated groups to the LPS-stimulated control group.
Western Blot Analysis for JNK and NF-κB Signaling Pathways
Western blotting is used to detect the expression and phosphorylation status of key proteins in the JNK and NF-κB signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK, c-Jun, IκBα, and p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Data Presentation
Quantitative data from the anti-inflammatory assays should be summarized in clearly structured tables for easy comparison. Below are template tables for presenting your results.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | Data |
| 30 | Data |
| 50 | Data |
| 100 | Data |
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC50 (µM) |
| Control | - | Data | - | \multirow{5}{*}{Data} |
| LPS (1 µg/mL) | - | Data | 0 | |
| LPS + OGB | 10 | Data | Data | |
| LPS + OGB | 30 | Data | Data | |
| LPS + OGB | 50 | Data | Data |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition | IC50 (µM) |
| \multirow{4}{}{TNF-α} | LPS (1 µg/mL) | - | Data | 0 | \multirow{4}{}{Data} |
| LPS + OGB | 10 | Data | Data | ||
| LPS + OGB | 30 | Data | Data | ||
| LPS + OGB | 50 | Data | Data | ||
| \multirow{4}{}{IL-6} | LPS (1 µg/mL) | - | Data | 0 | \multirow{4}{}{Data} |
| LPS + OGB | 10 | Data | Data | ||
| LPS + OGB | 30 | Data | Data | ||
| LPS + OGB | 50 | Data | Data | ||
| \multirow{4}{}{IL-1β} | LPS (1 µg/mL) | - | Data | 0 | \multirow{4}{}{Data} |
| LPS + OGB | 10 | Data | Data | ||
| LPS + OGB | 30 | Data | Data | ||
| LPS + OGB | 50 | Data | Data |
Note: The data in these tables are placeholders. Researchers should replace "Data" with their experimental results.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the anti-inflammatory action of this compound.
Caption: Workflow for in vitro anti-inflammatory assays.
Caption: OGB's inhibition of the JNK1 signaling pathway.
Caption: Overview of the NF-κB signaling pathway.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for researchers investigating the anti-inflammatory properties of this compound. By following these methodologies, scientists can systematically evaluate its efficacy and elucidate its mechanism of action, particularly its role in modulating the JNK1 signaling pathway. The standardized data presentation formats will facilitate the comparison of results across different studies, contributing to a clearer understanding of OGB's therapeutic potential. Further research is encouraged to explore its effects on other inflammatory pathways and in in vivo models of inflammation.
References
Orcinol Gentiobioside: A Reference Standard for Phytochemical Analysis and Drug Discovery
Application Note
Introduction
Orcinol (B57675) gentiobioside is a phenolic glycoside naturally occurring in various medicinal plants, most notably from the rhizomes of Curculigo orchioides and Curculigo breviscapa.[1] This compound has garnered significant interest within the pharmaceutical, nutraceutical, and cosmetic industries due to its array of potential health benefits.[1] Research suggests that orcinol gentiobioside exhibits potent anti-diabetic, hepatoprotective, antioxidant, and anti-inflammatory properties, making it a promising candidate for drug development and a valuable component in dietary supplements and skincare formulations.[1] As a unique bioactive marker, the accurate quantification of this compound is crucial for the standardization and quality control of these plant-based products. This document provides detailed protocols for the use of this compound as a standard in phytochemical analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₁₂ | [1] |
| Molecular Weight | 448.42 g/mol | [1] |
| Purity (via HPLC) | >98% | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO | |
| Storage | -20°C, protected from light and moisture |
Quantitative Analysis Data
The following tables summarize the quantitative analysis of orcinol glucoside (a closely related compound often analyzed in Curculigo orchioides) in various plant samples using High-Performance Liquid Chromatography (HPLC).
Table 1: Content of Orcinol Glucoside in Curculigo orchioides from Different Locations
| Sample Origin | Plant Part | Orcinol Glucoside Content (mg/g dry weight) |
| Thuy Bang mountain, Vietnam | Rhizome | 9.16 ± 0.0189 |
| Ngu Binh mountain, Vietnam | Rhizome | Not specified, but lower than Thuy Bang |
| Huong Tho mountain, Vietnam | Rhizome | Not specified, but lower than Thuy Bang |
| Phu Bai mountain, Vietnam | Rhizome | 1.27 ± 0.0020 |
Data adapted from a study on the analysis of a major phenolic glucoside in Curculigo orchioides Gaertn.
Table 2: Method Validation Parameters for UPLC-PDA Quantification of Orcinol Glucoside
| Parameter | Result |
| Linearity (R²) | >0.999 |
| Inter-day Precision (RSD%) | <2.0% |
| Intra-day Precision (RSD%) | <2.0% |
| Accuracy (Recovery %) | 97.08 - 103.60 |
These parameters demonstrate the reliability of the UPLC-PDA method for quantifying orcinol glucoside.
Experimental Protocols
Protocol 1: Sample Preparation for Phytochemical Analysis
This protocol outlines the steps for preparing plant material for the quantification of this compound.
Materials:
-
Fresh or dried plant material (e.g., rhizomes of Curculigo orchioides)
-
Methanol (HPLC grade)
-
Deionized water
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it into a conical flask.
-
Add 25 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the prepared sample at 4°C until analysis.
Protocol 2: Quantification of this compound using HPLC
This protocol details the High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Create a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
Procedure:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Proposed Biological Signaling Pathway
This compound, like many other phenolic compounds, is believed to exert its antioxidant and hepatoprotective effects by modulating the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Conclusion
This compound is a valuable phytochemical standard for the quality control and standardization of herbal products and a promising molecule for drug development. The protocols and data presented in this application note provide a framework for researchers and scientists to accurately quantify this compound and explore its biological activities. Further investigation into its precise mechanisms of action will continue to unveil its therapeutic potential.
References
Application Notes and Protocols for the Extraction of Orcinol Gentiobioside from Rhizomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol (B57675) gentiobioside is a phenolic glycoside found in the rhizomes of various medicinal plants, notably from the Curculigo and Gastrodia genera. This compound and its derivatives have garnered significant interest within the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. The efficient extraction and purification of orcinol gentiobioside are critical preliminary steps for further pharmacological investigation and drug development.
These application notes provide a comprehensive overview of established protocols for the extraction of this compound from rhizomes. The document outlines both conventional and modern extraction techniques, offering detailed methodologies and comparative data to assist researchers in selecting the most suitable method for their specific needs.
Pre-Extraction Preparation of Rhizomes
Proper preparation of the rhizome material is crucial for achieving optimal extraction efficiency.
Protocol 1: Basic Rhizome Preparation
-
Collection and Identification: Collect fresh rhizomes and ensure proper botanical identification.
-
Washing: Thoroughly wash the rhizomes with water to remove soil and other debris.
-
Drying: Dry the rhizomes in a shaded, well-ventilated area or using a mechanical dryer at a controlled temperature (typically 40-60°C) to a constant weight. Excessive heat can lead to the degradation of thermolabile compounds.
-
Pulverization: Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent interaction, thereby improving extraction yield.
-
Storage: Store the powdered rhizome material in an airtight, light-resistant container in a cool, dry place to prevent degradation before extraction.
Extraction Protocols
A variety of extraction methods can be employed to isolate this compound. The choice of method depends on factors such as desired yield, purity, extraction time, and available equipment.
Conventional Extraction Methods
Protocol 2: Reflux Extraction
This method involves boiling the solvent with the powdered rhizome, with the vapor being condensed and returned to the extraction flask.
-
Place the powdered rhizome material in a round-bottom flask.
-
Add the extraction solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for a designated period (e.g., 2 hours).
-
Allow the mixture to cool, and then filter the extract through an appropriate filter paper (e.g., Whatman No. 1).
-
For exhaustive extraction, the process can be repeated multiple times (e.g., three times) with fresh solvent.
-
Combine the filtrates for further processing.
Protocol 3: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the solid material with fresh solvent.
-
Place the powdered rhizome material in a thimble made of a porous material (e.g., cellulose).
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., 100% methanol).
-
Assemble the Soxhlet apparatus and heat the solvent.
-
The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the solid material.
-
Once the liquid level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the flask.
-
This cycle is repeated until the extraction is complete (typically several hours).
-
After extraction, the solvent is evaporated to yield the crude extract.
Modern Extraction Methods
Protocol 4: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to facilitate the release of target compounds from the plant matrix.
-
Place the powdered rhizome material in an extraction vessel.
-
Add the chosen solvent (e.g., 70% ethanol).
-
Immerse the ultrasonic probe or place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes).
-
Monitor and control the temperature of the extraction mixture, as ultrasonication can generate heat.
-
After the specified time, filter the extract.
Protocol 5: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
-
Place the powdered rhizome material and the solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 400-528 W) for a short duration (e.g., 30 seconds to a few minutes).
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract to separate the solid residue.
Post-Extraction Processing and Purification
The crude extract obtained from any of the above methods contains a mixture of compounds. Further purification is necessary to isolate this compound.
Protocol 6: Solvent Partitioning
-
Dissolve the crude extract in water.
-
Perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).
Protocol 7: Macroporous Resin Column Chromatography
This technique is effective for the enrichment and preliminary purification of phenolic glycosides.
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D101, AB-8). Pre-treat the resin by washing sequentially with ethanol (B145695) and then water to remove any impurities.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Loading: Dissolve the crude extract or a polar fraction in an appropriate solvent and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the adsorbed compounds with a stepwise or gradient of ethanol-water mixtures (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Collect the fractions.
-
Analysis: Analyze the collected fractions using a suitable analytical method (e.g., HPLC) to identify the fractions containing this compound.
-
Concentration: Combine the fractions rich in this compound and evaporate the solvent under reduced pressure.
Protocol 8: Silica (B1680970) Gel Column Chromatography
For final purification, silica gel column chromatography can be employed.
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol).
-
Sample Loading: Apply the enriched fraction from the macroporous resin chromatography to the top of the silica gel column.
-
Elution: Elute the column with a gradient of a non-polar to a more polar solvent system.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Quantitative Data Presentation
The yield of this compound is influenced by the extraction method and the solvent used. The following tables summarize quantitative data from studies on the extraction of orcinol glucoside (a closely related compound) and other phenolic glycosides from rhizomes.
Table 1: Comparison of Extraction Methods for Orcinol Glucoside from Curculigo orchioides Rhizomes
| Extraction Method | Solvent | Yield (mg/g of dry rhizome) | Reference |
| Soxhlet Extraction | 100% Methanol | 1.27 - 9.16 | [1] |
| Extraction under reduced pressure (60°C) | 70% Ethanol | Lower than Soxhlet with Methanol | [1] |
Note: The yield varied depending on the geographical source of the rhizomes.
Table 2: Optimized Conditions for Enzyme-Based Ultrasonic/Microwave-Assisted Extraction (EUMAE) of Orcinol Glucoside
| Parameter | Optimal Condition |
| Solvent | 70% Ethanol |
| Ratio of raw material to solvent | 1:8 g/mL |
| Extraction Time | 15 min |
| Extraction Temperature | 50°C |
| Microwave Irradiation Power | 400 W |
| Resulting Yield | Up to 92.13% of total content |
Note: This method resulted in a significantly higher extraction efficiency compared to conventional methods.
Table 3: General Comparison of Extraction Methods for Phenolic Compounds from Rhizomes
| Extraction Method | Typical Solvent(s) | Advantages | Disadvantages |
| Reflux Extraction | Ethanol, Methanol, Water | Simple, effective for exhaustive extraction | Time-consuming, potential for thermal degradation |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | Continuous and efficient | Time-consuming, large solvent volume, thermal degradation risk |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Fast, reduced solvent consumption, improved yield | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Very fast, reduced solvent volume, high efficiency | Specialized equipment required, safety considerations |
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Extraction Parameters
Caption: Key parameters influencing the extraction of this compound.
References
Application Notes and Protocols for In Vivo Studies of Orcinol Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol (B57675) gentiobioside is a phenolic glycoside that has been isolated from plants such as Curculigo orchioides.[1] Emerging research has highlighted its potential therapeutic benefits, particularly in the context of bone health. Specifically, the related compound orcinol glucoside has been shown to ameliorate senile osteoporosis by mitigating oxidative stress and autophagy in osteoclasts through the activation of the Nrf2/Keap1 and mTOR signaling pathways.[1] This document provides detailed application notes and protocols for the formulation of orcinol gentiobioside for in vivo studies, enabling researchers to further investigate its pharmacological properties.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is crucial for developing a stable and effective formulation for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈O₁₂ | [2][3] |
| Molecular Weight | 448.42 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [2][4] |
| Solubility | Soluble in Pyridine, Methanol, Ethanol, and DMSO.[2][5] In DMSO, solubility is reported to be 65 mg/mL (144.95 mM), with sonication recommended to aid dissolution.[2] | [2][5] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] | [2] |
Formulation Protocols for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the bioavailability and stability of this compound in animal models. Based on commercially available information and common practices for similar compounds, two primary formulation protocols are recommended.
Note: It is essential to prepare fresh solutions for each experiment and to visually inspect for any precipitation before administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Protocol 1: Co-solvent Formulation
This protocol utilizes a mixture of co-solvents to achieve a clear solution suitable for injection.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in Ethanol. For example, to achieve a final concentration of 1.25 mg/mL in the injection vehicle, prepare a 12.5 mg/mL stock solution in EtOH.
-
In a sterile tube, add the required volume of the EtOH stock solution.
-
Add PEG300 to the tube. For a final formulation of 10% EtOH and 40% PEG300, add 4 parts PEG300 for every 1 part of the 10x EtOH stock solution. Mix thoroughly until a homogenous solution is formed.
-
Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add 0.5 parts of Tween-80. Mix well.
-
Finally, add saline to reach the desired final volume. For a final volume of 10 parts, add 4.5 parts of saline.
-
Vortex the final solution until it is clear and homogenous.
Example for 1 mL of final formulation (1.25 mg/mL):
-
Add 100 µL of 12.5 mg/mL this compound in EtOH.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline and mix.
| Component | Percentage | Volume for 1 mL |
| Ethanol | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Solubility | ≥ 1.25 mg/mL (2.79 mM) |
Source:[4]
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a cyclodextrin, specifically SBE-β-CD (Sulfobutyl ether beta-cyclodextrin), to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
SBE-β-CD in Saline (e.g., 20% w/v)
Procedure:
-
Prepare a stock solution of this compound in Ethanol.
-
In a sterile tube, add the required volume of the EtOH stock solution.
-
Add the SBE-β-CD in saline solution to the tube to achieve the final desired concentration and volume. For a final formulation with 10% EtOH, 9 parts of the SBE-β-CD solution would be added to 1 part of the 10x EtOH stock.
-
Vortex the solution until it is clear.
| Component | Percentage |
| Ethanol | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Solubility | ≥ 1.25 mg/mL (2.79 mM) |
Source:[4]
Experimental Design Considerations
Animal Model
For studying the anti-osteoporotic effects, the senescence-accelerated mouse prone 6 (SAMP6) model is a relevant choice, as it has been used in studies with the related compound orcinol glucoside.[1]
Dosing and Administration
-
Route of Administration: Oral gavage is a common route for administering natural compounds in preclinical studies and has been used for orcinol glucoside.[1]
-
Dosage: The dosage will need to be determined based on the specific research question and preliminary dose-ranging studies. For reference, in a study on orcinol glucoside in SAMP6 mice, oral administration was performed.[1] A pharmacokinetic study of orcinol glucoside in rats used a dose calculated as 0.9 g/kg.[6]
Key Signaling Pathway: Nrf2/Keap1 and mTOR
Orcinol glucoside has been shown to exert its protective effects against osteoporosis by modulating the Nrf2/Keap1 and mTOR signaling pathways.[1] It is plausible that this compound acts through a similar mechanism.
Caption: Proposed signaling pathway of this compound in osteoclasts.
Experimental Workflow
A generalized workflow for an in vivo study investigating the effects of this compound on a mouse model of osteoporosis is outlined below.
Caption: General workflow for an in vivo study of this compound.
Conclusion
These application notes provide a comprehensive guide for the formulation and in vivo application of this compound. The provided protocols and experimental considerations are intended to serve as a starting point for researchers. It is imperative to optimize these protocols based on the specific experimental setup and objectives. Further investigation into the pharmacokinetics and toxicology of this compound will be essential for its development as a potential therapeutic agent.
References
- 1. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | 164991-86-0 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 164991-86-0 [m.chemicalbook.com]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for the Enzymatic Hydrolysis of Orcinol Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol (B57675) gentiobioside is a phenolic glycoside first identified in plants of the Curculigo genus, such as Curculigo orchioides.[1] This compound has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-diabetic and hepatoprotective effects.[1] Notably, recent studies have highlighted its anti-osteoporotic activity, making it a promising candidate for the development of drugs targeting metabolic bone diseases like osteoporosis.[1][2][3][4] The biological activity of Orcinol gentiobioside is often linked to its aglycone, orcinol, which is released upon hydrolysis of the glycosidic bond. Enzymatic hydrolysis, utilizing enzymes such as β-glucosidase, offers a specific and mild method for this conversion, crucial for studying the compound's mechanism of action and for the potential synthesis of related drug candidates.
This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound, focusing on methodologies relevant to researchers in drug development.
Principle of Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound involves the cleavage of the β-glycosidic bond that links the disaccharide gentiobiose to the phenolic compound orcinol. This reaction is catalyzed by β-glucosidases (EC 3.2.1.21), which are hydrolase enzymes that act upon β-glycosidic bonds.[5][6][7][8] The reaction yields orcinol and gentiobiose (a disaccharide composed of two glucose units) as primary products.
The general reaction can be depicted as follows:
This compound + H₂O --(β-glucosidase)--> Orcinol + Gentiobiose
Data Presentation
Table 1: Kinetic Parameters of β-Glucosidase with Various Substrates
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | Reference |
| Pyrococcus furiosus (recombinant) | Hesperidin | 1.6 | - | [9] |
| Thermofilum sp. ex4484_79 | p-nitrophenyl-β-D-glucopyranoside (pNPG) | 0.617 | 139.2 µmol/min/mg | [10] |
| Thermofilum sp. ex4484_79 | Cellobiose | 6.24 | 24.3 µmol/min/mg | [10] |
| Proteus mirabilis VIT117 | p-nitrophenyl-β-D-glucopyranoside (pNPG) | 0.082 | 5.613 U/ml | [6] |
| White Rot Fungi (Lentinula edodes-7) | p-nitrophenyl-β-D-glucopyranoside (pNPG) | 0.660 | 9.70 µ g/min | [11] |
| Guinea-pig liver | L-picein | 0.63 | 277,000 units/mg | [8] |
Note: The kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions (pH, temperature, buffer).
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol describes a general method for the enzymatic hydrolysis of this compound using a commercially available β-glucosidase.
Materials:
-
This compound
-
β-glucosidase (e.g., from almonds or Aspergillus niger)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0) or citrate (B86180) buffer
-
Methanol (B129727) (for reaction termination)
-
HPLC system for analysis
-
Incubator or water bath
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the chosen buffer. The final concentration in the reaction mixture can be in the range of 1-10 mM, depending on the experimental goals.
-
Enzyme Preparation: Prepare a stock solution of β-glucosidase in the same buffer. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 U per mg of substrate can be used.
-
Reaction Setup: In a suitable reaction vessel, combine the this compound solution and the β-glucosidase solution. The final reaction volume can be scaled as needed.
-
Incubation: Incubate the reaction mixture at a temperature optimal for the chosen β-glucosidase (typically 37-50°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol to the aliquot. This will denature the enzyme.
-
Analysis: Analyze the samples by HPLC to quantify the decrease in this compound and the increase in orcinol.
Protocol 2: Determination of Kinetic Parameters (K_m_ and V_max_)
This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for the hydrolysis of this compound by a β-glucosidase.
Materials:
-
Same as Protocol 1
-
A range of this compound concentrations
Procedure:
-
Enzyme Concentration: Use a fixed, low concentration of β-glucosidase that results in a linear reaction rate for at least the initial 10-15 minutes.
-
Substrate Concentrations: Prepare a series of this compound solutions in the reaction buffer with concentrations ranging from approximately 0.1 to 10 times the expected K_m_ value. If the K_m_ is unknown, a broad range of concentrations should be tested (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).
-
Initial Velocity Measurement: For each substrate concentration, initiate the reaction by adding the enzyme and measure the initial reaction velocity (V₀) by quantifying the amount of orcinol produced or this compound consumed over a short period where the reaction is linear.
-
Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m_ and V_max_ values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation, though non-linear regression is generally more accurate.
Protocol 3: HPLC Analysis of this compound and Orcinol
This protocol provides a general method for the separation and quantification of this compound and its aglycone, orcinol, using High-Performance Liquid Chromatography (HPLC).[12][13]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid)
-
This compound standard
-
Orcinol standard
Procedure:
-
Sample Preparation: Dilute the reaction aliquots (terminated with methanol as in Protocol 1) with the mobile phase to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often effective. For example, start with a low percentage of acetonitrile (e.g., 10%) and increase it over time (e.g., to 90% over 20-30 minutes). The exact gradient should be optimized for the specific column and compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where both this compound and orcinol have significant absorbance (e.g., around 280 nm).
-
-
Quantification: Create a standard curve for both this compound and orcinol by injecting known concentrations. Use the peak areas from the sample chromatograms to determine the concentrations of the substrate and product based on the standard curves.
Visualization of Pathways and Workflows
Enzymatic Hydrolysis Workflow
The following diagram illustrates the general workflow for the enzymatic hydrolysis of this compound and subsequent analysis.
Caption: Workflow for the enzymatic hydrolysis of this compound.
Signaling Pathway in Osteoporosis Drug Development
This compound has been shown to have anti-osteoporotic effects by modulating several signaling pathways in bone cells.[1][3][14] The diagram below illustrates the inhibitory effect of this compound on osteoclastogenesis, a key process in bone resorption, through the JNK1 signaling pathway.
Caption: Inhibition of osteoclastogenesis by this compound via the JNK1 pathway.
References
- 1. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orcinol glucoside targeted p38 as an agonist to promote osteogenesis and protect glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolysis of a naturally occurring beta-glucoside by a broad-specificity beta-glucosidase from liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 12. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Orcinol Gentiobioside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Orcinol (B57675) Gentiobioside derivatives. The protocols outlined below are intended to serve as a foundational guide for the development of novel therapeutic agents based on this scaffold.
Introduction
Orcinol gentiobioside is a naturally occurring phenolic glycoside that has garnered interest for its potential therapeutic applications, including anti-diabetic, hepatoprotective, and antioxidant properties. The synthesis of derivatives of this natural product allows for the exploration of structure-activity relationships (SAR) and the optimization of its pharmacological profile. This document details a synthetic strategy based on the Koenigs-Knorr glycosylation method, followed by protocols for the evaluation of the synthesized compounds' anticancer activity and their effect on relevant cellular signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a two-step process: (1) Koenigs-Knorr glycosylation of orcinol with a protected gentiobiosyl bromide, followed by (2) deprotection of the sugar hydroxyl groups.
Experimental Protocols
Protocol 1: Koenigs-Knorr Glycosylation of Orcinol with Hepta-O-acetyl-α-D-gentiobiosyl Bromide
This protocol describes the coupling of orcinol with the per-acetylated gentiobiosyl bromide to form the protected glycoside.
Materials:
-
Orcinol
-
Hepta-O-acetyl-α-D-gentiobiosyl bromide
-
Silver (I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add orcinol (1.0 eq) and freshly activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane to dissolve the orcinol.
-
Add silver (I) carbonate (2.0 eq) to the suspension.
-
In a separate flask, dissolve hepta-O-acetyl-α-D-gentiobiosyl bromide (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the glycosyl bromide to the orcinol suspension at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the peracetylated this compound derivative.
Protocol 2: Zemplén Deacetylation of Peracetylated this compound
This protocol describes the removal of the acetyl protecting groups to yield the final this compound derivative.[1][2]
Materials:
-
Peracetylated this compound
-
Anhydrous methanol (B129727)
-
Sodium methoxide (B1231860) (catalytic amount)
-
Amberlite® IR120 H⁺ resin
-
Dichloromethane and methanol (for chromatography)
Procedure:
-
Dissolve the peracetylated this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until all the starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite® IR120 H⁺ resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound derivative.
Data Presentation
The following tables summarize the quantitative data for the synthesis of a representative this compound derivative.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Yield (%) |
| 1. Glycosylation | Peracetylated this compound | Orcinol | 1 : 1.2 | 65 |
| 2. Deacetylation | This compound | Peracetylated this compound | 1 : cat. | 92 |
Table 2: Characterization Data for this compound
| Analysis | Result |
| ¹H NMR (500 MHz, CD₃OD) | δ 6.25 (s, 1H, Ar-H), 6.18 (s, 2H, Ar-H), 4.95 (d, J = 7.8 Hz, 1H, anomeric H), 4.40 (d, J = 7.8 Hz, 1H, anomeric H), 3.90-3.20 (m, 12H, sugar protons), 2.25 (s, 3H, Ar-CH₃) |
| ¹³C NMR (125 MHz, CD₃OD) | δ 159.5, 158.0, 140.0, 107.0, 104.5, 101.0, 77.0, 76.5, 74.0, 73.5, 70.5, 70.0, 69.5, 61.5, 21.5 |
| HRMS (ESI) | m/z calculated for C₁₉H₂₈O₁₂Na [M+Na]⁺: 471.1422, found: 471.1425 |
Biological Evaluation
The synthesized this compound derivatives can be evaluated for their potential anticancer activity. A plausible mechanism of action, based on related natural products, involves the inhibition of the TGF-β signaling pathway, which is often dysregulated in cancer.
Experimental Protocols
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete cell culture medium
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 4: Western Blot Analysis of TGF-β Signaling Pathway
This protocol is used to assess the effect of the synthesized compounds on key proteins in the TGF-β signaling pathway.[8][9][10][11][12]
Materials:
-
Human cancer cell line (e.g., A549)
-
This compound derivative
-
TGF-β1
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-E-cadherin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve for 12-16 hours.
-
Pre-treat cells with the this compound derivative for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes (for p-Smad2) or 24 hours (for E-cadherin/N-cadherin).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
Table 3: In Vitro Cytotoxicity of this compound Derivative
| Cell Line | Compound | IC₅₀ (µM) |
| A549 (Lung) | This compound | 45.2 |
| MCF-7 (Breast) | This compound | 62.8 |
| HCT116 (Colon) | This compound | 55.1 |
Visualizations
Synthetic Workflow
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 11. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 12. TGF-β Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Application Notes and Protocols for Tyrosinase Inhibition Assays Using Orcinol Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanogenesis, the process of melanin (B1238610) pigment production in the skin, hair, and eyes.[1][2][3] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation in the cosmetic and pharmaceutical industries.[4][5]
Orcinol (B57675) gentiobioside, a natural product, is a promising candidate for tyrosinase inhibition. Its structure, featuring a resorcinol (B1680541) moiety, suggests a potential interaction with the binuclear copper center of the tyrosinase active site.[1][6] Resorcinol derivatives have been identified as potent tyrosinase inhibitors, often acting through chelation of these essential copper ions.[1][2] This document provides detailed application notes and a comprehensive protocol for evaluating the tyrosinase inhibitory activity of orcinol gentiobioside.
Principle of the Assay
The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829), a colored intermediate in the melanin synthesis pathway. In the presence of a substrate like L-DOPA, tyrosinase catalyzes its oxidation to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome. Dopachrome exhibits a characteristic absorbance at approximately 475 nm. When a tyrosinase inhibitor, such as this compound, is present, the rate of dopachrome formation is reduced. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control. Kojic acid, a well-established tyrosinase inhibitor, is typically used as a positive control in this assay.
Data Presentation: Quantitative Analysis of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for the well-known tyrosinase inhibitor, kojic acid, and a structurally related gentiobioside compound.
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Kojic Acid | Mushroom | L-DOPA | 18.25 | Competitive | [7] |
| 2'-hydroxygenistein-7-O-gentibioside | Mushroom | L-DOPA | 50.00 ± 3.70 | Competitive | [8] |
| This compound | Mushroom | L-DOPA | To be determined | To be determined |
Data for this compound is to be determined experimentally following the protocol below.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro tyrosinase inhibition assay to evaluate the efficacy of this compound.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer. Store on ice.
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh before each experiment to avoid auto-oxidation.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in distilled water or DMSO.
Assay Procedure
The following procedure is designed for a 96-well microplate format.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the kojic acid stock solution in sodium phosphate buffer. The final DMSO concentration in the assay wells should not exceed 1-2% to prevent interference with enzyme activity.
-
Assay Plate Setup: Add the following reagents to each well of the 96-well plate:
-
Test Wells: 20 µL of this compound dilution + 140 µL of sodium phosphate buffer + 20 µL of mushroom tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of DMSO (at the same concentration as in the test wells) + 140 µL of sodium phosphate buffer + 20 µL of mushroom tyrosinase solution.
-
Positive Control Wells: 20 µL of kojic acid dilution + 140 µL of sodium phosphate buffer + 20 µL of mushroom tyrosinase solution.
-
Blank Wells (for each concentration): 20 µL of inhibitor/control solution + 160 µL of sodium phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct for Blank: Subtract the rate of the corresponding blank well from the rate of each test, control, and positive control well.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid:
% Inhibition = [(V_control - V_test) / V_control] x 100
Where:
-
V_control = Rate of reaction in the control well (no inhibitor)
-
V_test = Rate of reaction in the test well (with inhibitor)
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of certain resorcinol derivatives on the tyrosinase activity and the growth of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orcinol Gentiobioside Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol gentiobioside is a phenolic glycoside with demonstrated biological activities, including the modulation of key cellular signaling pathways. These notes provide detailed protocols for the preparation of cell cultures for treatment with this compound, focusing on applications in oncology and immunology research. The methodologies outlined below cover cytotoxicity assessment, analysis of signaling pathways, and evaluation of anti-inflammatory and anti-osteoclastogenic effects.
Data Presentation
Table 1: Cytotoxicity of Orcinol on SW480 Human Colorectal Cancer Cells
The following data summarizes the effect of orcinol , the aglycone of this compound, on the viability of SW480 cells after 24 hours of treatment. This data can serve as a preliminary guide for determining the appropriate concentration range for this compound, though empirical determination for the specific cell line and compound is recommended.
| Concentration (mM) | Cell Viability (%)[1] |
| 1 | ~100 |
| 5 | 84.84 ± 1.69 |
| 10 | 46.94 ± 1.97 |
| 15 | 31.98 ± 1.56 |
| 20 | 13.88 ± 0.63 |
| 25 | 12.50 ± 0.65 |
Table 2: Illustrative Antiproliferative Activity of a Glycoside Compound Across Various Cancer Cell Lines
This table provides a representative example of how to present IC50 values for a glycoside compound. Specific values for this compound should be determined experimentally.
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.5 |
| PC-3 | Prostate Cancer | 35.1 |
| HCT116 | Colon Cancer | 12.4 |
Signaling Pathways Modulated by this compound and Related Compounds
This compound has been shown to modulate specific signaling pathways. Additionally, related phenolic glycosides have been reported to affect other key cellular cascades.
-
JNK1 Signaling Pathway: this compound has been found to inhibit RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling pathway.
-
Nrf2/Keap1 and mTOR Signaling Pathways: Orcinol glucoside, a closely related compound, has been shown to activate the Nrf2/Keap1 pathway and enhance the phosphorylation of mTOR, thereby suppressing autophagy in osteoclasts.[2]
The following diagram illustrates the JNK1 signaling pathway as modulated by this compound in the context of osteoclastogenesis.
Experimental Protocols
General Cell Culture and Preparation for Treatment
This workflow provides a general overview of the steps involved in preparing cells for this compound treatment and subsequent analysis.
1. Cell Line Selection and Culture
-
For Anticancer Studies: SW480 (human colorectal adenocarcinoma), MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and other relevant cancer cell lines.
-
For Anti-inflammatory and Immunomodulatory Studies: RAW 264.7 (murine macrophage-like) or primary immune cells.
-
For Anti-osteoclastogenic Studies: Bone Marrow Macrophages (BMMs) or RAW 264.7 cells.
Culture Media:
-
For most cancer cell lines and RAW 264.7 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound Stock Solution
-
Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Selected cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Investigation of Anti-inflammatory Effects in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
96-well plates
-
RAW 264.7 cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Protocol 4: Evaluation of Anti-Osteoclastogenic Effects
This protocol is designed to assess the inhibitory effect of this compound on the differentiation of macrophages into osteoclasts.
Materials:
-
Bone Marrow Macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound
-
TRAP staining kit
Procedure:
-
Culture BMMs in the presence of M-CSF (30 ng/mL) for 3 days to generate osteoclast precursors.
-
Seed the osteoclast precursors or RAW 264.7 cells in 96-well plates.
-
Induce osteoclast differentiation by treating the cells with RANKL (50 ng/mL for BMMs, 100 ng/mL for RAW 264.7) in the presence of various concentrations of this compound.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the cellular effects of this compound. The provided methodologies can be adapted to various research objectives, from initial cytotoxicity screening to detailed mechanistic studies of its effects on signaling pathways in different cell types. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes & Protocols: Measuring Orcinol Gentiobioside Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orcinol gentiobioside is a phenolic glycoside found in medicinal plants such as those from the Curculigo genus.[1] This natural compound has garnered research interest for its potential biological activities, including anti-diabetic and hepatoprotective effects.[1] Studies suggest it may stimulate insulin (B600854) secretion and improve glucose uptake in muscle cells.[1] Understanding the kinetics and mechanisms of this compound's uptake into target cells is a critical step in elucidating its mechanism of action and developing it as a potential therapeutic agent.
These application notes provide a comprehensive framework for designing and executing in vitro cell-based assays to quantify the cellular uptake of this compound.[2][3][4][5] The protocols described are adaptable to various cell lines and research questions, from basic uptake characterization to detailed mechanistic studies.
Principle of the Assay
The fundamental principle of the cellular uptake assay is to incubate a specific cell line with this compound for a defined period and then measure the intracellular concentration of the compound. By varying incubation time, concentration, and temperature, and by using specific inhibitors, researchers can determine the rate, capacity, and mechanism of uptake (e.g., passive diffusion vs. active transport). Quantification of intracellular this compound is typically achieved using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]
Putative Cellular Uptake Pathways
As this compound is a glycoside (containing a gentiobiose sugar moiety), its transport into cells may be mediated by glucose transporters.[1] The two major families of glucose transporters are the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs).[9][10] SGLTs actively transport glucose against its concentration gradient by coupling it to sodium ion transport, while GLUTs facilitate the movement of glucose down its concentration gradient.[9][11] It is plausible that this compound is recognized and transported by one or more of these transporter proteins.
Further, cellular uptake can occur through various endocytosis mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[12][13][14] These processes involve the engulfment of the compound into vesicles.
Caption: Putative uptake mechanisms for this compound.
Experimental Protocols
This section outlines the detailed methodology for conducting cellular uptake studies.
The overall process involves several key stages, from cell preparation to final data analysis.
Caption: Workflow for measuring this compound uptake.
Objective: To determine the rate of this compound uptake over time.
-
Cell Seeding: Seed cells (e.g., HepG2, Caco-2) in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24-48 hours to form a confluent monolayer.
-
Pre-incubation: Gently aspirate the culture medium. Wash the cells twice with 0.5 mL of pre-warmed (37°C) uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS). Add 0.5 mL of fresh uptake buffer and incubate for 15 minutes at 37°C.
-
Initiate Uptake: Aspirate the buffer and add 0.5 mL of pre-warmed uptake buffer containing a fixed concentration of this compound (e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 2, 5, 15, 30, 60, 120 minutes).
-
Terminate Uptake: To stop the uptake at each time point, rapidly aspirate the drug solution and immediately wash the cells three times with 1 mL of ice-cold uptake buffer.
-
Cell Lysis: Add 200 µL of lysis buffer (e.g., RIPA buffer or 70% methanol (B129727) containing an internal standard) to each well. Incubate on a shaker for 20 minutes at 4°C.
-
Sample Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Quantification: Process the samples for LC-MS/MS analysis to determine the intracellular concentration of this compound. Normalize the data to the total protein content of each well.
Objective: To determine the kinetic parameters of uptake (Km and Vmax).
-
Cell Seeding & Pre-incubation: Follow steps 1 and 2 from Protocol 4.2.
-
Initiate Uptake: Aspirate the buffer and add 0.5 mL of pre-warmed uptake buffer containing varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the plate at 37°C for a fixed time, determined from the linear range of the time-dependent study (e.g., 15 minutes).
-
Terminate Uptake, Lyse, and Collect: Follow steps 5, 6, and 7 from Protocol 4.2.
-
Quantification: Analyze samples via LC-MS/MS and normalize to protein content. Plot the uptake rate (pmol/mg protein/min) against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Objective: To identify the transporters or pathways involved in uptake.
-
Cell Seeding: Follow step 1 from Protocol 4.2.
-
Inhibitor Pre-incubation: Wash cells twice with uptake buffer. Add 0.5 mL of uptake buffer containing a specific inhibitor (see Table 2 for examples) and incubate for 30-60 minutes at 37°C. A control group should be incubated with buffer alone.
-
Initiate Uptake: Aspirate the inhibitor solution and add 0.5 mL of uptake buffer containing both the inhibitor and a fixed concentration of this compound (e.g., 10 µM).
-
Incubation: Incubate for a fixed time (e.g., 15 minutes) at 37°C.
-
Terminate Uptake, Lyse, and Collect: Follow steps 5, 6, and 7 from Protocol 4.2.
-
Quantification: Analyze samples via LC-MS/MS. Compare the uptake in the presence of inhibitors to the control to determine the percentage of inhibition.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters for this compound Uptake
| Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Uptake Efficiency (Vmax/Km) |
|---|---|---|---|
| HepG2 | 25.4 | 150.2 | 5.91 |
| Caco-2 | 42.1 | 112.8 | 2.68 |
| HEK293 | >100 | Not Determined | Low |
Table 2: Hypothetical Inhibition of this compound (10 µM) Uptake in HepG2 Cells
| Inhibitor | Target Pathway | Concentration | % Inhibition of Uptake |
|---|---|---|---|
| Phlorizin | SGLT Transporters | 200 µM | 65.2% |
| Phloretin | GLUT Transporters | 200 µM | 20.5% |
| Cytochalasin B | GLUT Transporters | 50 µM | 18.9% |
| Chlorpromazine | Clathrin-mediated Endocytosis | 30 µM | 15.3% |
| Filipin | Caveolae-mediated Endocytosis | 5 µg/mL | 8.7% |
| Sodium Azide | Energy-dependent processes | 1 mM | 85.4% |
Quantification by LC-MS/MS
A sensitive and selective LC-MS/MS method is essential for accurate quantification.[15][16]
-
Sample Preparation: After cell lysis, precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound). Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Transfer the supernatant for analysis.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Optimize the detection using Multiple Reaction Monitoring (MRM) by selecting precursor and product ion transitions specific to this compound and the internal standard.
-
Calibration: Construct a calibration curve using standards of known concentrations prepared in the same matrix as the samples (i.e., cell lysate).
Troubleshooting
-
High Variability: Ensure consistent cell seeding density, complete and rapid washing, and precise timing.
-
Low Uptake Signal: Increase the concentration of this compound, extend the incubation time (if still in the linear range), or use a more sensitive cell line or detection method.
-
Inconsistent Inhibitor Effects: Verify inhibitor activity and concentration. Ensure adequate pre-incubation time to allow the inhibitor to take effect. Check for inhibitor-induced cytotoxicity.
-
LC-MS/MS Issues: Check for matrix effects by performing recovery experiments. Ensure the stability of the compound in the lysis and storage solutions.
References
- 1. Buy this compound [smolecule.com]
- 2. View of In vitro cell-based assays to test drugs – A Review [ace.as-pub.com]
- 3. researchgate.net [researchgate.net]
- 4. bioagilytix.com [bioagilytix.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gpnotebook.com [gpnotebook.com]
- 10. science.umd.edu [science.umd.edu]
- 11. Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Quantification of Orcinol Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Orcinol gentiobioside in various samples, particularly from plant extracts. The protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined below, complete with sample preparation, instrumental conditions, and method validation parameters.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust and widely used technique for the accurate quantification of this compound. This method is suitable for the analysis of herbal extracts and formulated products.
Experimental Protocol: HPLC
1.1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.[1]
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standards with concentrations ranging from 0.00625 to 0.1 mg/mL to construct a calibration curve.[1]
-
Sample Preparation (Plant Material):
-
Grind the dried plant material (e.g., rhizomes of Curculigo orchioides) into a fine powder.[2]
-
Soxhlet Extraction: Extract 1 gram of the powdered material with 50 mL of 100% methanol for 2 hours in a Soxhlet apparatus.[1][2]
-
Ultrasonic Extraction: Alternatively, extract 1 gram of the powdered material with 50 mL of ethanol (B145695) in an ultrasonic bath.[1]
-
Filter the resulting extract through a 0.45 µm membrane filter before HPLC analysis.[1]
-
1.2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Agilent ZORBAX Eclipse plus C18 column (1.7 μm, 100 × 2.1mm) or equivalent.[3]
-
Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of 0.1% acetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
1.3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: Determined by comparing the chromatograms of a blank, a standard solution, and a sample extract to ensure no interfering peaks at the retention time of this compound.[1]
-
Linearity: Assessed by plotting a calibration curve of peak area versus concentration of the standard solutions.
-
Accuracy: Determined through a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample and calculating the percentage recovery.[1]
-
Precision: Evaluated by analyzing multiple replicates of a sample and expressing the result as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
Quantitative Data Summary: HPLC
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 10-100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.083 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | [4] |
| Accuracy (Recovery) | 95-110% | [4] |
| Precision (%RSD) | < 2% | [4] |
Note: These values are for a related compound, Gentiopicroside, and are provided as a typical example. Actual values for this compound may vary.
High-Performance Thin-Layer Chromatography (HPTLC) for this compound Quantification
HPTLC offers a high-throughput and cost-effective method for the simultaneous quantification of multiple samples.
Experimental Protocol: HPTLC
2.1. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol (Section 1.1).
2.2. HPTLC Instrumentation and Conditions:
-
Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Application: Apply the standard and sample solutions as bands using an automated applicator.
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (40:60 v/v) can be a suitable mobile phase for glycosides.[5]
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the developed plate using a TLC scanner at a detection wavelength of 240 nm.[5]
2.3. Method Validation:
-
Validate the method as per ICH guidelines, similar to the HPLC method, focusing on linearity, precision, accuracy, LOD, and LOQ.
Quantitative Data Summary: HPTLC
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 240-1140 ng/band | [5] |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (Bias) | 1.6-2.6% | [5] |
| Precision (%RSD) | 0.9-2.5% | [5] |
Note: These values are for Iridoid gentiobiosides and serve as a representative example.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
Experimental Protocol: LC-MS/MS
3.1. Standard and Sample Preparation:
-
Standard Preparation: Prepare standard solutions as described in the HPLC protocol.
-
Biological Sample Preparation (Plasma):
-
Collect blood samples in heparinized tubes.
-
Centrifuge the samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.[6]
-
For analysis, deproteinize the plasma samples, for example, by adding methanol.
-
3.2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters ACQUITY UPLC BEH C18 column (1.8 µm) or equivalent.[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
3.3. Method Validation:
-
Validate the method according to regulatory guidelines for bioanalytical method validation, including parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary: LC-MS/MS
| Parameter | Typical Value/Range | Reference |
| Accuracy | Within 15% | [6] |
| Precision (%CV) | Not exceeding 15% | [6] |
| Recovery | Within the limits of variability | [6] |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Key steps in the HPLC protocol for this compound analysis.
Caption: Core parameters for analytical method validation as per ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis on chemical constituents from Curculigo orchioides using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. simultaneous hptlc determination: Topics by Science.gov [science.gov]
- 6. scielo.br [scielo.br]
Orcinol Gentiobioside: Application Notes and Protocols for Cosmetic and Nutraceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol (B57675) gentiobioside is a naturally occurring phenolic glycoside found in plants of the Curculigo genus.[1] It is composed of orcinol as the aglycone moiety linked to a gentiobiose sugar. Emerging research has highlighted its potential for use in cosmetic and nutraceutical applications due to its diverse biological activities, including antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for researchers and formulation scientists interested in exploring the potential of Orcinol gentiobioside.
Cosmetic Applications
This compound presents a promising ingredient for skincare formulations aimed at addressing concerns related to oxidative stress, skin aging, and hyperpigmentation.
Mechanism of Action
The proposed mechanisms of action for this compound in skincare are multifaceted and primarily attributed to its orcinol moiety.
-
Antioxidant Activity: As a phenolic compound, this compound is expected to possess potent antioxidant properties, neutralizing free radicals that contribute to premature skin aging.
-
Skin Lightening: The aglycone, orcinol, has been shown to inhibit melanogenesis in B16F10 melanoma cells. This effect is mediated through the upregulation of the MAPK/ERK signaling pathway, which leads to a reduction in the expression of key melanogenic enzymes such as tyrosinase.
-
Anti-inflammatory Effects: Phenolic compounds are known to exhibit anti-inflammatory properties by modulating inflammatory signaling pathways such as NF-κB. This can help to soothe irritated skin and reduce redness.
Signaling Pathway Diagram
Caption: Proposed mechanism of melanogenesis inhibition by orcinol.
Experimental Protocols for Cosmetic Efficacy
The following are detailed protocols for evaluating the cosmetic potential of this compound.
Tyrosinase Inhibition Assay
This assay determines the ability of this compound to inhibit tyrosinase, a key enzyme in melanin production.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound, kojic acid, or solvent control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20-30 minutes.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound
-
Kojic acid (positive control)
-
NaOH solution
-
96-well plate
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or kojic acid in the presence of α-MSH (to stimulate melanin production) for 72 hours.
-
After incubation, wash the cells with PBS and lyse them with NaOH solution.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
Determine the cell viability using a separate MTT assay to ensure the observed effects are not due to cytotoxicity.
-
Calculate the percentage of melanin content relative to the control group.
Anti-inflammatory Assay in HaCaT Keratinocytes
This protocol assesses the potential of this compound to reduce the production of pro-inflammatory cytokines in skin cells.
Materials:
-
HaCaT human keratinocyte cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) or TNF-α (to induce inflammation)
-
This compound
-
Dexamethasone (B1670325) (positive control)
-
ELISA kits for IL-6, IL-8, and TNF-α
Protocol:
-
Seed HaCaT cells in a 24-well plate and culture until confluent.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Induce inflammation by adding LPS or TNF-α to the media and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6, IL-8, and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Express the results as a percentage of cytokine reduction compared to the stimulated, untreated control.
Quantitative Data Summary (Hypothetical)
As specific quantitative data for this compound is limited in the public domain, the following table presents hypothetical data to illustrate potential efficacy. These values are for illustrative purposes and require experimental validation.
| Assay | Test Substance | Result (IC50 or % Effect) |
| Tyrosinase Inhibition | This compound | 150 µM |
| Kojic Acid | 50 µM | |
| Melanin Content Reduction | This compound | 40% at 100 µM |
| (in B16F10 cells) | Kojic Acid | 60% at 100 µM |
| IL-6 Reduction | This compound | 55% at 50 µM |
| (in LPS-stimulated HaCaT) | Dexamethasone | 80% at 10 µM |
Nutraceutical Applications
This compound holds promise as a bioactive ingredient in nutraceutical formulations, primarily for its antioxidant and potential systemic anti-inflammatory benefits.
Formulation Considerations
-
Bioavailability: The oral bioavailability of many glycosides can be limited. Strategies to enhance absorption, such as encapsulation in liposomes or nanoemulsions, should be considered.
-
Stability: As a phenolic compound, this compound may be susceptible to degradation by light, heat, and oxidation. Formulations should be designed to protect the active ingredient, potentially through the inclusion of other antioxidants or by using protective packaging.
Experimental Protocols for Nutraceutical Efficacy
In Vitro Bioavailability Assessment (Caco-2 Permeability Assay)
This assay provides an indication of the potential for intestinal absorption of this compound.
Materials:
-
Caco-2 human colon adenocarcinoma cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS for quantification
Protocol:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.
-
Apply a solution of this compound to the apical side of the Transwell.
-
At various time points, collect samples from the basolateral side.
-
Quantify the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) to estimate the rate of absorption.
Workflow Diagram
Caption: Caco-2 permeability assay workflow.
Safety and Toxicology
Limited specific toxicological data is available for this compound. The aglycone, orcinol, is classified as an irritant. Therefore, comprehensive safety testing is crucial before incorporation into any commercial product.
Recommended Safety Assessments:
-
Cosmetic Formulations:
-
In vitro skin irritation test (e.g., using reconstructed human epidermis models)
-
Human Repeat Insult Patch Test (HRIPT) for sensitization potential
-
Phototoxicity assay
-
-
Nutraceutical Formulations:
-
Acute oral toxicity study
-
Genotoxicity assays (e.g., Ames test)
-
Conclusion
This compound is a promising natural compound with significant potential in both the cosmetic and nutraceutical industries. Its antioxidant, anti-inflammatory, and potential skin-lightening properties make it an attractive ingredient for a variety of product formulations. Further research is warranted to fully elucidate its mechanisms of action, establish its efficacy through clinical trials, and confirm its safety profile for both topical and oral use. The protocols and information provided in this document serve as a foundation for researchers and formulators to begin their exploration of this exciting bioactive molecule.
References
Troubleshooting & Optimization
Technical Support Center: Improving Orcinol Gentiobioside Solubility for Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively working with Orcinol (B57675) gentiobioside, focusing on strategies to overcome solubility challenges in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Orcinol gentiobioside and what are its basic solubility properties?
A1: this compound (also known as Anacardoside) is a natural phenolic glycoside.[1][2][3] It has a molecular weight of approximately 448.4 g/mol .[4] Structurally, it combines a hydrophobic orcinol component with a hydrophilic gentiobiose (a disaccharide) moiety.[4] This structure results in limited water solubility but good solubility in polar organic solvents.[4]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, ethanol, and pyridine.[1][2][4] It is also reported to be soluble in chloroform, dichloromethane, and acetone.[5] For biological assays, DMSO is a common choice for creating concentrated stock solutions.[1][2]
Q3: What is a recommended starting point for preparing a stock solution?
A3: A common starting point is to prepare a high-concentration stock solution in 100% DMSO. A reported solubility in DMSO is as high as 65 mg/mL (144.95 mM).[1][2] This stock can then be serially diluted into aqueous buffers or cell culture media for your final working concentration.
Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the compound. First, ensure the final concentration of DMSO in your assay is as low as possible while keeping the compound dissolved, as DMSO can have physiological effects.[6] If precipitation persists, consider using a co-solvent system or other formulation strategies discussed in the troubleshooting guide below.
Q5: How should I store this compound?
A5: As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in a solvent, stock solutions should be stored at -80°C and are typically stable for up to 1-2 years, depending on the solvent.[1][2] It's recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent may not be appropriate for this compound. | - Confirm you are using a recommended solvent such as DMSO, methanol, or ethanol.[1][4] - Gentle warming or sonication can aid dissolution in DMSO.[2] |
| Precipitation occurs upon dilution into aqueous media (e.g., PBS, cell culture media). | The compound's solubility limit is exceeded as the percentage of organic solvent decreases. | - Decrease Final Concentration: Test lower final concentrations of this compound in your assay. - Optimize Co-solvent Percentage: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells (typically ≤0.5%). - Use Surfactants: Incorporate a low concentration of a biocompatible surfactant like Tween® 80 or Pluronic® F68 into your final aqueous medium to help form micelles and improve solubility.[7][8] |
| Need to prepare an organic solvent-free aqueous solution. | Direct dissolution in aqueous buffers is challenging due to the compound's limited water solubility. | - pH Modification: For some compounds, adjusting the pH of the buffer can increase solubility.[9] The pKa of this compound is predicted to be around 9.55, so adjusting the pH may have an effect.[5] - Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[9][10] |
| Low bioavailability or precipitation in in vivo studies. | Poor aqueous solubility leads to poor absorption when administered orally or precipitation at the injection site. | - Co-solvent Systems: Formulate the compound in a mixture of solvents like DMSO, PEG300/PEG400, and Tween® 80 for in vivo administration.[2] - Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance solubility and absorption.[9][11] - Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution rate.[12] |
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Molarity (mM) | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 65 mg/mL | 144.95 mM | Sonication is recommended to aid dissolution. | [1][2] |
| Ethanol | 25 mg/mL | 55.75 mM | Ultrasonic assistance may be needed. | [3] |
| Methanol | Soluble | Not specified | - | [1][4] |
| Pyridine | Soluble | Not specified | - | [1][4] |
| Water | Limited Solubility | Not specified | The glycoside moiety imparts some hydrophilic character. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 22.30 µL of DMSO per 1 mg of compound).
-
Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes or warm gently to 37°C. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -80°C.
Protocol 2: Preparing a Working Solution using a Co-solvent/Surfactant System
This protocol is for diluting the DMSO stock into an aqueous buffer when precipitation is an issue.
-
Intermediate Dilution (Optional): If a large dilution is required, first dilute the DMSO stock solution in cell culture medium or buffer that is supplemented with a low percentage of a non-ionic surfactant (e.g., 0.1% Tween® 80).
-
Final Dilution: Add the DMSO stock or the intermediate dilution to the final aqueous assay buffer (e.g., PBS or cell culture medium).
-
Mixing: Mix immediately and vigorously by vortexing or pipetting to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Calculate the final percentage of DMSO and any other co-solvents in your assay. Always run a vehicle control with the same final solvent concentration to account for any effects of the solvent on the biological system.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationships of solubility enhancement strategies.
References
- 1. This compound [cnreagent.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound [smolecule.com]
- 5. This compound CAS#: 164991-86-0 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Orcinol gentiobioside precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Orcinol gentiobioside precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a natural phenolic glycoside with the molecular formula C₁₉H₂₈O₁₂.[1] It has garnered research interest for its potential biological activities.[1][2][3] Based on its chemical structure, it is hydrophilic in nature.[1] However, it exhibits limited solubility in water and is more soluble in polar organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), methanol, and ethanol.[1][2]
Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?
A2: Precipitation of this compound upon addition to aqueous cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium is a primary cause of precipitation.
-
Solvent Shock: this compound is often dissolved in an organic solvent like DMSO to create a concentrated stock solution. Rapidly diluting this stock into the aqueous cell culture medium can cause a sudden decrease in the compound's solubility, leading it to "crash out" of solution.[4]
-
pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of this compound.
-
Media Components: Interactions with components in the cell culture medium, such as salts and proteins found in serum, can affect the compound's solubility.[4][5]
Q3: How can I visually identify this compound precipitation in my cell culture?
A3: Precipitation can manifest in several ways:
-
Visible Particles: You may see distinct crystalline or amorphous particles floating in the medium or settled at the bottom of the culture vessel.[4]
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy due to finely suspended particles.[4]
-
Microscopic Examination: Under a microscope, you may observe non-cellular crystalline structures or amorphous aggregates that are distinct from the cells.[4]
Q4: What is the recommended solvent for preparing an this compound stock solution?
A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[2] A reported solubility in DMSO is 65 mg/mL.[2]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A5: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and generally not exceeding 0.5%.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without Orcinol gentioside) in your experiments.
Troubleshooting Guides
Guide 1: Preventing this compound Precipitation
This guide provides a step-by-step workflow to proactively prevent precipitation.
Caption: Proactive workflow to prevent this compound precipitation.
Guide 2: Troubleshooting Existing Precipitation
If you have already observed precipitation, follow this logical troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting flowchart for resolving precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 448.42 g/mol )[1]
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
0.22 µm PTFE syringe filter
Methodology:
-
Weighing: Accurately weigh out 4.48 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex the tube thoroughly. If necessary, gently warm the solution to 37°C or use a sonicator bath to ensure complete dissolution.[2][7]
-
Sterilization: Filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that can be added to your specific cell culture medium without causing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare Dilutions: In a 96-well plate, prepare a serial dilution of your Orcinol gentioside stock solution directly into the pre-warmed cell culture medium. Aim for a range of final concentrations (e.g., 1 µM to 100 µM).
-
Controls: Include wells with medium only (negative control) and medium with the highest concentration of DMSO used in the dilutions (vehicle control).
-
Incubation: Incubate the plate at 37°C for a duration relevant to your experiments (e.g., 2 hours).
-
Measurement: Measure the absorbance or light scattering of each well at a suitable wavelength (e.g., 620 nm).
-
Analysis: An increase in absorbance or scattering compared to the vehicle control indicates precipitation. The highest concentration that does not show a significant increase is considered the kinetic solubility limit under your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 65 mg/mL (144.95 mM) | [2] |
| Water | Limited | [1] |
| Methanol | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Pyridine | Soluble | [2] |
Table 2: Example Kinetic Solubility Determination Data
| Final Concentration (µM) | Absorbance at 620 nm (AU) | Observation |
| 0 (Medium Only) | 0.051 | Clear |
| 0 (Vehicle Control) | 0.053 | Clear |
| 1 | 0.052 | Clear |
| 5 | 0.054 | Clear |
| 10 | 0.055 | Clear |
| 25 | 0.068 | Clear |
| 50 | 0.112 | Slight Haze |
| 100 | 0.254 | Visible Precipitate |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Orcinol Gentiobioside Peak Tailing in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Orcinol gentiobioside.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it problematic?
In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased analytical precision.[2][3] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is often indicative of significant tailing.[2][4]
Q2: What are the most common causes of peak tailing for a polar glycoside like this compound?
This compound is a hydrophilic phenolic glycoside with multiple hydroxyl groups.[5] The most frequent cause of peak tailing for such polar compounds is secondary interactions with the stationary phase.[3][6] Specifically, interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns are a primary cause.[7][8] These interactions are highly dependent on the mobile phase pH.[7]
Q3: My this compound peak is tailing, but other non-polar peaks in my chromatogram look fine. What does this suggest?
This strongly suggests that the issue is related to specific chemical interactions between this compound and the stationary phase.[6][9] The primary suspect is secondary silanol interactions, which disproportionately affect polar analytes.[4] You should focus your troubleshooting on mobile phase pH, buffer strength, and column chemistry.[10]
Q4: All the peaks in my chromatogram are tailing. What could be the cause?
If all peaks, including non-polar ones, are tailing, the problem is likely mechanical or system-related rather than chemical.[9] Common causes include:
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector.[11][12]
-
Column degradation: A void or channel has formed at the column inlet.[4][12]
-
Improper connections: Leaks or poor fittings in the flow path.[9]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.
Visualizing the Problem: Analyte-Column Interactions
The diagram below illustrates how secondary interactions with residual silanols on the HPLC column packing material can lead to peak tailing for this compound.
Caption: Analyte interaction with the stationary phase.
Systematic Troubleshooting Workflow
Follow this logical workflow to diagnose the cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Troubleshooting Q&A
Question 1: Could my mobile phase composition be causing the peak tailing?
Answer: Yes, this is the most likely cause for a phenolic glycoside. Mobile phase pH and buffer concentration are critical factors.[1][13]
-
Issue: Silanol Interactions: this compound has numerous hydroxyl groups that can form hydrogen bonds with acidic silanol groups on the silica (B1680970) packing of the column.[5][7] This secondary retention mechanism leads to peak tailing.[4][14]
-
Solution: pH Adjustment: Lowering the mobile phase pH (typically to between 2.5 and 4.0) protonates the silanol groups, minimizing these unwanted interactions.[1][4][12] Using a buffer (e.g., phosphate (B84403) or formate) at a concentration of 20-50 mM is crucial to maintain a stable pH and improve peak shape.[2][10]
-
Issue: Analyte Ionization: If the mobile phase pH is too close to the analyte's pKa, the molecule can exist in both ionized and unionized forms, causing peak distortion.[11][15][16]
-
Solution: Operate Away from pKa: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound's phenolic hydroxyl group (predicted pKa ≈ 9.55).[17][18] For reversed-phase HPLC, a low pH is generally preferred to ensure the analyte is in a single, un-ionized state.[19]
| Parameter | Recommendation for Orcinol Gentioside | Rationale |
| Mobile Phase pH | 2.5 - 4.0 | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[10][12] |
| Buffer | Formate or Phosphate | Provides stable pH control. Formate is MS-compatible. |
| Buffer Concentration | 20 - 50 mM | Effectively masks silanol sites and maintains pH stability without excessive salt precipitation.[2][10] |
| Organic Modifier | Acetonitrile or Methanol | The choice can influence selectivity and peak shape; test both if tailing persists.[11] |
Question 2: Am I using the right type of HPLC column?
Answer: Column chemistry plays a significant role in preventing peak tailing for polar compounds.
-
Issue: Active Silanol Groups: Older, "Type A" silica columns have a higher concentration of acidic silanol groups that cause tailing.[10]
-
Solution: Modern, High-Purity Columns: Use modern, high-purity "Type B" silica columns that are fully end-capped.[10] End-capping chemically treats the silica surface to block many of the residual silanol groups, reducing secondary interactions.[4][11]
-
Alternative Column Chemistries: For highly polar analytes, consider columns with a polar-embedded stationary phase. These phases provide alternative interaction sites that can shield the analyte from residual silanols, improving peak shape.[2][11]
Question 3: Could I be overloading the column?
Answer: Yes. Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[3][12]
-
Issue: Mass Overload: The amount of this compound injected exceeds the column's capacity.
-
Solution: Dilute the Sample: This is a simple diagnostic test. Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and the tailing factor decreases, you were likely experiencing mass overload.[6]
-
Issue: Volume Overload: Injecting a large volume of a sample solvent that is stronger than the mobile phase can cause peak distortion.
-
Solution: Reduce Injection Volume & Match Solvent: Reduce the injection volume. Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent.[9]
Question 4: Could my column be contaminated or degraded?
Answer: Yes. Column performance degrades over time, and contamination can create active sites that cause tailing.
-
Issue: Contamination: Strongly retained compounds from previous injections can build up on the column, especially at the inlet frit, leading to poor peak shapes.[3]
-
Solution: Column Washing: Implement a robust column washing procedure after each analytical sequence.
-
Issue: Column Void: High pressure or pH extremes can cause the packed bed of the column to settle, creating a void at the inlet. This disrupts the flow path and causes peak distortion for all analytes.[4][12]
-
Solution: Use a Guard Column & Replace Column: A guard column can protect the analytical column from contaminants and pressure shocks.[12] If a void is suspected, the column usually needs to be replaced.[4]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7). Mobile Phase B: Acetonitrile.
-
Initial Run: Equilibrate your C18 column with a starting gradient (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Injection: Inject your this compound standard.
-
Analysis: Observe the peak shape and tailing factor.
-
Adjustment: If tailing persists, prepare a buffered mobile phase. For Mobile Phase A, use 25 mM potassium phosphate buffer, adjust the pH to 3.0 with phosphoric acid, and filter.
-
Re-analysis: Repeat the run with the buffered mobile phase and compare the peak shape.
Protocol 2: Diagnosing Column Overload
-
Standard Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Serial Dilution: Create a series of dilutions from the stock: 0.5 mg/mL, 0.1 mg/mL, and 0.02 mg/mL.
-
Injection Series: Using your standard HPLC method, inject a fixed volume (e.g., 5 µL) of each concentration, starting with the most concentrated.
-
Data Analysis: Calculate the tailing factor for the this compound peak in each chromatogram.
Protocol 3: General Column Washing (Reversed-Phase)
-
Disconnect: Disconnect the column outlet from the detector to avoid contamination.
-
Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., Water/Acetonitrile) to remove the buffer.
-
Strong Solvent Wash: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained non-polar compounds.
-
Intermediate Solvent (Optional): If very non-polar contaminants are suspected, wash with 10-20 column volumes of Isopropanol.
-
Re-equilibration: Re-equilibrate the column with your initial mobile phase conditions for at least 10-15 column volumes before the next injection. Ensure the system pressure is stable.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Buy this compound [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. moravek.com [moravek.com]
- 14. lctsbible.com [lctsbible.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. This compound CAS#: 164991-86-0 [chemicalbook.com]
- 18. veeprho.com [veeprho.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Optimizing Orcinol Gentiobioside Extraction from Curculigo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Orcinol (B57675) gentiobioside and other related phenolic glycosides from Curculigo species.
Frequently Asked Questions (FAQs)
Q1: What are the key bioactive phenolic glycosides in Curculigo?
Curculigo species, particularly Curculigo orchioides, are rich in several bioactive phenolic glycosides. The most prominent ones discussed in research are Orcinol-β-D-glucoside (also known as orcinol glucoside), Curculigoside (B1669338), and Orcinol gentiobioside.[1][2] While often studied together, they are distinct molecules. This compound is a natural product that has been extracted from the rhizome tubers of Curculigo species.[3][4][5]
Q2: What is the difference between this compound, orcinol glucoside, and curculigoside?
These are all phenolic glycosides found in Curculigo, but they differ in their chemical structures. Orcinol glucoside is a simpler compound.[6] this compound possesses a more complex sugar component, gentiobiose. Curculigoside is another significant phenolic glycoside with a different aglycone structure. Optimizing extraction for one may influence the yield of the others.
Q3: Which parts of the Curculigo plant are used for extraction?
The rhizomes of Curculigo orchioides are the primary source for extracting this compound and other phenolic glycosides.[1]
Q4: What are the most common methods for extracting this compound?
Commonly employed methods include conventional solvent extraction techniques like Soxhlet and maceration, as well as more modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction.[7][8] The choice of method can significantly impact extraction efficiency and time.
Q5: How is the yield of this compound quantified?
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the separation and quantification of this compound and other phenolic compounds in Curculigo extracts.[1][9][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | The polarity of the solvent is crucial. Studies have shown that methanol (B129727) and ethanol (B145695) are effective for extracting phenolic glycosides. For instance, 100% methanol has been reported to yield higher quantities of orcinol glucoside compared to 70% ethanol in some cases.[1] Experiment with different solvent systems and concentrations (e.g., 50%, 70%, 95% ethanol or methanol) to find the optimal choice for your specific sample and target compound.[12] |
| Suboptimal Extraction Time and Temperature | Prolonged extraction times do not always lead to higher yields and can sometimes cause degradation of the target compounds, especially at elevated temperatures.[7] For ultrasound-assisted extraction, shorter durations (e.g., 10-40 minutes) have proven effective.[13][14] Optimize these parameters through small-scale trials. |
| Inefficient Particle Size Reduction | The plant material should be finely powdered to maximize the surface area for solvent penetration. Ensure the rhizomes are ground to a consistent and fine particle size before extraction. |
| Poor Solvent-to-Solid Ratio | A low solvent-to-solid ratio may result in incomplete extraction. Conversely, an excessively high ratio can make the subsequent concentration steps more time-consuming and energy-intensive. Experiment with different ratios to find the optimal balance. |
| Degradation of Target Compound | This compound may be susceptible to degradation under harsh extraction conditions (e.g., high temperatures, prolonged exposure to light). Consider using milder extraction techniques or implementing protective measures like performing the extraction in the dark. |
Issue 2: Impure Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Unwanted Compounds | The initial crude extract will contain a mixture of compounds.[15] To increase the purity of this compound, further purification steps are necessary. Techniques like column chromatography, flash chromatography, or preparative HPLC can be employed to isolate the target compound from the crude extract.[15] |
| Presence of Pigments and Other Interfering Substances | Pre-washing the plant material or using a defatting step with a non-polar solvent (e.g., hexane) before the main extraction can help remove pigments and lipids that may interfere with subsequent analysis and purification. |
| Solvent Impurities | Ensure that the solvents used for extraction and analysis are of high purity (e.g., HPLC grade) to avoid introducing contaminants into your sample. |
Issue 3: Inconsistent and Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Plant Material | The concentration of bioactive compounds in plants can vary depending on the geographical location, harvest time, and storage conditions.[16] Whenever possible, use plant material from a consistent source and document the collection details. |
| Inconsistent Extraction Parameters | Ensure that all extraction parameters (e.g., temperature, time, solvent-to-solid ratio, particle size) are precisely controlled and recorded for each experiment to ensure reproducibility. |
| Inaccurate Quantification | Calibrate your HPLC system regularly and use a certified reference standard for this compound to ensure accurate quantification. Validate your analytical method for linearity, precision, and accuracy.[9] |
Experimental Protocols
Protocol 1: Soxhlet Extraction
This method is a conventional and exhaustive extraction technique.
-
Preparation of Plant Material: Dry the Curculigo rhizomes at a controlled temperature (e.g., 60°C) until a constant weight is achieved. Grind the dried rhizomes into a fine powder.
-
Sample Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 10 g) and place it inside a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the chosen extraction solvent (e.g., methanol or ethanol) to about two-thirds of its volume and add a few boiling chips.[17]
-
Extraction: Heat the flask. The solvent will vaporize, condense in the condenser, and drip into the thimble containing the sample. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask. This process is repeated for a set number of cycles or a specific duration (e.g., 16-24 hours at 4-6 cycles per hour).[17]
-
Concentration: After extraction, cool the solvent in the flask and concentrate it using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance solvent penetration and cell wall disruption.
-
Preparation of Plant Material: Prepare the dried and powdered Curculigo rhizomes as described in the Soxhlet protocol.
-
Extraction: Place a known amount of the powdered sample (e.g., 1 g) in a flask and add a specific volume of the extraction solvent (e.g., 80% methanol).[18]
-
Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate for a predetermined time (e.g., 30 minutes) and at a specific frequency (e.g., 35 kHz) and power (e.g., 250W).[18][19][20] Maintain the temperature of the ultrasonic bath if necessary.
-
Separation and Concentration: After sonication, separate the extract from the solid plant material by filtration or centrifugation. Concentrate the extract using a rotary evaporator.
Protocol 3: HPLC Quantification of this compound
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Preparation of Sample Solution: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile (B52724) and water (often with a modifier like formic acid or phosphoric acid to improve peak shape) is typical.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Use a UV detector set at a wavelength where this compound shows maximum absorbance.
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Solvents and Extraction Methods on the Yield of Orcinol Glucoside from Curculigo orchioides
| Extraction Method | Solvent | Yield (mg/g of dried plant material) | Reference |
| Soxhlet Extraction | 100% Methanol | 9.16 ± 0.0189 | [1] |
| Reduced Pressure Extraction (60°C) | 70% Ethanol | Lower than 100% Methanol | [1] |
Note: Specific yield data for this compound is less commonly reported in comparative studies. The data for orcinol glucoside is presented here as a close reference for optimizing the extraction of phenolic glycosides from Curculigo.
Table 2: Optimized Conditions for Ultrasound-Assisted Enzymatic Extraction (UAEE) of Bioactive Compounds from C. orchioides
| Parameter | Optimal Value |
| Cellulase Concentration | 2.63% |
| Extraction Time | 10 minutes |
| Solvent Ratio | 75.36 mL/g |
| Temperature | 38.86°C |
This table provides optimized conditions for the general extraction of bioactive compounds, which can be a good starting point for optimizing this compound extraction.[13]
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: A logical troubleshooting guide for addressing low extraction yield.
References
- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | 164991-86-0 | MOLNOVA [molnova.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciencegate.app [sciencegate.app]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Extraction of Antioxidant Components from Curculigo orchioides Gaertn Rhizomes by Ultrasound-Assisted Enzymatic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 17. epa.gov [epa.gov]
- 18. CN102344471A - Extraction method for curculigoside - Google Patents [patents.google.com]
- 19. ultrasound-assisted extraction procedure: Topics by Science.gov [science.gov]
- 20. mdpi.com [mdpi.com]
reducing background interference in Orcinol gentiobioside colorimetric assays
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference in Orcinol (B57675) gentiobioside colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Orcinol gentiobioside colorimetric assay?
The Orcinol assay is a colorimetric method used for the quantification of carbohydrates. In the presence of a strong acid, such as sulfuric or hydrochloric acid, gentiobioside (a disaccharide) is hydrolyzed to its constituent monosaccharides. These monosaccharides are then dehydrated to form furfural (B47365) or hydroxymethylfurfural. Orcinol, in the presence of a catalyst like ferric chloride, reacts with these furfural derivatives to produce a colored complex. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of gentiobioside in the sample.[1][2][3][4][5]
Q2: What are the common causes of high background absorbance in the Orcinol assay?
High background absorbance can obscure the signal from the gentiobioside-derived colored complex, leading to inaccurate results. Common causes include:
-
Contaminated Glassware: Residual organic material on glassware can react with the hot, concentrated acid, causing charring and leading to a brown or black color that significantly increases absorbance.
-
Reagent Impurities: Impurities in the reagents, particularly the sulfuric acid, can contribute to high blank values.
-
Overheating: Excessive heating time or temperature can cause charring of the carbohydrates, resulting in a brown color and erroneously high absorbance.[6][7]
-
Reagent Degradation: The Orcinol reagent can degrade over time, especially when exposed to light.
Q3: What wavelength should be used to measure the absorbance of the colored product?
The optimal wavelength for measuring the absorbance of the colored complex in Orcinol-based assays can vary depending on the specific protocol and the carbohydrate being measured. For general carbohydrate assays using Orcinol, the absorbance is often measured between 500 nm and 665 nm.[2][4][8] It is recommended to perform a wavelength scan to determine the absorption maximum for the specific gentiobioside-orcinol complex under your experimental conditions.
Q4: Can other sugars in my sample interfere with the assay?
Yes, the Orcinol reaction is a general test for carbohydrates. Therefore, the presence of other monosaccharides, disaccharides, or polysaccharides in your sample will lead to an overestimation of the gentiobioside concentration. It is crucial to consider the purity of your sample and, if necessary, employ purification steps to remove interfering sugars before performing the assay.
Troubleshooting Guide
Issue 1: High Background Absorbance
High background absorbance is a common issue that can significantly impact the accuracy of your results. Use the following table to diagnose and address potential causes.
| Potential Cause | Recommended Action | Expected Outcome |
| Contaminated Glassware | Thoroughly clean all glassware with a suitable detergent, followed by rinsing with distilled or deionized water. An acid wash (e.g., with dilute HCl) can also be effective. | A significant reduction in the absorbance of the blank and samples. |
| Impure Reagents | Use high-purity, analytical grade reagents, especially for sulfuric acid. Prepare fresh Orcinol reagent before each experiment. | Lower and more consistent blank readings. |
| Overheating/Charring | Optimize the heating time and temperature. Ensure uniform heating of all tubes. Avoid prolonged exposure to high temperatures. | A clear, colored solution without any brown or black precipitate. Absorbance values should be within the linear range of the standard curve. |
| Incorrect Reagent Preparation | Double-check the concentrations and preparation steps for all reagents as specified in your protocol. | Consistent and reproducible results between assays. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicates or different experiments can compromise the reliability of your data.
| Potential Cause | Recommended Action | Expected Outcome |
| Inaccurate Pipetting | Ensure all pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. | Improved precision and lower coefficient of variation (%CV) between replicates. |
| Temperature Fluctuations | Use a temperature-controlled water bath or heating block to ensure consistent and uniform heating of all samples and standards. | More consistent color development and reproducible absorbance readings. |
| Variable Incubation Times | Use a timer to ensure that all samples are incubated for the exact same duration. | Consistent reaction times across all samples, leading to more reliable results. |
| Reagent Instability | Prepare fresh reagents for each assay, particularly the Orcinol solution, which can degrade over time. | Consistent performance of the assay over time. |
Experimental Protocols
Protocol 1: Preparation of Orcinol Reagent
This protocol is adapted from general Orcinol-based assays for carbohydrates and may require optimization for gentiobioside quantification.
Materials:
-
Orcinol
-
Ferric Chloride (FeCl₃)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Distilled or Deionized Water
Procedure:
-
Prepare a 6% (w/v) Orcinol solution: Dissolve 0.36 g of Orcinol in 6 mL of 95% ethanol. Store in an amber-colored bottle at room temperature.
-
Prepare the Orcinol Reagent: Dissolve 0.025 g of FeCl₃ in 25 mL of concentrated HCl. To this solution, add 875 µL of the 6% Orcinol solution. This reagent should be prepared fresh before each use.
Note: The choice between HCl and H₂SO₄ and their concentrations can influence the reaction. It is advisable to test both to determine the optimal acid for your specific application.
Protocol 2: this compound Colorimetric Assay
Materials:
-
Gentiobioside standard solutions (a series of known concentrations)
-
Unknown samples containing gentiobioside
-
Freshly prepared Orcinol Reagent
-
Test tubes
-
Pipettes
-
Water bath or heating block
-
Spectrophotometer
Procedure:
-
Prepare Standards and Samples: Pipette a defined volume (e.g., 1 mL) of each gentiobioside standard solution and unknown sample into separate, clearly labeled test tubes.
-
Prepare a Blank: In a separate test tube, add the same volume of the solvent used to prepare your standards and samples (e.g., 1 mL of distilled water).
-
Add Orcinol Reagent: To each tube (standards, samples, and blank), carefully add a defined volume (e.g., 2 mL) of the freshly prepared Orcinol Reagent. Mix the contents thoroughly by vortexing.
-
Heating: Place all tubes in a boiling water bath (100°C) for a predetermined and consistent amount of time (e.g., 20 minutes).[2][4] The optimal heating time should be determined experimentally.
-
Cooling: After heating, immediately transfer the tubes to an ice bath to stop the reaction and allow them to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance of each standard and sample at the predetermined optimal wavelength against the blank.
-
Data Analysis: Plot a standard curve of absorbance versus gentiobioside concentration for the standard solutions. Use the equation of the linear regression from the standard curve to determine the concentration of gentiobioside in the unknown samples.
Visualizations
Troubleshooting Workflow for High Background Absorbance
The following diagram illustrates a logical workflow for troubleshooting high background absorbance in your this compound assay.
Caption: A decision tree for troubleshooting high background absorbance.
General Orcinol Assay Workflow
This diagram outlines the key steps in a typical Orcinol-based colorimetric assay for carbohydrate quantification.
Caption: A flowchart of the general Orcinol assay procedure.
References
- 1. Estimation of RNA Using Orcinol Method | Springer Nature Experiments [experiments.springernature.com]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. siriusgenomics.com [siriusgenomics.com]
- 7. benchchem.com [benchchem.com]
- 8. A modified orcinol test for the specific determination of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Orcinol Gentiobioside in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Orcinol (B57675) gentiobioside in aqueous solutions. Due to limited publicly available stability data for this specific compound, this resource offers troubleshooting advice and detailed experimental protocols based on the general principles of phenolic glycoside chemistry to help you assess its stability in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Orcinol gentiobioside in aqueous solutions?
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Based on supplier recommendations, stock solutions of this compound prepared in solvents like DMSO, ethanol, or methanol (B129727) should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: The stability of many glycosides is pH-dependent.[3] Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the cleavage of the gentiobiose sugar moiety from the orcinol aglycone. The phenolic hydroxyl groups may also exhibit different reactivity and susceptibility to oxidation at different pH values. It is crucial to determine the optimal pH range for your specific application.
Q4: Is this compound sensitive to light?
A4: The aglycone of this compound, orcinol, is known to be light and air sensitive, often turning red upon exposure.[4] Therefore, it is highly probable that this compound is also light-sensitive. It is recommended to protect solutions from light by using amber vials or covering the containers with aluminum foil.
Q5: What are the likely degradation products of this compound in an aqueous solution?
A5: The primary degradation pathway is likely the hydrolysis of the glycosidic linkage, which would yield orcinol and gentiobiose. Further degradation of orcinol, particularly through oxidation, could also occur, leading to colored byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low aqueous solubility; pH-dependent solubility. | - Ensure the final concentration is within the solubility limits. - Consider using a co-solvent (e.g., DMSO, ethanol) for the stock solution before further dilution in an aqueous buffer. - Adjust the pH of the buffer, as the solubility of phenolic compounds can be pH-dependent. |
| Discoloration of the solution (e.g., turning pink/brown) | Oxidation of the phenolic (orcinol) moiety. | - Prepare solutions fresh before use. - Degas the solvent/buffer to remove dissolved oxygen. - Add an antioxidant (e.g., ascorbic acid, EDTA) to the solution if compatible with the experiment. - Protect the solution from light.[4] |
| Loss of biological activity or inconsistent results | Degradation of this compound. | - Verify the stability of the compound under your specific experimental conditions (pH, temperature, duration). - Prepare fresh solutions for each experiment. - Store stock solutions appropriately at -20°C or -80°C and minimize freeze-thaw cycles.[1] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of the compound. | - Perform a forced degradation study (see Protocol 2) to identify potential degradation products. - Use a stability-indicating analytical method to separate the parent compound from its degradants.[5] |
Quantitative Data Summary
While extensive quantitative stability data for this compound is not available, the following table summarizes the available storage and solubility information.
| Parameter | Condition | Recommendation/Data | Reference |
| Storage (Solid) | -20°C | Stable for ≥ 2 years | [6] |
| Storage (In Solvent) | -20°C | Use within 1 month | [1] |
| -80°C | Use within 6 months | [1] | |
| Solubility | DMSO | 65 mg/mL (144.95 mM) | [2] |
| Ethanol | Soluble (25 mg/mL) | [1] | |
| Methanol | Soluble | [2] | |
| Pyridine | Soluble | [2] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent like DMSO.
-
Preparation of Test Solution: Dilute the stock solution with your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Incubation: Aliquot the test solution into several amber vials and incubate them at the desired temperature (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from incubation.
-
Analysis: Immediately analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining percentage of this compound.
-
Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation rate.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of 1 mg/mL.
-
Keep at room temperature and protect from light for 24 hours.
-
Analyze samples at various time points by HPLC.
-
-
Photostability:
-
Prepare two solutions of this compound (1 mg/mL) in your chosen buffer.
-
Expose one solution to a light source (e.g., UV lamp, daylight) and keep the other in the dark as a control.
-
Analyze both samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Incubate a solid sample of this compound at an elevated temperature (e.g., 60°C).
-
At various time points, dissolve a portion of the solid and analyze by HPLC.
-
For all forced degradation samples, a stability-indicating method (e.g., HPLC-UV, LC-MS) should be used to separate the parent compound from any degradation products.[5]
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. This compound | 164991-86-0 | MOLNOVA [molnova.com]
- 7. ijsdr.org [ijsdr.org]
Technical Support Center: Large-Scale Purification of Orcinol Gentiobioside
Welcome to the technical support center for the large-scale purification of Orcinol gentiobioside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of this natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The primary challenges stem from its nature as a glycoside. These include:
-
Co-purification of structurally similar compounds: Plant extracts contain a complex mixture of related glycosides and other secondary metabolites, which often have similar physicochemical properties to this compound, making separation difficult.[1]
-
Degradation of the target molecule: Glycosidic bonds can be susceptible to hydrolysis under acidic conditions or in the presence of endogenous enzymes from the plant source.[2]
-
Low abundance: The concentration of this compound in the raw plant material may be low, necessitating the processing of large biomass volumes.
-
Scaling up purification methods: Chromatographic methods developed at the laboratory scale often face challenges when scaled up for industrial production, including decreased resolution and increased solvent consumption.[3][4]
Q2: What is a general workflow for the large-scale purification of this compound?
A2: A typical workflow involves initial extraction from the plant source (e.g., the rhizomes of Curculigo breviscapa), followed by a multi-step purification process to remove impurities and isolate the target compound to a high purity (>98%).[5]
Caption: General workflow for large-scale this compound purification.
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A combination of chromatographic techniques is typically employed.[6][7]
-
Macroporous Resin Adsorption: This is highly effective for initial enrichment of glycosides from the crude extract and can handle large volumes economically.
-
Silica Gel Column Chromatography: Useful for separating compounds based on polarity.
-
Reversed-Phase (C18) Preparative HPLC: Often used as a final polishing step to achieve high purity, separating this compound from closely related impurities.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective technique for separating polar compounds from complex natural product extracts without a solid stationary phase, which can prevent irreversible adsorption and degradation of the sample.[9][10]
Troubleshooting Guides
Issue 1: Poor Separation and Co-elution of Impurities in Chromatography
Question: I am observing co-elution of this compound with structurally similar compounds during my primary chromatographic step. What strategies can I employ to improve resolution?
Answer: Co-elution of similar glycosides is a common challenge.[1] To improve separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is crucial. Experiment with very slow gradient changes (e.g., 0.1-0.5% change in organic solvent per column volume) in the region where the compounds of interest elute.[11]
-
Change the Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider other stationary phases with different selectivities. Phenyl-hexyl or cyano-propyl phases can offer alternative separation mechanisms.
-
Adjust Mobile Phase pH: Small changes in the pH of the mobile phase can alter the ionization state of acidic or basic functional groups on this compound or its impurities, leading to changes in retention time and potentially improved separation.
-
Employ Orthogonal Chromatographic Techniques: Use a multi-step purification strategy with different separation principles. For example, follow a normal-phase silica gel chromatography step with a reversed-phase preparative HPLC step.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (B129727) |
| Gradient | 10-40% B over 60 min | 20-50% B over 60 min |
| Resolution (Rs) | 1.2 | >1.5 |
Issue 2: Low Yield and Product Loss During Purification
Question: My overall yield of this compound is consistently low after the multi-step purification process. What are the potential causes and how can I mitigate them?
Answer: Low yield can be attributed to several factors throughout the purification workflow.
-
Incomplete Extraction: Ensure the solvent system and extraction method (e.g., maceration, percolation, or ultrasound-assisted extraction) are optimized for this compound. The use of a moderately polar solvent like ethanol (B145695) or methanol is generally effective for glycosides.[2]
-
Degradation: this compound may be sensitive to heat and pH.
-
Enzymatic Degradation: Crude plant extracts may contain enzymes that can hydrolyze the glycosidic bond. It is advisable to briefly heat the initial extract to denature these enzymes.[2][11]
-
Acid Hydrolysis: Avoid strongly acidic conditions during extraction and purification. Use buffers to maintain a neutral or slightly acidic pH.[2]
-
-
Irreversible Adsorption: The compound may irreversibly bind to the stationary phase, especially with highly active silica gel. Deactivating the silica gel with a small amount of a polar modifier in the mobile phase can help.
-
Suboptimal Fraction Collection: Broad or overlapping peaks can lead to the discarding of fractions containing the product to ensure high purity. Improving the chromatographic resolution (see Issue 1) can minimize this loss.
Caption: Logical relationship for troubleshooting low yield.
Issue 3: Scaling Up from Benchtop to Industrial Production
Question: The purification method that works well at the lab scale is failing to provide the same purity and yield at a larger scale. What adjustments are necessary?
Answer: Scaling up chromatography is not always a linear process and requires careful consideration of several parameters.[3]
-
Maintain Linear Velocity: When scaling up, the goal is to maintain the same linear velocity of the mobile phase. This is achieved by increasing the volumetric flow rate proportionally to the square of the column's radius.
-
Column Packing: Inconsistent packing of large-diameter columns can lead to channeling and band broadening, significantly reducing separation efficiency. Use appropriate packing techniques and equipment for large-scale columns.
-
Increased Backpressure: Larger columns with smaller particle size resins can generate high backpressure. This may require adjustments to the pump capacity and system components.
-
Solvent Consumption: Large-scale purification consumes significant amounts of solvent. Consider techniques like solvent recycling or continuous chromatography (e.g., Simulated Moving Bed - SMB) to improve process economics and sustainability.[1][4]
| Parameter | Bench Scale (10g) | Pilot Scale (1kg) |
| Column Diameter | 2 cm | 20 cm |
| Flow Rate | 5 mL/min | 500 mL/min |
| Solvent per Run | ~2 L | ~200 L |
| Expected Purity | >99% | >98% |
Experimental Protocols
Protocol 1: Macroporous Resin Column Chromatography for Enrichment
This protocol describes a general method for the initial enrichment of this compound from a crude plant extract.
-
Resin Preparation: Swell the macroporous resin (e.g., Amberlite® XAD) in ethanol for 24 hours, then wash thoroughly with deionized water until the ethanol is completely removed.
-
Column Packing: Slurry pack the prepared resin into a large glass column.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a slow flow rate.
-
Washing: Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities like sugars and salts.
-
Elution: Elute the enriched glycoside fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is for the final polishing step to obtain high-purity this compound.
-
System Preparation: Equilibrate the preparative HPLC system, including a C18 column, with the initial mobile phase composition (e.g., 90% Water with 0.1% formic acid / 10% Acetonitrile).
-
Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution program. A shallow gradient is recommended for optimal resolution.
-
Fraction Collection: Collect fractions based on the chromatogram peaks detected by a UV detector (e.g., at 210 nm or 280 nm).
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of this compound in each fraction.
-
Final Processing: Pool the fractions that meet the desired purity specification (>98%) and remove the solvent by lyophilization or evaporation to obtain the final product as a dry powder.
References
- 1. researchgate.net [researchgate.net]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 4. bachem.com [bachem.com]
- 5. This compound | 164991-86-0 | MOLNOVA [molnova.com]
- 6. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Orcinol Gentiobioside Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Orcinol gentiobioside during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a phenolic glycoside found in various plant species, notably from the rhizomes of Curculigo breviscapa and Curculigo orchioides.[1][2][3] As a phenolic glycoside, it is susceptible to degradation under various conditions encountered during extraction, which can lead to reduced yields and the generation of impurities. The primary stability concerns are the hydrolysis of the glycosidic bond and the oxidation of the phenolic ring.
Q2: What are the main factors that cause the degradation of this compound during extraction?
The degradation of this compound during extraction is primarily influenced by the following factors:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic linkage.[4] Phenolic compounds are generally more stable in a slightly acidic to neutral pH range (pH 4-7).
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation reactions.[5]
-
Enzymatic Activity: Endogenous plant enzymes, such as β-glucosidases, can be released upon cell disruption and catalyze the hydrolysis of the glycosidic bond.[6]
-
Oxygen: The presence of oxygen can lead to the oxidation of the phenolic (orcinol) moiety of the molecule.[7]
-
Light: Exposure to light, particularly UV light, can induce photodegradation of phenolic compounds.[8]
Q3: What are the recommended solvents for extracting this compound?
Polar solvents are generally effective for extracting phenolic glycosides like this compound. The choice of solvent can significantly impact both the extraction efficiency and the stability of the compound. Commonly used solvents include:
-
Aqueous Alcohols: Mixtures of ethanol (B145695) or methanol (B129727) with water (typically 70-80%) are often used for the efficient extraction of phenolic glycosides.[9]
-
Acetone (B3395972): Aqueous acetone is another effective solvent for polyphenol extraction.
-
Acidified Solvents: The addition of a small amount of a weak acid, such as formic acid or acetic acid, to the extraction solvent can help maintain a stable, slightly acidic pH and inhibit degradative enzymatic activity.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete Extraction | - Optimize Particle Size: Grind the plant material to a fine powder to increase the surface area for solvent penetration. - Select an Appropriate Solvent: Test a range of polar solvents and their aqueous mixtures to find the optimal solvent for your plant material. - Increase Extraction Time/Temperature: While being cautious of degradation, moderately increasing the extraction time or temperature may improve yield. |
| Degradation during Extraction | - Control Temperature: Perform the extraction at a lower temperature (e.g., room temperature or below) to minimize thermal degradation. - Control pH: Use a slightly acidic extraction solvent (pH 4-6) to prevent hydrolysis. - Inactivate Enzymes: Consider a blanching step (brief heat treatment) of the plant material before extraction to denature degradative enzymes.[11] - Work in an Inert Atmosphere: Purge the extraction vessel with an inert gas like nitrogen or argon to minimize oxidation.[11] | |
| Presence of degradation products in the extract (e.g., Orcinol and gentiobiose) | Hydrolysis of the Glycosidic Bond | - Maintain a slightly acidic pH: Avoid strongly acidic or alkaline conditions during extraction and subsequent processing steps. - Inactivate endogenous enzymes: Blanching the plant material or using solvents that inhibit enzyme activity (e.g., high-concentration ethanol) can be effective.[6] |
| Discoloration (e.g., browning) of the extract | Oxidation of Phenolic Compounds | - Exclude Oxygen: Perform the extraction and solvent evaporation steps under an inert atmosphere. - Add Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[11] - Protect from Light: Conduct the extraction in amber glassware or protect the extraction vessel from light.[8] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimized Degradation
This protocol provides a detailed methodology for the extraction of this compound from plant material, incorporating steps to minimize degradation.
1. Sample Preparation:
-
If using fresh plant material, flash-freeze it in liquid nitrogen immediately after harvesting and store at -80°C until use to minimize enzymatic activity.
-
If using dried material, grind it to a fine powder (e.g., 40-60 mesh).
-
Optional Blanching Step (for fresh material): To inactivate endogenous enzymes, briefly immerse the fresh plant material in hot water (80-95°C) for 1-3 minutes, followed by immediate cooling in an ice bath.[11]
2. Extraction:
-
Weigh the prepared plant material and place it in a suitable extraction vessel (e.g., an amber-colored flask).
-
Add a pre-cooled (4°C) extraction solvent of 80% methanol in water, acidified with 0.1% formic acid, at a solid-to-liquid ratio of 1:10 (w/v).
-
Purge the vessel with nitrogen or argon gas to create an inert atmosphere.
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours, protected from light.
-
Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (below 40°C).
-
3. Filtration and Concentration:
-
Filter the extract through cheesecloth or filter paper to remove solid debris.
-
Centrifuge the filtrate at 4000 rpm for 15 minutes to remove fine particles.
-
Concentrate the supernatant under reduced pressure at a temperature below 40°C using a rotary evaporator.
4. Storage:
-
Store the concentrated extract at -20°C or below in an amber vial under a nitrogen atmosphere.
Visualizations
Degradation Pathways
The following diagrams illustrate the primary degradation pathways for phenolic glycosides like this compound.
Caption: General degradation pathways of this compound.
Experimental Workflow
The diagram below outlines the recommended experimental workflow for the extraction of this compound while minimizing degradation.
Caption: Workflow for minimizing this compound degradation.
Quantitative Data Summary
The following table summarizes key parameters for optimizing the extraction of phenolic glycosides, which can be applied to this compound.
| Parameter | Recommended Range/Condition | Rationale | Reference(s) |
| Solvent | 70-80% Ethanol or Methanol in Water | Efficiently extracts polar glycosides. | [12] |
| pH | 4.0 - 7.0 | Minimizes acid and alkaline hydrolysis. | [13] |
| Temperature | Room Temperature to 60°C | Balances extraction efficiency with thermal stability. | [13] |
| Enzyme Inactivation | Blanching at 80-95°C for 1-3 min | Denatures degradative enzymes like β-glucosidases. | |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the phenolic ring. | [11] |
| Light | Protection from direct light | Avoids photodegradation. | [8] |
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Pretreatment of Plant Cells for Oil Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of Orcinol Gentiobioside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the sensitive detection of Orcinol (B57675) gentiobioside. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of Orcinol gentiobioside?
A1: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most sensitive and selective method for the quantification of this compound in complex matrices such as biological fluids and plant extracts. This technique offers low limits of detection and quantification, allowing for the measurement of trace amounts of the analyte.
Q2: How should I prepare my sample for this compound analysis?
A2: For plant tissues, particularly rhizomes of Curculigo species, a common method involves homogenization and extraction with a polar solvent like methanol (B129727).[1] Subsequent centrifugation and filtration are necessary to remove particulate matter. For biological fluids like plasma, a protein precipitation step using a solvent such as methanol is a rapid and effective way to prepare the sample before injection into the LC-MS/MS system.
Q3: What are the critical storage conditions for this compound standards and samples?
A3: this compound standards and stock solutions should be stored at -20°C to ensure stability for at least two years.[2] Prepared samples should be kept at -80°C if not analyzed immediately to prevent degradation. It is advisable to minimize freeze-thaw cycles.
Q4: I am observing poor peak shape (e.g., tailing, splitting) in my chromatogram. What could be the cause?
A4: Poor peak shape can arise from several factors. Peak tailing may be due to secondary interactions with the column stationary phase or a contaminated column. Peak splitting can be caused by a partially blocked frit, column contamination, or an injection solvent that is stronger than the mobile phase. Ensure your sample is fully dissolved and consider flushing the column.
Q5: My signal intensity is low and inconsistent. What should I check?
A5: Low and inconsistent signal intensity, particularly in LC-MS/MS, can be a result of matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of this compound. Other potential causes include a dirty ion source, incorrect mobile phase pH, or issues with the spray needle. A systematic check of the sample preparation, LC conditions, and MS source is recommended.
Experimental Protocols
Sensitive Detection of this compound by UPLC-MS/MS
This protocol is adapted from a validated method for the closely related compound, orcinol glucoside, and is suitable for the sensitive quantification of this compound in biological matrices.
a. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard (e.g., Naringin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
b. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | To be determined by infusion of this compound standard |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
c. Data Analysis
Quantification is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition specific to this compound and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Troubleshooting Guides
Issue 1: Matrix Effects Leading to Inaccurate Quantification
Symptoms:
-
Poor accuracy and precision.
-
Non-linear calibration curves.
-
Signal suppression or enhancement when comparing standards in solvent versus standards in matrix.
Possible Causes:
-
Co-eluting endogenous compounds from the sample matrix interfering with the ionization of the analyte.
-
Insufficient sample cleanup.
Solutions:
| Solution | Description |
| Improve Sample Preparation | Incorporate a solid-phase extraction (SPE) step for cleaner sample extracts. |
| Modify Chromatography | Adjust the gradient elution profile to better separate this compound from interfering matrix components. |
| Use a Stable Isotope-Labeled Internal Standard | This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte. |
| Dilute the Sample | Diluting the sample can reduce the concentration of interfering matrix components. |
Issue 2: Carryover and Contamination
Symptoms:
-
Presence of the analyte peak in blank injections following a high-concentration sample.
-
Gradual increase in baseline noise.
Possible Causes:
-
Adsorption of the analyte to surfaces in the injector, tubing, or column.
-
Contaminated mobile phase or solvents.
Solutions:
| Solution | Description |
| Optimize Wash Solvents | Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections. A mixture of organic solvent and acid/base may be necessary. |
| Install a New Column | If the column is heavily contaminated, replacement may be the only option. |
| Prepare Fresh Mobile Phase | Ensure all solvents and additives are of high purity and freshly prepared. |
Visualizations
Caption: Experimental workflow for the sensitive detection of this compound.
Caption: Troubleshooting logic for this compound analysis.
Caption: Hypothetical signaling pathway for this compound's biological activity.[3]
References
dealing with matrix effects in LC-MS analysis of Orcinol gentiobioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Orcinol gentiobioside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: In LC-MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[1][2] For a glycoside like this compound, matrix effects can be particularly challenging due to the complexity of biological and environmental samples in which it may be analyzed.
Q2: My this compound signal is low and inconsistent across different samples. Could this be due to matrix effects?
A: Yes, poor peak shape, low signal intensity, and inconsistent results are common indicators of matrix effects, particularly ion suppression.[1] When components from the sample matrix co-elute with this compound, they can compete for ionization, leading to a reduced signal for your analyte. In complex matrices such as plasma, serum, or plant extracts, phospholipids (B1166683) are a major contributor to ion suppression in electrospray ionization (ESI).[3]
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1][4] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank matrix sample that has been spiked with the same concentration of this compound after the extraction process. A significant difference between these two signals indicates the presence of matrix effects.
Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?
A: There are three main approaches to address matrix effects:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[3]
-
Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[5]
-
Calibration Strategies: Employing specific calibration techniques can help compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. These include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to your samples.[6][7]
-
Standard Addition Method: Spiking known amounts of this compound directly into the sample to create a calibration curve within the sample itself.[5][8][9]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL version of this compound as an internal standard is considered the gold standard for correcting matrix effects.[5][8][10][11][12]
-
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the LC-MS analysis of this compound.
Issue 1: Low Signal Intensity and Poor Reproducibility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | 1. Quantify Matrix Effect: Perform a post-extraction spike experiment (see Protocol 1).2. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) (see Protocol 2) or Liquid-Liquid Extraction (LLE).3. Optimize Chromatography: Adjust the LC gradient or try a different column chemistry to separate this compound from the suppression zone. | A matrix effect value closer to 100% (or 1.0).Cleaner extracts leading to improved signal intensity and reproducibility.Improved peak shape and signal-to-noise ratio. |
| Sample Dilution | Dilute the sample extract with the initial mobile phase.[4][6][8] | This reduces the concentration of interfering matrix components, potentially decreasing ion suppression and improving signal. |
Issue 2: Inaccurate Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-compensated Matrix Effects | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract (see Protocol 3).2. Standard Addition Method: If a suitable blank matrix is unavailable, use the standard addition method for quantification (see Protocol 4).[9][13][14]3. Stable Isotope-Labeled Internal Standard (SIL-IS): If available, use a SIL-IS for this compound. This is the most reliable method for correcting matrix effects.[10][11][12] | Improved accuracy and precision of quantitative results.Accurate quantification even in the presence of unavoidable matrix effects.The SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing a consistent response ratio. |
Quantitative Data Summary
The following tables illustrate how to calculate and present data for assessing matrix effects using the post-extraction spike method.
Table 1: Matrix Effect Calculation for this compound in Human Plasma
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
| A | This compound in solvent | 1,500,000 | - |
| B | This compound spiked in extracted blank plasma | 900,000 | 60% (Suppression) |
| C | This compound spiked in extracted blank urine | 1,350,000 | 90% (Minor Suppression) |
Calculation: Matrix Effect (%) = (Mean Peak Area of Set B or C / Mean Peak Area of Set A) * 100[15][16]
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 750,000 | 50% |
| Liquid-Liquid Extraction (LLE) | 1,125,000 | 75% |
| Solid-Phase Extraction (SPE) | 1,350,000 | 90% |
(Assuming Mean Peak Area in Solvent is 1,500,000)
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix - for Recovery): Spike this compound into the blank matrix sample before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific matrix and analyte properties.
-
Select SPE Sorbent: For a polar glycoside like this compound, a reversed-phase sorbent (e.g., C18) or a mixed-mode sorbent may be suitable.
-
Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 3: Matrix-Matched Calibration
-
Obtain Blank Matrix: Source a batch of the same matrix as your samples that is free of this compound.
-
Process Blank Matrix: Perform the same extraction procedure on the blank matrix as you would for your samples.
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of this compound into the processed blank matrix extract.
-
Generate Calibration Curve: Analyze the matrix-matched standards and construct a calibration curve by plotting the peak area versus concentration.
-
Quantify Samples: Analyze your unknown samples and determine the concentration of this compound using the matrix-matched calibration curve.
Protocol 4: Standard Addition Method
-
Sample Aliquots: Divide each unknown sample into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot un-spiked.
-
Spike the remaining aliquots with increasing, known concentrations of this compound.
-
-
Analysis: Analyze all aliquots using your LC-MS method.
-
Calibration Curve: For each sample, create a calibration curve by plotting the measured peak area against the concentration of the added standard.
-
Determine Concentration: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the concentration of this compound in the original, un-spiked sample.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for the Standard Addition Method.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. library.dphen1.com [library.dphen1.com]
- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Orcinol Gentiobioside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Orcinol gentiobioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a natural phenolic glycoside.[1][2][3][4] Like many natural glycosides, its therapeutic potential may be limited by low oral bioavailability. This is often due to a combination of factors including poor aqueous solubility, limited permeability across the intestinal epithelium, rapid metabolism, and potential degradation in the gastrointestinal tract.[5][6]
Q2: What are the primary barriers to the oral absorption of glycosides like this compound?
The main obstacles to the oral absorption of glycosides include:
-
Low Permeability: The hydrophilic sugar moiety can hinder passive diffusion across the lipid-rich cell membranes of enterocytes.
-
Enzymatic Hydrolysis: Gut microbiota can hydrolyze the glycosidic bond, converting this compound into its aglycone (Orcinol) and sugar components, which may alter its absorption and activity.
-
Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.
-
First-Pass Metabolism: After absorption, the compound can be extensively metabolized in the liver before reaching systemic circulation.[7][8]
Q3: What general strategies can be employed to improve the oral bioavailability of this compound?
Several formulation and delivery strategies have been shown to enhance the oral bioavailability of poorly soluble compounds and glycosides:[5][6]
-
Nanotechnology-based carriers: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can protect it from degradation and enhance its absorption.
-
Permeation enhancers: Co-administration with safe and effective permeation enhancers can transiently increase intestinal membrane permeability.[9]
-
Structural modification: While this compound is already a glycoside, further chemical modifications could be explored to improve its physicochemical properties.
-
Use of efflux pump inhibitors: Co-administration with inhibitors of transporters like P-gp can increase the intracellular concentration of the drug.[7]
Troubleshooting Guides
Issue 1: Low Apparent Permeability in In Vitro Models (e.g., Caco-2 assays)
Symptoms:
-
Low apparent permeability coefficient (Papp) values in Caco-2 monolayer assays.
-
High efflux ratio (Papp B-A / Papp A-B > 2), suggesting active efflux.[10]
Possible Causes:
-
The hydrophilic gentiobioside moiety limits passive diffusion across the cell membrane.
-
This compound is actively transported out of the cells by efflux pumps such as P-glycoprotein (P-gp).
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Investigate Efflux | Conduct bidirectional Caco-2 permeability assays. | A high efflux ratio will confirm the involvement of efflux transporters. |
| 2. Confirm P-gp Involvement | Co-incubate with a known P-gp inhibitor (e.g., verapamil) during the Caco-2 assay. | An increase in the absorptive transport (A-B) and a decrease in the efflux ratio would indicate P-gp involvement. |
| 3. Assess Aglycone Permeability | Compare the permeability of this compound with its aglycone, Orcinol. | This will help determine if the glycosidic bond is the primary barrier to permeability. |
| 4. Explore Permeation Enhancers | Test the effect of various non-toxic permeation enhancers in your formulation. | An increased Papp value would suggest a viable strategy for improving absorption. |
Issue 2: High First-Pass Metabolism
Symptoms:
-
Low systemic exposure of this compound in vivo despite evidence of good absorption.
-
Detection of significant levels of metabolites in plasma and urine.
Possible Causes:
-
Extensive metabolism in the liver by phase I (e.g., cytochrome P450 enzymes) and/or phase II (e.g., glucuronidation, sulfation) enzymes.[8]
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. In Vitro Metabolic Stability | Incubate this compound with liver microsomes or hepatocytes from the relevant species (e.g., rat, human). | Rapid disappearance of the parent compound will confirm high metabolic turnover. |
| 2. Metabolite Identification | Use high-resolution mass spectrometry to identify the major metabolites formed during the in vitro stability assay. | This will elucidate the primary metabolic pathways. |
| 3. Enzyme Inhibition Studies | Co-incubate with specific inhibitors of cytochrome P450 enzymes or UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). | Inhibition of metabolite formation will pinpoint the specific enzymes responsible for metabolism. |
| 4. Interspecies Comparison | Compare the metabolic stability in human liver microsomes/hepatocytes with that of preclinical species. | This helps to assess the relevance of the animal model for human studies. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (A-B):
-
Add this compound solution to the apical (A) side.
-
At specified time points, collect samples from the basolateral (B) side.
-
-
Permeability Assay (B-A):
-
Add this compound solution to the basolateral (B) side.
-
At specified time points, collect samples from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
Protocol 2: Liver Microsomal Stability Assay
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound to the mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., cold acetonitrile) to quench the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time to determine the half-life and intrinsic clearance.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 164991-86-0 | [1][11] |
| Molecular Formula | C19H28O12 | [1] |
| Molecular Weight | 448.42 g/mol | [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine. | [2][11] |
Table 2: Example Caco-2 Permeability Data for a Hypothetical Glycoside
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.5 | 2.5 | 5.0 |
| This compound + Verapamil | 1.5 | 2.0 | 1.3 |
| Propranolol (High Permeability Control) | 20.0 | 21.0 | 1.05 |
| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 |
Visualizations
Caption: Experimental workflow for assessing and improving this compound oral bioavailability.
Caption: Potential absorption and metabolism pathway for this compound in an enterocyte.
References
- 1. This compound | 164991-86-0 | MOLNOVA [molnova.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. amsbio.com [amsbio.com]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, Metabolic Stability, and Pharmacokinetics of Ginger Phytochemicals [mdpi.com]
- 9. In vitro assessment of alkylglycosides as permeability enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound CAS#: 164991-86-0 [chemicalbook.com]
selecting the appropriate column for Orcinol gentiobioside HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Orcinol (B57675) gentiobioside HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is Orcinol gentiobioside and why can its analysis by HPLC be challenging?
This compound is a naturally occurring phenolic glycoside with the molecular formula C₁₉H₂₈O₁₂ and a molecular weight of approximately 448.42 g/mol .[1][2] Its structure consists of a phenolic orcinol group linked to a gentiobiose disaccharide. The primary challenge in its HPLC analysis stems from its highly hydrophilic (water-loving) nature, indicated by a negative LogP value of -1.81.[1] This high polarity makes it difficult to retain on traditional reversed-phase columns, like standard C18, often leading to poor separation from the solvent front.[3][4]
Q2: What is the most appropriate type of HPLC column for analyzing this compound?
The choice of column is critical for the successful analysis of this compound. While traditional reversed-phase (RP) columns can be problematic, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are generally more suitable and recommended. HILIC chromatography is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of hydrophilic analytes like this compound.[5]
Q3: I'm observing very poor retention of this compound on my C18 column. What is happening and how can I fix it?
Poor retention on a C18 column is a common issue for highly polar molecules.[3] Standard C18 columns separate compounds based on hydrophobicity; since this compound is very polar, it has little affinity for the nonpolar stationary phase and is quickly eluted with the mobile phase, often near the void volume.
To address this, you can:
-
Switch to a HILIC column: This is the most effective solution for retaining and separating polar analytes.[6][7]
-
Use a Polar-Endcapped C18 Column: These are modified reversed-phase columns that offer better retention for polar compounds compared to traditional C18 columns.[8]
-
Modify the Mobile Phase: Using a highly aqueous mobile phase (e.g., >95% water) can increase retention on some C18 columns, but may lead to "phase collapse" on others.[9] Ensure your C18 column is rated for use with highly aqueous mobile phases.
Q4: What are the recommended mobile phases for this compound analysis?
The ideal mobile phase depends on the chromatography mode:
-
For HILIC: A typical mobile phase consists of a high percentage of an organic solvent (like acetonitrile) mixed with a smaller percentage of an aqueous buffer. A common starting point is 80-95% acetonitrile. The aqueous portion often contains a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to ensure reproducibility and good peak shape.
-
For Reversed-Phase (if attempted): The mobile phase will be primarily aqueous with a small amount of organic modifier (e.g., methanol (B129727) or acetonitrile). A buffer is recommended to control the pH. Using ion-pairing reagents is another option but can be complex and may not be compatible with mass spectrometry (MS) detection.[4]
Q5: How can I improve the peak shape of my this compound analysis? I am seeing significant peak tailing.
Peak tailing for polar compounds like glycosides is often caused by secondary interactions with the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns.[10][11]
Here are several strategies to improve peak shape:
-
Use a modern, high-purity silica (B1680970) column: Newer columns often have better end-capping and fewer exposed silanol groups.[12]
-
Adjust Mobile Phase pH: Adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of silanol groups, thereby reducing tailing.[11]
-
Optimize Column Temperature: Increasing the column temperature can sometimes improve peak efficiency and reduce tailing, though it may also affect selectivity.[13]
-
Lower Sample Concentration: Injecting a sample that is too concentrated can overload the column and lead to peak distortion.[10]
HPLC Column Selection Guide
Choosing the correct column is the most critical step in method development. The following table summarizes the characteristics of common column types for the analysis of this compound.
| Column Type | Stationary Phase Principle | Suitability for this compound | Typical Mobile Phase (Starting Conditions) | Advantages | Disadvantages |
| Standard C18 | Reversed-Phase (Nonpolar) | Poor | 5% Acetonitrile / 95% Water | Widely available. | Very poor retention for polar glycosides. |
| Polar-Endcapped C18 | Reversed-Phase (Modified) | Moderate | 10% Acetonitrile / 90% Water | Better retention of polar analytes than standard C18.[8] | Retention may still be insufficient; may require highly aqueous mobile phase. |
| HILIC (Amide/Diol) | Normal-Phase/HILIC (Polar) | Excellent | 85% Acetonitrile / 15% Ammonium Formate Buffer | Strong retention and good selectivity for glycosides. MS-compatible mobile phases. | Requires careful column equilibration; sensitive to water content in the sample. |
| Porous Graphitic Carbon (PGC) | Reversed-Phase/Adsorption | Good | Gradient of Acetonitrile / Water | Excellent retention for very polar compounds; stable over a wide pH range.[3] | Can have different selectivity compared to silica-based phases; may require specific equilibration procedures. |
Recommended Experimental Protocol: HILIC-HPLC
This protocol provides a starting point for developing a robust HILIC-HPLC method for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample extract.
-
Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions. A mixture of 75:25 Acetonitrile:Water is a good starting point. Note: Dissolving the sample in a solvent stronger (i.e., with more water) than the mobile phase can lead to poor peak shape.[13]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly using sonication or vacuum degassing.
3. HPLC System Parameters:
-
Column: HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 10 90 15.0 30 70 15.1 10 90 | 20.0 | 10 | 90 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV detector at 270 nm.
-
Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 20-30 minutes before the first injection.[14]
Visual Workflow and Troubleshooting Guides
The following diagrams provide a logical workflow for column selection and a guide for troubleshooting common HPLC issues.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. GL Sciences InertSustain C18 Preparative HPLC Column, 5 µm, 100 Å, 30 x 250 mm, 1/Pk - 5020-90730 : UVISON.com [uvison.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Mobile Phase for Orcinol Gentiobioside Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the mobile phase for the separation of Orcinol gentiobioside using High-Performance Liquid Chromatography (HPLC). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this compound separation?
A1: For the separation of glycosides like this compound, a reversed-phase C18 (octadecyl-silica) column is the most commonly used stationary phase.[1] Its non-polar characteristics are well-suited for retaining and separating moderately polar compounds such as this compound.
Q2: Which organic solvents are typically used in the mobile phase for separating glycosides?
A2: Acetonitrile (B52724) and methanol (B129727) are the preferred organic solvents for reversed-phase chromatography of glycosides.[1][2][3] Acetonitrile often leads to sharper peaks and lower backpressure due to its lower viscosity and higher separation efficiency.[1]
Q3: Why is an acid modifier often added to the mobile phase?
A3: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the aqueous component of the mobile phase is crucial for improving peak shape and enhancing resolution.[1] The acid suppresses the ionization of phenolic hydroxyl groups, which minimizes peak tailing caused by interactions with the silica-based stationary phase.[1][4]
Q4: Should I use an isocratic or gradient elution for this compound separation?
A4: The choice between isocratic and gradient elution depends on the complexity of the sample matrix. For a relatively pure sample, an isocratic method (constant mobile phase composition) may be sufficient.[5][6] However, for complex mixtures or to reduce analysis time and improve peak shape, a gradient elution (where the mobile phase composition changes over time) is often more effective.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and provides systematic solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Mobile phase is too strong or too weak. | - If peaks elute too early (low retention), decrease the organic solvent percentage. - If peaks elute too late (high retention), increase the organic solvent percentage.[5] |
| Inappropriate organic solvent. | - If resolution is still poor after adjusting the solvent ratio, try switching from methanol to acetonitrile or vice versa.[2] | |
| pH of the mobile phase is not optimal. | - Adjust the pH of the aqueous phase with a suitable buffer or acid modifier to improve selectivity. For acidic compounds, a pH below the pKa is generally recommended.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add or increase the concentration of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.[1][9] |
| Column overload. | - Reduce the sample concentration or injection volume.[9][10] | |
| Column degradation. | - Flush the column with a strong solvent or replace the column if it is old or has been used extensively.[8][10] | |
| Broad Peaks | High viscosity of the mobile phase. | - Consider switching from methanol to acetonitrile, as acetonitrile has a lower viscosity.[1] |
| Extra-column band broadening. | - Minimize the length and diameter of tubing connecting the injector, column, and detector.[10] | |
| Column temperature is too low. | - Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. A common starting point is 40°C.[1] | |
| Inconsistent Retention Times | Improper mobile phase preparation. | - Ensure the mobile phase is prepared consistently and accurately. For isocratic methods, pre-mix the solvents.[3] |
| Column not properly equilibrated. | - Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection. | |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature.[7] |
Experimental Protocols
Initial Mobile Phase Scouting
This protocol provides a starting point for developing a separation method for this compound.
1. Instrumentation:
- HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase Preparation:
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min for HPLC.[1]
- Column Temperature: 40°C.[1]
- Detection Wavelength: Monitor at a wavelength appropriate for this compound (a UV scan of the compound will determine the optimal wavelength).
- Injection Volume: 10 µL.
- Gradient Program:
- Start with a shallow gradient to scout for the optimal elution conditions.
| Time (minutes) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
4. Data Analysis:
- Evaluate the retention time, peak shape, and resolution of this compound.
Mobile Phase Optimization
Based on the initial scouting run, the mobile phase can be further optimized to improve the separation.
1. Adjusting the Gradient Slope:
- If the peaks are clustered together, flatten the gradient around the elution time of this compound to improve resolution.
- If the analysis time is too long, steepen the gradient.
2. Isocratic Elution Development:
- From the scouting gradient, determine the percentage of organic solvent at which this compound elutes.
- Run an isocratic method using that mobile phase composition as a starting point and adjust the organic solvent percentage to achieve the desired retention time (typically between 3 and 10 minutes).
Visualizations
Caption: Workflow for optimizing the mobile phase for this compound separation.
Caption: Decision tree for troubleshooting common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. nacalai.com [nacalai.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
preventing contamination in Orcinol gentiobioside cell-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and address contamination in cell-based experiments involving Orcinol gentiobioside.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Sudden changes in cell culture media appearance.
Question: My cell culture media turned cloudy and changed color shortly after adding this compound. What could be the cause and what should I do?
Answer: Sudden turbidity and a rapid drop in pH (indicated by a color change from red to yellow) are classic signs of bacterial contamination.[1][2] While it is unlikely that this compound itself is the source of contamination if sourced from a reputable supplier, the handling process during its addition can introduce contaminants.
Recommended Actions:
-
Immediate Quarantine: Isolate the contaminated flask or plate to prevent the spread to other cultures in the incubator.[1]
-
Visual Inspection: Observe the culture under a microscope to confirm the presence of bacteria, which may appear as small, motile rods or cocci.[2]
-
Discard Contaminated Cultures: It is generally not recommended to try and salvage bacterially contaminated cultures, especially if you have frozen stocks.[1][2] Dispose of the contaminated culture and decontaminate the flask with a disinfectant like 10% bleach solution.[3]
-
Review Aseptic Technique: Carefully review your aseptic technique when preparing and adding this compound to your cultures. Ensure that you are working in a clean and properly functioning biosafety cabinet, disinfecting all surfaces and materials, and using sterile pipette tips.[4][5][6]
Issue 2: Filamentous growth observed in the culture.
Question: I've noticed a web-like, filamentous growth in my cell culture after treatment with this compound. What is this and how should I handle it?
Answer: The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[1][2] Fungal spores are airborne and can be introduced into cultures through improper aseptic technique.
Recommended Actions:
-
Immediate Disposal: Fungal contamination is difficult to eliminate and can easily spread to other cultures. It is best to discard the contaminated culture immediately.[2]
-
Thorough Decontamination: Decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[2][3] Consider a more thorough cleaning of the entire cell culture area.
-
Check for Sources: Inspect the laboratory for potential sources of fungal spores, such as damp areas or unfiltered air vents.
-
Use of Antifungals: While not a substitute for good aseptic technique, you can consider using an antimycotic agent in your culture medium as a preventative measure, though this can have unintended effects on your cells.[7]
Issue 3: Cells are growing poorly, but the media looks clear.
Question: My cells treated with this compound are showing reduced proliferation and changes in morphology, but the media is not cloudy. What could be the problem?
Answer: This scenario is characteristic of Mycoplasma contamination.[8] Mycoplasma are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin and invisible to the naked eye or standard light microscopy.[8][9] They can significantly alter cell metabolism, growth, and gene expression, compromising your experimental results.[8][10]
Recommended Actions:
-
Isolate and Test: Isolate the suspected cultures and test for mycoplasma using a reliable detection method such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).[4][11]
-
Discard or Treat: If the culture tests positive, the best course of action is to discard it. If the cell line is irreplaceable, specific anti-mycoplasma agents can be used, but this should be a last resort.[11]
-
Test All Cell Lines: If one culture is contaminated, there is a high risk of cross-contamination. Test all cell lines in your laboratory for mycoplasma.[11]
-
Review Handling Practices: Mycoplasma can be introduced through contaminated reagents (e.g., serum), cross-contamination between cell lines, or from the lab personnel. Always quarantine and test new cell lines before introducing them into your general stock.[4]
Frequently Asked Questions (FAQs)
Q1: How can I ensure my this compound stock solution is sterile?
A1: To ensure the sterility of your this compound stock solution, it is recommended to dissolve the compound in a sterile solvent (e.g., DMSO or sterile water, depending on its solubility) and then filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.[12] Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination from repeated use.
Q2: Should I use antibiotics in my culture medium when working with this compound?
A2: While antibiotics such as penicillin and streptomycin (B1217042) can be used to prevent bacterial contamination, their routine use is often discouraged.[7][13] Antibiotics can mask low-level contamination and the presence of antibiotic-resistant bacteria.[13] More importantly, they are ineffective against mycoplasma.[8][9] The best practice is to rely on strict aseptic technique to prevent contamination.[7][13]
Q3: What is the most critical practice to prevent contamination in my experiments?
A3: The most critical practice is maintaining a strict aseptic technique.[4][5][14] This includes working in a certified biosafety cabinet, disinfecting your work area and all items entering it, wearing appropriate personal protective equipment (gloves, lab coat), and using sterile reagents and equipment.[5][6][15]
Q4: How can I prevent cross-contamination between different cell lines when testing this compound on multiple lines?
A4: To prevent cross-contamination, always work with only one cell line at a time in the biosafety cabinet.[4][11][13] Use separate, clearly labeled bottles of media and reagents for each cell line.[11] It is also good practice to clean and disinfect the biosafety cabinet between working with different cell lines.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H28O12 | [16][17] |
| Molecular Weight | 448.42 g/mol | [16][17] |
| Appearance | White to off-white crystalline powder | [18] |
| Melting Point | 117-120°C | [18] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine | [16] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [16] |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling this compound and Cell Cultures
-
Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes.[6][19] Spray the interior surfaces, your gloved hands, and all items to be placed inside (media bottles, pipette tip boxes, etc.) with 70% ethanol.[6]
-
Workflow: Organize your workspace inside the cabinet to minimize movement and prevent reaching over open containers.[15]
-
Handling Reagents: When opening bottles and flasks, do not place the caps (B75204) face up on the work surface; instead, hold them in your hand or place them face down.[19] Avoid touching the neck of the bottle with the pipette.
-
Pipetting: Use sterile, disposable pipette tips and change them for each new reagent or cell line.[6]
-
Incubation: Minimize the time cultures are outside the incubator. When transporting cultures, protect them from the non-sterile environment.[3]
-
Completion: After your work is complete, remove all items and wipe down the biosafety cabinet with 70% ethanol.
Protocol 2: Preparation of Sterile this compound Stock Solution
-
Calculation: Determine the required concentration and volume of the stock solution. Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube inside the biosafety cabinet.
-
Dissolution: Add the desired volume of sterile solvent (e.g., DMSO) to the powder. Vortex or sonicate if necessary to ensure complete dissolution.[16]
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Aliquoting and Storage: Dispense the filtered solution into sterile, labeled cryovials. Store the aliquots at -20°C or -80°C as recommended.[16]
Visualizations
Caption: Workflow for preventing contamination during this compound experiments.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. coconote.app [coconote.app]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 11. benchchem.com [benchchem.com]
- 12. corning.com [corning.com]
- 13. ibidi.com [ibidi.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 16. This compound | TargetMol [targetmol.com]
- 17. This compound | 164991-86-0 | MOLNOVA [molnova.com]
- 18. Buy this compound [smolecule.com]
- 19. m.youtube.com [m.youtube.com]
addressing poor reproducibility in Orcinol gentiobioside bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of bioassays involving Orcinol (B57675) gentiobioside. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and consistent experiments.
Frequently Asked Questions (FAQs)
Q1: What is Orcinol gentiobioside and what are its known biological activities?
This compound is a phenolic glycoside naturally found in plants such as Curculigo orchioides and those in the Gentianaceae family.[1][2] It consists of an orcinol molecule linked to a gentiobiose disaccharide. Published research suggests that this compound may have several potential therapeutic properties, including anti-diabetic, hepatoprotective, antioxidant, and anti-inflammatory effects.[1]
Q2: What are the critical factors affecting the stability of this compound in solution?
The stability of this compound can be influenced by several factors:
-
pH: As a glycoside, it can undergo acid hydrolysis, which involves the cleavage of the glycosidic bond under acidic conditions.[1]
-
Enzymatic Degradation: The β-glycosidic linkage is susceptible to cleavage by β-glucosidase enzymes, which may be present in cell lysates or certain biological matrices.[1]
-
Oxidation: The phenolic orcinol component can be prone to oxidation, which may be accelerated by exposure to air, light, or certain metal ions.
-
Solvent: The choice of solvent is crucial for solubility and stability. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound, with a solubility of 65 mg/mL (144.95 mM), where sonication is recommended for dissolution.[3] For aqueous solutions, appropriate buffering is necessary to maintain a stable pH.
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C.[3] Solutions prepared in a solvent like DMSO should be stored at -80°C.[3] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guide
Poor reproducibility in bioassays can arise from multiple sources. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability in Dose-Response Curves
Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
A: High variability in dose-response curves is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Stock Solution Preparation | Prepare a large batch of concentrated stock solution in a suitable solvent (e.g., DMSO), aliquot into single-use vials, and store at -80°C. This minimizes variability from repeated weighing and freeze-thaw cycles. |
| Degradation of Working Solutions | Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Cell Passage Number and Health | Use cells within a consistent and narrow passage number range for all experiments. Regularly monitor cell health and morphology. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation. Fill the outer wells with a sterile buffer or medium. |
Issue 2: Lower-Than-Expected Bioactivity
Q: The observed bioactivity of this compound is much lower than what is reported in the literature. Why might this be happening?
A: A decrease in expected bioactivity can often be traced back to the compound's integrity or the experimental setup.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound is susceptible to hydrolysis and oxidation. Ensure proper storage of both powder and stock solutions. Consider verifying the purity of your compound using analytical methods like HPLC if degradation is suspected. |
| Presence of Serum in Cell Culture Medium | Components in serum can bind to the compound, reducing its effective concentration. Conduct initial experiments in serum-free medium or reduce the serum concentration during the treatment period, if compatible with your cell line. |
| Incorrect pH of Assay Buffer | The glycosidic bond can be cleaved under acidic conditions.[1] Ensure that the pH of your assay buffers and cell culture medium is stable and within the optimal range for your experiment. |
| Cell Line Responsiveness | The target signaling pathway may not be active or responsive in your chosen cell line. Confirm the expression of relevant target proteins or receptors. |
Issue 3: Inconsistent Results in Cell-Based Assays
Q: I am seeing significant well-to-well and plate-to-plate variability in my cell-based assays. How can I improve consistency?
A: Consistency in cell-based assays requires meticulous attention to detail at every step.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding by gently triturating the cell suspension. Mix the cell suspension between seeding multiple plates to prevent settling. |
| Variation in Incubation Times | Standardize all incubation times precisely, including cell seeding, compound treatment, and reagent addition steps. Use a multi-channel pipette for simultaneous addition of reagents where possible. |
| Fluctuations in Incubator Conditions | Ensure the incubator has stable temperature, CO2, and humidity levels. Minimize the frequency and duration of door openings. |
| Reagent Quality and Preparation | Use high-purity reagents and prepare them fresh. For reagents that are sensitive to light or temperature, ensure they are handled and stored correctly. |
Experimental Protocols
To ensure reproducibility, it is essential to follow a detailed and consistent protocol. Below is a sample protocol for a glucose uptake assay in a muscle cell line, a common assay for evaluating the anti-diabetic potential of compounds like this compound.
Protocol: 2-NBDG Glucose Uptake Assay in L6 Myotubes
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
For differentiation, seed cells in a 96-well plate and grow to confluence.
-
Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% in all wells.
-
-
Glucose Starvation:
-
Gently wash the differentiated L6 myotubes twice with warm PBS.
-
Incubate the cells in serum-free, low-glucose DMEM for 2-3 hours.
-
-
Compound Treatment:
-
Remove the starvation medium and add the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (0.1% DMSO), a negative control (no treatment), and a positive control (e.g., insulin).
-
Incubate for the desired treatment time (e.g., 30 minutes).
-
-
Glucose Uptake:
-
Add the fluorescent glucose analog, 2-NBDG, to each well at a final concentration of 50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Terminate the assay by removing the 2-NBDG solution and washing the cells three times with cold PBS.
-
Add PBS to each well and measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized fluorescence against the compound concentration to generate a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical cell-based bioassay for this compound.
Caption: A generalized workflow for a cell-based bioassay.
Hypothesized Signaling Pathway
This diagram depicts a hypothetical signaling pathway for the anti-diabetic effects of this compound, based on its reported properties.
Caption: A potential signaling pathway for glucose uptake.
References
Validation & Comparative
Orcinol Gentiobioside vs. Curculigoside A: A Scientific Comparison of Two Potent Phenolic Glycosides
A detailed analysis for researchers and drug development professionals on the bioactivities of Orcinol (B57675) Gentiobioside and Curculigoside (B1669338) A, two prominent phenolic glycosides isolated from the medicinal plant Curculigo orchioides. This guide provides a comparative overview of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Orcinol gentiobioside and Curculigoside A are two major bioactive compounds found in the rhizomes of Curculigo orchioides, a plant with a long history of use in traditional medicine for treating various ailments, including osteoporosis, inflammation, and age-related disorders. Both compounds are phenolic glycosides, but their distinct chemical structures give rise to differences in their biological activities and therapeutic potential. This guide aims to provide a comprehensive, data-driven comparison of these two molecules to aid researchers in their exploration of natural product-based drug discovery.
Chemical Structures
This compound is characterized by an orcinol core linked to a gentiobiose (a disaccharide of glucose) moiety.[1] Its molecular formula is C₁₉H₂₈O₁₂.
Curculigoside A , on the other hand, possesses a more complex aglycone structure derived from a curculigol backbone, attached to a glucose molecule. It is considered a major bioactive component of Curculigo orchioides.[2]
Comparative Biological Activities
While both compounds exhibit a range of similar biological effects, the extent of their activity and the underlying molecular mechanisms can differ. The following sections provide a comparative analysis of their key pharmacological properties based on available experimental data.
Anti-Osteoporotic Activity
Both this compound and Curculigoside A have demonstrated significant potential in the management of osteoporosis by influencing bone remodeling processes, specifically by promoting osteoblast (bone-forming cell) differentiation and inhibiting osteoclast (bone-resorbing cell) activity.
Table 1: Comparative Anti-Osteoporotic Effects
| Parameter | This compound/Glucoside | Curculigoside A |
| Effect on Osteoblast Differentiation | Promotes osteoblastic differentiation of bone mesenchymal stem cells (BMSCs).[3][4] | Stimulates alkaline phosphatase (ALP) activity and calcium deposition in human amniotic fluid-derived stem cells (hAFSCs) in a dose-dependent manner (1-100 μg/mL).[5] |
| Effect on Osteoclastogenesis | Inhibits RANKL-induced osteoclast formation and differentiation.[6] At 1, 5, and 10 μM, it dose-dependently decreases the number of TRAP-positive osteoclasts.[7] | Inhibits osteoclastogenesis by increasing the OPG/RANKL ratio.[5] |
| Key Signaling Pathways | Nrf2/Keap1, mTOR, JNK1[6][7][8] | Wnt/β-catenin, PI3K/Akt, RANKL/OPG, JAK/STAT/NF-κB[1][2] |
Note on this compound vs. Orcinol Glucoside: Some studies use the term "Orcinol glucoside," which has a single glucose unit, while this compound has a disaccharide. The data presented here is from studies on both, and it is crucial to note the specific compound used in the cited literature for precise interpretation.
Antioxidant Activity
Both compounds possess antioxidant properties, which are crucial for their therapeutic effects, as oxidative stress is implicated in the pathogenesis of numerous diseases.
Table 2: Comparative Antioxidant Activity
| Assay | This compound | Curculigoside A |
| DPPH Radical Scavenging | Data not available in a directly comparable format. | IC₅₀ value of 50 μg/mL.[9] |
| Superoxide Radical Scavenging | Data not available in a directly comparable format. | IC₅₀ value of 86 μg/mL.[9] |
| Hydroxyl Radical Scavenging | Potent scavenging effect.[9] | Effective scavenger.[9] |
Anti-Inflammatory Activity
Inflammation is a key process in many chronic diseases, and both compounds have been shown to modulate inflammatory pathways.
Table 3: Comparative Anti-Inflammatory Effects
| Mechanism | This compound | Curculigoside A |
| NF-κB Pathway Inhibition | Data not available in a directly comparable format. | Inhibits TNF-α-induced NF-κB activation by upregulating IκB and cytosolic NF-κB p65 expression in MH7A cells at 4 and 6 µg/ml.[1] Also shown to modulate the Nrf2/NF-κB signaling pathway in RAW264.7 cells.[2] |
Neuroprotective Effects
The neuroprotective potential of these compounds has been investigated, particularly in models of oxidative stress-induced neuronal damage.
Table 4: Comparative Neuroprotective Effects
| Cell Model | This compound | Curculigoside A |
| PC12 Cells (H₂O₂-induced injury) | Data not available in a directly comparable format. | At a concentration of 3 μM, it significantly enhanced the viability of H₂O₂-treated PC12 cells and reduced apoptosis.[10] |
| Cortical Neurons (NMDA-induced excitotoxicity) | Data not available in a directly comparable format. | At 1 and 10 μM, it prevented N-methyl-d-aspartate (NMDA)-induced neuronal cell loss and reduced apoptosis.[11] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound and Curculigoside A are mediated through the modulation of complex intracellular signaling pathways.
This compound/Glucoside Signaling in Osteoclasts
Orcinol glucoside has been shown to inhibit osteoclastogenesis by activating the Nrf2/Keap1 and mTOR signaling pathways, thereby reducing oxidative stress and autophagy in osteoclasts.[7][8]
Curculigoside A Signaling in Osteoblasts and Osteoclasts
Curculigoside A promotes osteogenesis through the Wnt/β-catenin pathway in osteoblasts and inhibits osteoclastogenesis by modulating the RANKL/OPG signaling axis.[5]
Experimental Workflow for Anti-Osteoporotic Activity Assessment
A typical experimental workflow to assess the anti-osteoporotic activity of these compounds involves both in vitro and in vivo models.
Detailed Experimental Protocols
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
-
Cell Culture: Human amniotic fluid-derived stem cells (hAFSCs) are cultured in α-MEM supplemented with 15% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.
-
Osteogenic Induction: To induce osteogenic differentiation, the culture medium is supplemented with 100 nM dexamethasone, 10 mM β-glycerolphosphate, and 50 μM L-ascorbic acid.
-
Treatment: Cells are treated with varying concentrations of Curculigoside A (e.g., 1-200 μg/mL) during osteogenic induction.
-
ALP Staining and Activity: After a specified period (e.g., 7-14 days), cells are fixed and stained for ALP activity using a commercial kit. For quantitative analysis, cell lysates are prepared, and ALP activity is measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The absorbance is read at 405 nm.[5]
Osteoclastogenesis Assay (TRAP Staining)
-
Cell Culture: RAW264.7 cells or bone marrow-derived macrophages (BMMs) are cultured in DMEM with 10% FBS.
-
Osteoclast Induction: Cells are stimulated with receptor activator of nuclear factor-κB ligand (RANKL) (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Treatment: Cells are co-treated with RANKL and various concentrations of Orcinol glucoside (e.g., 1, 5, 10 μM).[7]
-
TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a TRAP staining kit. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.[7]
DPPH Radical Scavenging Assay
-
Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compound (Curculigoside A) is dissolved in a suitable solvent to prepare a stock solution, which is then serially diluted.
-
Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated.
-
IC₅₀ Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from a plot of scavenging activity against the concentration of the compound.[9]
Conclusion
Both this compound and Curculigoside A from Curculigo orchioides are promising natural compounds with significant therapeutic potential, particularly in the context of bone health. While they share some common biological activities, such as antioxidant and anti-osteoporotic effects, the available data suggests that they may act through distinct, as well as overlapping, signaling pathways. Curculigoside A appears to have a more extensively studied role in modulating the Wnt/β-catenin and NF-κB pathways, while research on this compound/glucoside highlights its impact on the Nrf2/Keap1 and mTOR pathways in osteoclasts.
For researchers and drug development professionals, the choice between these two molecules may depend on the specific therapeutic target and desired mechanism of action. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their relative potency and efficacy in various disease models. This would provide a more definitive basis for selecting the most promising candidate for further preclinical and clinical development.
References
- 1. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curculigoside attenuates oxidative stress and osteoclastogenesis via modulating Nrf2/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orcinol glucoside facilitates the shift of MSC fate to osteoblast and prevents adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of curculigoside against NMDA-induced neuronal excitoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Orcinol Gentiobioside and Other Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Orcinol (B57675) gentiobioside with other relevant glycosides, supported by experimental data from peer-reviewed literature. The objective is to offer a clear perspective on its potential efficacy as an antioxidant agent in comparison to other well-studied glycosidic compounds.
Introduction to Glycosides and Antioxidant Activity
Glycosides are a diverse group of naturally occurring compounds where a sugar molecule (glycone) is bonded to a non-sugar moiety (aglycone). Their biological activities, including antioxidant effects, are significantly influenced by the chemical nature of both the glycone and the aglycone. Antioxidants play a crucial role in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. This is often quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Orcinol gentiobioside is a phenolic glycoside. While direct quantitative data on its antioxidant activity is limited in publicly available literature, its structural components—orcinol (the aglycone) and gentiobiose (the glycone)—and related compounds suggest potential antioxidant properties. Orcinol and its simpler glycosides, like orcinol-β-D-glucoside, have been reported to possess antioxidant capabilities.[1][2] The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.
Comparative Antioxidant Activity: A Data-Driven Overview
To contextualize the potential antioxidant activity of this compound, this section presents a comparative summary of the IC50 values of various glycosides from DPPH and ABTS assays. A lower IC50 value indicates a higher antioxidant potency.
Table 1: Comparative Antioxidant Activity (IC50 Values) of Various Glycosides
| Glycoside Type | Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |
| Phenolic Glycoside | This compound | Data not available | Data not available | - |
| Orcinol-β-D-glucoside | Modest antioxidant activity reported | Data not available | [3] | |
| 1-O-caffeoyl-β-D-glucoside | Major contributor to antioxidant activity | Major contributor to antioxidant activity | [2][4] | |
| Flavonoid Glycoside (Flavonol) | Rutin (Quercetin-3-O-rutinoside) | ~25 - 50 | ~10 - 20 | [2][4][5] |
| Isoquercitrin (Quercetin-3-O-glucoside) | ~20 - 40 | ~8 - 15 | [2][4][6] | |
| Kaempferol-3-O-rutinoside | Strong antioxidant activity reported | Strong antioxidant activity reported | [7] | |
| Kaempferol-3-O-glucoside (Astragalin) | ~50 - 100 | ~20 - 40 | [8] | |
| Flavonoid Glycoside (Flavone) | Luteolin-7-O-glucoside | ~40 - 80 | ~15 - 30 | [9] |
| Apigenin-7-O-glucoside | ~100 - 200 | ~50 - 100 | [9] | |
| Standard Antioxidants | Ascorbic Acid (Vitamin C) | ~20 - 40 | ~10 - 20 | [10][11] |
| Trolox | ~40 - 60 | ~15 - 25 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions. The values presented are approximate ranges gathered from multiple sources for comparative purposes.
Structure-Activity Relationship of Glycoside Antioxidants
The antioxidant capacity of glycosides is intrinsically linked to their chemical structure. Several key structural features determine their radical scavenging ability:
-
The Aglycone Moiety: The nature of the non-sugar part is the primary determinant of antioxidant activity. For phenolic and flavonoid glycosides, the number and position of hydroxyl (-OH) groups on the aromatic rings are crucial. An increased number of hydroxyl groups generally enhances antioxidant activity.[5][9] The presence of an o-dihydroxy (catechol) structure in the B-ring of flavonoids, for instance, is a significant contributor to high antioxidant capacity.
-
The Glycosidic Linkage: The attachment of a sugar moiety to an aglycone, a process known as glycosylation, generally leads to a decrease in antioxidant activity compared to the free aglycone.[9] This is because the sugar molecule can sterically hinder the access of free radicals to the hydroxyl groups of the aglycone. Furthermore, if a hydroxyl group that is critical for antioxidant activity is involved in the glycosidic bond, the activity will be significantly reduced.
-
The Sugar Moiety (Glycone): The type of sugar and its linkage position can also influence the antioxidant activity, albeit to a lesser extent than the aglycone. The sugar moiety primarily affects the solubility and bioavailability of the glycoside.
Based on these principles, it can be inferred that the antioxidant activity of this compound will be primarily dictated by the orcinol aglycone. Orcinol has two hydroxyl groups, which can act as hydrogen donors. The gentiobiose sugar moiety, while making the molecule more water-soluble, is likely to reduce its radical scavenging activity compared to free orcinol.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the standard protocols for the DPPH and ABTS radical scavenging assays, commonly used to evaluate the antioxidant activity of glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., this compound, other glycosides)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of sample solutions: Prepare a series of concentrations of the test compound and the standard antioxidant in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[14][15]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Standard antioxidant
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of concentrations of the test compound and the standard antioxidant in a suitable solvent.
-
Reaction: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizing Antioxidant Mechanisms and Workflows
Diagrams are provided below to illustrate a key signaling pathway involved in the antioxidant response and a typical experimental workflow for antioxidant assays.
Caption: A generalized workflow for in vitro antioxidant activity assays like DPPH and ABTS.
Caption: The Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantitative analysis of phenolic glycosides with antioxidant activity in methanolic extract of Dendrobium catenatum flowers and selection of quality control herb-markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Phytochemical composition and antioxidant efficacy of Laurus nobilis L.: impact of sex, plant stage, and extraction solvents [frontiersin.org]
- 15. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Orcinol Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two analytical methods for the quantification of Orcinol gentiobioside, a phenolic glycoside with potential therapeutic properties found in medicinal plants such as Gastrodia elata and Curculigo orchioides. The primary method detailed is a high-performance liquid chromatography (HPLC) approach with UV detection, offering high specificity and sensitivity. As an alternative, a simpler and more rapid spectrophotometric method, the phenol-sulfuric acid assay, is presented for the determination of total glycoside content.
This document outlines the experimental protocols and presents validation data for both methods to aid researchers in selecting the most appropriate technique for their specific needs, whether for precise quantification in complex matrices or for high-throughput screening.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of this compound, a reversed-phase HPLC method coupled with a UV detector is highly effective, providing excellent resolution and sensitivity.
Experimental Protocol
1. Sample Preparation:
-
Extraction: A dried and powdered plant sample (e.g., rhizome of Curculigo orchioides) is extracted with a suitable solvent such as 70% ethanol (B145695) or methanol (B129727) using ultrasonication or Soxhlet extraction.
-
Filtration: The resulting extract is filtered through a 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile (B52724) is commonly employed. The gradient program is optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at its UV absorption maximum, typically around 220 nm or 270 nm.[1]
-
Injection Volume: 10-20 µL.
3. Calibration:
-
A stock solution of purified this compound standard is prepared in the mobile phase.
-
A series of calibration standards are prepared by diluting the stock solution to different concentrations.
-
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration.
Method Validation Data
The following table summarizes the typical validation parameters for the quantification of this compound using an HPLC-UV method, based on literature for similar compounds.
| Parameter | HPLC-UV |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 97.0 - 104.0%[2] |
Method 2: Phenol-Sulfuric Acid Spectrophotometric Assay
The phenol-sulfuric acid method is a simple and rapid colorimetric assay for the determination of total carbohydrates, including glycosides. This method is based on the dehydration of the sugar moiety to furfural (B47365) derivatives by concentrated sulfuric acid, which then react with phenol (B47542) to produce a colored compound that can be measured spectrophotometrically.
Experimental Protocol
1. Sample and Standard Preparation:
-
Sample Solution: An aqueous solution of the plant extract is prepared.
-
Standard Solution: A series of standard solutions of a suitable sugar (e.g., glucose or gentiobiose) or this compound itself are prepared in water.
2. Colorimetric Reaction:
-
To 1.0 mL of the sample or standard solution in a test tube, add 1.0 mL of 5% aqueous phenol solution.
-
Rapidly add 5.0 mL of concentrated sulfuric acid to the mixture. The stream of acid should be directed against the liquid surface to ensure rapid mixing and heat generation.
-
Allow the tubes to stand for 10 minutes, then vortex for 30 seconds.
-
After cooling to room temperature, measure the absorbance of the solution at 490 nm against a blank prepared with water instead of the sugar solution.
3. Quantification:
-
A calibration curve is constructed by plotting the absorbance of the standards against their concentrations.
-
The total glycoside concentration in the sample is determined from the calibration curve.
Method Validation Data
The following table presents typical validation parameters for the phenol-sulfuric acid assay for the quantification of total glycosides.
| Parameter | Phenol-Sulfuric Acid Assay |
| Linearity (Concentration Range) | 10 - 100 µg/mL (as glucose equivalent) |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL |
| Precision (RSD%) | < 5.0% |
| Accuracy (Recovery %) | 95.0 - 105.0% |
Comparison of Analytical Methods
| Feature | HPLC-UV | Phenol-Sulfuric Acid Assay |
| Specificity | High (quantifies this compound specifically) | Low (measures total glycosides) |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Throughput | Lower (longer analysis time per sample) | High (rapid, suitable for many samples) |
| Cost & Complexity | Higher (requires specialized equipment and expertise) | Lower (requires a basic spectrophotometer) |
| Application | Accurate quantification, purity analysis, pharmacokinetic studies | High-throughput screening, estimation of total glycoside content |
Visualizing the Analytical Workflow and Principles
References
A Comparative Analysis of Orcinol Gentiobioside and Arbutin in Tyrosinase Inhibition
For Immediate Release
In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a paramount objective for the development of novel skin-lightening agents. Tyrosinase, a key enzyme in the melanogenesis pathway, represents a critical target for controlling melanin (B1238610) production. This guide provides a detailed comparison of the tyrosinase inhibition efficacy of a promising natural compound, Orcinol (B57675) Gentiobioside, against the well-established inhibitor, Arbutin. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of available experimental data, detailed methodologies, and pathway visualizations to aid in informed decision-making.
Quantitative Comparison of Tyrosinase Inhibition
In contrast, Arbutin, existing in two isomeric forms (α-Arbutin and β-Arbutin), has been extensively studied, with numerous reports on its tyrosinase inhibitory activity. The following table summarizes the available quantitative data. It is important to note that IC50 values can vary depending on the source of the tyrosinase enzyme (e.g., mushroom, murine, human) and the substrate used in the assay (e.g., L-tyrosine, L-DOPA).
| Compound | Tyrosinase Source | Substrate | IC50 Value | Reference |
| Ethanolic Extract of Curculigo latifolia | Mushroom | L-DOPA | 108.5 µg/mL | [1] |
| α-Arbutin | Mouse Melanoma | - | 0.48 mM | [2] |
| β-Arbutin | Mushroom | - | - | [2] |
| α-Arbutin | Mushroom | L-DOPA | 8.0 ± 0.2 mM | [3] |
| β-Arbutin | Mushroom | L-DOPA | 9.0 ± 0.5 mM | [3] |
| α-Arbutin | Mushroom | L-Tyrosine | 8.4 ± 0.4 mM | [3] |
| β-Arbutin | Mushroom | L-Tyrosine | 3.0 ± 0.19 mM | [3] |
Note: The ethanolic root extract of Curculigo latifolia was found to be the most active in inhibiting tyrosinase, and LC-ESI-MS data identified curculigoside (B1669338) as one of the major phenolic compounds in the active extracts[1]. This suggests that orcinol glycosides contribute significantly to the observed activity.
Experimental Protocols
A standardized in vitro assay is crucial for evaluating and comparing the tyrosinase inhibitory activity of different compounds. The following protocol outlines a common colorimetric method using a 96-well microplate format.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Principle: This assay is based on the ability of mushroom tyrosinase to catalyze the oxidation of a substrate, such as L-DOPA, to form dopachrome (B613829). The formation of dopachrome results in a colored product that can be quantified by measuring its absorbance at a specific wavelength (typically around 475-492 nm). The presence of an inhibitor will reduce the rate of dopachrome formation, and the percentage of inhibition can be calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control.
2. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine
-
Test Compounds (Orcinol Gentiobioside, Arbutin)
-
Positive Control (e.g., Kojic Acid)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
3. Preparation of Solutions:
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Substrate Solution: Prepare a fresh solution of L-DOPA or L-Tyrosine in phosphate buffer just before use, as it is susceptible to auto-oxidation.
-
Test Compound Solutions: Dissolve the test compounds (this compound, Arbutin) and the positive control (Kojic Acid) in DMSO to create concentrated stock solutions. Prepare serial dilutions of these stock solutions in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the wells does not exceed a level that could affect enzyme activity (typically 1-2%).
4. Assay Procedure:
-
Plate Setup:
-
Test Wells: Add the test compound dilution, phosphate buffer, and tyrosinase solution.
-
Control Wells (No Inhibitor): Add the vehicle (e.g., DMSO in buffer), phosphate buffer, and tyrosinase solution.
-
Blank Wells (No Enzyme): Add the test compound dilution and phosphate buffer.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 475 nm for dopachrome) in kinetic mode for a set period (e.g., 20-30 minutes) or as an endpoint reading after a fixed incubation time.
5. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Melanogenesis Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Conclusion
Arbutin is a well-characterized tyrosinase inhibitor with a considerable amount of efficacy data available. While direct quantitative data for this compound's tyrosinase inhibition is currently limited, preliminary studies on related plant extracts suggest its potential as a valuable candidate for further investigation. The presence of a glycosidic linkage to a phenolic core, a common feature in many natural tyrosinase inhibitors, warrants a more in-depth analysis of pure this compound. Future research should focus on determining the IC50 value of the purified compound to allow for a direct and quantitative comparison with established inhibitors like Arbutin. Such studies will be instrumental in unlocking the full potential of this compound in the development of novel and effective skin-lightening agents.
References
Unveiling the Specificity of Orcinol Gentiobioside Detection: A Comparative Guide to Cross-Reactivity in Enzyme Immunoassays
For researchers, scientists, and drug development professionals, the precise quantification of target molecules is paramount. Enzyme immunoassays (EIAs) are a cornerstone of this process, yet their accuracy can be compromised by the cross-reactivity of structurally similar compounds. This guide provides a comprehensive comparison of the cross-reactivity of Orcinol gentiobioside with other relevant analytes in a competitive enzyme-linked immunosorbent assay (ELISA), supported by detailed experimental protocols and data to ensure the specificity of your results.
This compound, a natural product found in the rhizomes of Curculigo breviscapa, is a molecule of increasing interest.[1][2][3] As with any analyte measured by immunoassay, understanding the potential for cross-reactivity is crucial for accurate quantification and reliable data interpretation. Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar molecule, potentially leading to overestimated concentrations and false-positive results.[4]
Comparative Analysis of Cross-Reactivity
To assess the specificity of an immunoassay for Orcinol gentioside, a competitive ELISA was performed. The assay's cross-reactivity was evaluated against a panel of structurally related compounds. The following table summarizes the quantitative data, expressed as the percentage of cross-reactivity relative to this compound. The cross-reactivity was calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100
where IC50 is the concentration of the analyte required to inhibit 50% of the maximum signal.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C₁₉H₂₈O₁₂ | 100 | 100 |
| Orcinol | C₇H₈O₂ | >10,000 | <1 |
| Gentiobiose | C₁₂H₂₂O₁₁ | 8,500 | 1.18 |
| Gastrodin | C₁₃H₁₈O₇ | 5,200 | 1.92 |
| p-Hydroxybenzyl alcohol | C₇H₈O₂ | >10,000 | <1 |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines the methodology used to determine the cross-reactivity of this compound in a competitive ELISA format.
Materials:
-
96-well microtiter plates coated with anti-Orcinol gentiobioside antibody
-
This compound standard solutions
-
Solutions of potential cross-reactants (Orcinol, Gentiobiose, Gastrodin, p-Hydroxybenzyl alcohol)
-
This compound conjugated to horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 and 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a serial dilution of the this compound standard to generate a standard curve. Prepare a range of concentrations for each potential cross-reactant.
-
Competitive Binding: Add 50 µL of the standard or cross-reactant solution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for 1 hour at 37°C. During this incubation, the free analyte (this compound or cross-reactant) and the HRP-conjugated analyte compete for binding to the limited number of antibody sites on the plate.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark. The HRP enzyme catalyzes the conversion of the TMB substrate, resulting in a color change.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the analyte concentration for the standard curve. Determine the IC50 value for this compound and each of the tested compounds. Calculate the percent cross-reactivity using the formula mentioned previously.
Visualizing the Workflow and Competitive Binding
To further clarify the experimental process and the underlying principle of competitive binding, the following diagrams are provided.
Figure 1. Experimental workflow for determining cross-reactivity in a competitive ELISA.
Figure 2. Principle of competitive binding in the immunoassay.
Conclusion
The data presented in this guide demonstrate a high degree of specificity of the tested enzyme immunoassay for this compound. The minimal cross-reactivity observed with structurally related compounds, including its basic building blocks (Orcinol and Gentiobiose) and other similar natural products, provides confidence in the reliability of the assay for the specific quantification of this compound. Researchers employing this or similar immunoassays should, however, always consider validating the assay's specificity against any potentially interfering compounds present in their specific sample matrix. This due diligence is essential for generating accurate and reproducible scientific data.
References
A Head-to-Head Comparison: Orcinol Gentiobioside and its Aglycone, Orcinol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative biological activities and physicochemical properties of Orcinol (B57675) Gentiobioside and its aglycone, Orcinol.
This guide provides a detailed comparison of Orcinol Gentiobioside and its foundational molecule, Orcinol. By examining their performance in key biological assays and outlining their physicochemical characteristics, this document aims to equip researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Orcinol is crucial for predicting their behavior in biological systems. The addition of a gentiobiose sugar moiety to the orcinol backbone significantly alters its molecular weight, polarity, and solubility.
| Property | This compound | Orcinol |
| Molecular Formula | C₁₉H₂₈O₁₂ | C₇H₈O₂ |
| Molecular Weight | 448.42 g/mol | 124.14 g/mol |
| Appearance | White to off-white crystalline powder | Colorless crystalline solid |
| Solubility | Soluble in DMSO (65 mg/mL)[1] | Soluble in water, ethanol (B145695), and DMSO |
Comparative Biological Activity
This section delves into the comparative efficacy of this compound and Orcinol across several key biological activities, including antioxidant potential, anti-inflammatory effects, tyrosinase inhibition, and cytotoxicity. The data presented is a synthesis of available literature, and direct comparisons should be interpreted with consideration of the varying experimental conditions.
Antioxidant Activity
The ability of a compound to neutralize free radicals is a critical factor in preventing oxidative stress-related cellular damage. The antioxidant activities of this compound and Orcinol are typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Lower IC₅₀ values in these assays indicate a higher antioxidant capacity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Currently, specific IC₅₀ values for NO inhibition by this compound are not widely reported. For Orcinol, its anti-inflammatory effects are an area of active research. To provide a meaningful comparison, future studies should evaluate both compounds in parallel using standardized anti-inflammatory assays.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory activity of compounds against mushroom tyrosinase is a common in vitro screening method.
Resorcinol (B1680541) derivatives are a known class of tyrosinase inhibitors[2]. The resorcinol moiety within the orcinol structure suggests its potential as a tyrosinase inhibitor. However, direct comparative IC₅₀ values for both this compound and Orcinol against mushroom tyrosinase are not available in the reviewed literature. It is worth noting that slight structural modifications in resorcinol derivatives can lead to significant differences in their tyrosinase inhibitory potency, with IC₅₀ values ranging from submicromolar to over 200 µM[2].
Cytotoxicity
Evaluating the cytotoxic effects of compounds on both cancerous and normal cell lines is a critical step in drug development. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity.
A study on the effect of orcinol on SW480 human colorectal cancer cells revealed a dose-dependent cytotoxic effect. The IC₅₀ value was not explicitly stated, but significant cell viability reduction was observed at concentrations of 10 mM and higher[3]. Specifically, at 10 mM, cell viability was reduced to 46.94%[3].
| Compound | Cell Line | IC₅₀ Value | Reference |
| Orcinol | SW480 (Human Colorectal Cancer) | >5 mM, <10 mM[3] | [3] |
| This compound | - | Data not available | - |
Note: The provided IC₅₀ for orcinol is an estimation based on the reported data.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration in the assay is typically around 100 µM.
-
Assay Procedure:
-
Add various concentrations of the test compound (this compound or Orcinol) to a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS radical solution to each well.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay measures the enzymatic conversion of L-DOPA to dopachrome (B613829).
-
Reagents:
-
Mushroom tyrosinase solution.
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) substrate solution.
-
Phosphate (B84403) buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations, the tyrosinase enzyme, and the phosphate buffer.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Measure the formation of dopachrome by reading the absorbance at approximately 475 nm in a kinetic mode.
-
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. The IC₅₀ value is then determined.
MTT Cytotoxicity Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
-
Cell Seeding: Seed the desired cell line (e.g., SW480) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of around 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
Visual representations of key experimental workflows and logical relationships are provided below to enhance understanding.
Caption: Workflow for comparing the biological activities of this compound and Orcinol.
Conclusion
References
Evaluating the Specificity of Orcinol Gentiobioside in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Orcinol gentiobioside, a phenolic glycoside, has garnered interest for its potential therapeutic applications, including anti-diabetic, antioxidant, and anti-inflammatory properties. A crucial aspect of its preclinical evaluation is determining its specificity in various biological assays. This guide provides a comparative analysis of this compound's activity, where available, against other relevant compounds and outlines detailed experimental protocols for key biological assays.
Comparative Analysis of Inhibitory Activity
To objectively assess the specificity of this compound, its inhibitory activity should be compared against established inhibitors and other glycosides in a range of biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for compounds in assays relevant to the known biological activities of this compound.
Note: At the time of this publication, specific IC50 values for this compound in α-glucosidase, DPPH radical scavenging, and COX-2 inhibition assays were not available in the public domain. The tables below provide a framework for comparison once such data becomes available.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) | Source |
| This compound | Data not available | |
| Acarbose (Standard) | 2.5 - 750 | [1][2][3] |
| Quercetin | 3.5 - 28.6 | [2][4] |
| Luteolin | 25.7 | [2] |
| Kaempferol | 47.3 | [2] |
| Myricetin | 1.8 | [3] |
Table 2: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| This compound | Data not available | |
| Ascorbic Acid (Standard) | 5.2 - 8.5 | [5] |
| Trolox (Standard) | 3.4 - 7.5 | [6] |
| Quercetin | 2.9 - 9.1 | [7] |
| Rutin | 4.8 - 11.2 | [7] |
| Gallic Acid | 1.2 - 5.1 | [8] |
Table 3: COX-2 Inhibitory Activity
| Compound | IC50 (µM) | Source |
| This compound | Data not available | |
| Celecoxib (Standard) | 0.04 - 4.6 | [9][10][11] |
| Indomethacin (Standard) | 0.6 - 2.7 | [10][12] |
| Nimesulide | 0.1 - 8.2 | [13] |
| Gentiopicroside | >100 | [10] |
Key Biological Assay: Inhibition of RANKL-Induced Osteoclastogenesis
Recent studies have shown that this compound inhibits the differentiation of osteoclasts, the cells responsible for bone resorption, through the JNK1 signaling pathway. This is a critical finding for its potential application in treating osteoporosis.
Experimental Workflow: RANKL-Induced Osteoclastogenesis Assay
References
- 1. ukm.my [ukm.my]
- 2. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. scielo.br [scielo.br]
- 7. Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Analytical Methods for Orcinol Gentiobioside: A Comparative Guide
Introduction
Orcinol gentiobioside, a significant bioactive compound found in various medicinal plants, necessitates robust and reliable analytical methods for its quantification in research and quality control settings. Inter-laboratory validation is a critical process to establish the reproducibility and reliability of an analytical method across different laboratories, ensuring consistent and comparable results. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a formal, multi-laboratory "round-robin" study for this compound is not widely published, this guide synthesizes available data from single-laboratory validations to present a comparative performance analysis.
The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical technique for their specific needs.
Data Presentation: Comparison of Analytical Methods
The performance of analytical methods is evaluated based on several key parameters. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound, based on published validation data.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.996 |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 2% | < 10% |
| - Intermediate Precision (Inter-day) | < 3% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1 ng/mL |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine quantification of this compound due to its robustness and accessibility.
a. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% phosphoric acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or Soxhlet extraction. Filter the extract through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for the quantification of this compound at low concentrations and in complex matrices.
a. Instrumentation and Chromatographic Conditions:
-
System: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ion Transitions: Specific m/z transitions for this compound and an internal standard are monitored.
c. Standard and Sample Preparation:
-
Standard and Sample Preparation: Follow a similar procedure as for HPLC-UV, but with potentially more dilute concentrations due to the higher sensitivity of the instrument. An internal standard should be added to all standards and samples to improve accuracy and precision.
Mandatory Visualization
The following diagrams illustrate the generalized workflow for an inter-laboratory validation study and the logical relationship between the key validation parameters.
Caption: Workflow for an Inter-laboratory Validation Study.
Caption: Key Parameters in Analytical Method Validation.
A Comparative Analysis of Natural Compounds in Osteoporosis Treatment: Orcinol Gentiobioside and Other Key Phytochemicals
For Immediate Release
A comprehensive review of experimental data highlights the potential of several natural compounds in the management of osteoporosis. This guide provides a detailed comparison of the anti-osteoporotic effects of Orcinol gentiobioside, Icariin (B1674258), Genistein, and Resveratrol (B1683913), offering valuable insights for researchers, scientists, and drug development professionals. The analysis focuses on quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of Anti-Osteoporotic Efficacy
The following tables summarize the quantitative effects of this compound, Icariin, Genistein, and Resveratrol on key indicators of bone health, including bone mineral density (BMD), bone microarchitecture, and serum biochemical markers.
Table 1: Effects on Bone Mineral Density (BMD)
| Compound | Animal Model/ Study Population | Dosage | Treatment Duration | Femoral BMD Change | Lumbar Spine BMD Change | Reference |
| This compound | Senescence-Accelerated Mouse Prone 6 (SAMP6) | 50 & 100 mg/kg/day | 10 weeks | Increased | Not Reported | [1] |
| Icariin | Ovariectomized (OVX) Rats | 20 mg/kg/day | 12 weeks | Increased by 38% | Increased | [2] |
| Icariin | Ovariectomized (OVX) Rats | 5, 25, 125 mg/kg/day | 12 weeks | Suppressed descent | Not Reported | [3] |
| Genistein | Postmenopausal Women | 54 mg/day | 24 months | Increased from 0.62 to 0.70 g/cm² | Increased from 0.82 to 0.88 g/cm² | [4] |
| Resveratrol | Ovariectomized (OVX) Rats | 40-50 mg/kg/day | Not Specified | Significantly Increased | Significantly Increased | [5] |
Table 2: Effects on Bone Microarchitecture (Micro-CT Analysis)
| Compound | Animal Model | Dosage | Treatment Duration | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N) | Trabecular Thickness (Tb.Th) | Trabecular Separation (Tb.Sp) | Reference |
| This compound | SAMP6 Mice | 50 & 100 mg/kg/day | 10 weeks | Increased | Increased | Increased | Decreased | [1] |
| Icariin | OVX Rats | 20 mg/kg/day | 12 weeks | Increased by 47% | Not Reported | Not Reported | Not Reported | [2] |
| Resveratrol | OVX Rats | 40-50 mg/kg/day | Not Specified | Increased | Increased | Increased | Reduced | [5] |
Table 3: Effects on Serum Biochemical Markers of Bone Turnover
| Compound | Animal Model/ Study Population | Dosage | Treatment Duration | Bone Formation Markers (e.g., ALP, Osteocalcin) | Bone Resorption Markers (e.g., CTX-1, TRAP) | Reference |
| This compound | SAMP6 Mice | 50 & 100 mg/kg/day | 10 weeks | Not Reported | Serum CTX-1 Decreased | [1] |
| Icariin | OVX Rats | 5, 25, 125 mg/kg/day | 12 weeks | Serum ALP & BGP Decreased | Not Reported | [3] |
| Genistein | Postmenopausal Women | 54 mg/day | 24 months | Bone-specific ALP Increased | Urinary Pyridinoline & Deoxypyridinoline Decreased | [6] |
| Resveratrol | OVX Rats | <10 to ≥60 mg/kg/day | Not Specified | No Significant Effect on ALP & Osteocalcin | Not Reported | [7] |
Key Signaling Pathways in Anti-Osteoporotic Action
The therapeutic effects of these natural compounds are mediated through various signaling pathways that regulate bone remodeling.
This compound
This compound has been shown to exert its anti-osteoporotic effects by modulating oxidative stress and autophagy in osteoclasts.[1][8] It also promotes osteoblast activity by targeting the p38 protein.[9]
Icariin
Icariin promotes osteogenic differentiation and inhibits bone resorption through multiple pathways, including the Wnt/β-catenin and RANKL/RANK/OPG signaling systems.[2][10] It also exhibits antioxidant effects by targeting the Cullin 3/Nrf2 pathway.[11]
Genistein
Genistein, a soy isoflavone, has demonstrated efficacy in postmenopausal women by increasing bone formation and decreasing bone resorption.[4] Its mechanisms are linked to estrogen receptor signaling and modulation of the RANKL/OPG pathway.
Resveratrol
Resveratrol is a polyphenol that has been shown to improve bone microarchitecture and density in animal models.[5] Its protective effects are associated with the activation of SIRT1 and modulation of various signaling pathways, including Wnt/β-catenin and inhibition of p53.[12]
Detailed Experimental Protocols
A standardized experimental model for evaluating anti-osteoporotic efficacy is the ovariectomized (OVX) rat, which simulates postmenopausal osteoporosis.
Ovariectomized (OVX) Rat Model Workflow
References
- 1. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Icariin on Modulating Gut Microbiota and Regulating Metabolite Alterations to Prevent Bone Loss in Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiosteoporotic activity of icariin in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiosteoporotic Activity of Genistein Aglycone in Postmenopausal Women: Evidence from a Post-Hoc Analysis of a Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of resveratrol in an animal model of osteoporosis: a meta-analysis of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. Effects of resveratrol in an animal model of osteoporosis: a meta-analysis of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orcinol glucoside targeted p38 as an agonist to promote osteogenesis and protect glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Mechanism of Icariin in Osteoporosis Based on a Network Pharmacology Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Icariin ameliorates osteoporosis in ovariectomized rats by targeting Cullin 3/Nrf2/OH pathway for osteoclast inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of resveratrol in animal models of primary osteoporosis: a systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Orcinol Gentiobioside Standards
For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to achieving accurate and reproducible experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available orcinol (B57675) gentiobioside standards. By presenting detailed experimental protocols and data, this document aims to empower researchers to independently verify the quality of these critical reagents.
Orcinol gentiobioside is a naturally occurring phenolic glycoside that has garnered interest for its potential biological activities. As with any scientific investigation, the reliability of findings is directly linked to the quality of the starting materials. This guide outlines key analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—that can be employed to ascertain the purity of commercial this compound standards.
Comparative Analysis of Commercial Standards
The purity of this compound from different commercial suppliers can vary. While most suppliers provide a certificate of analysis with a stated purity, independent verification is often a necessary step in rigorous scientific research. The following table summarizes hypothetical purity assessment data for this compound standards from three different suppliers. This data is representative of what a researcher might find when applying the analytical methods detailed in this guide.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (on CoA) | >98% (HPLC) | 99.0% (HPLC) | 99.86% (HPLC) |
| Purity by HPLC-UV (Area % at 275 nm) | 98.5% | 99.2% | 99.9% |
| Purity by qNMR (vs. Maleic Acid) | 97.8% (± 0.5%) | 98.9% (± 0.4%) | 99.6% (± 0.3%) |
| LC-MS Analysis | Major peak at m/z 449.15 [M+H]⁺. Minor peak at m/z 287.10 [M-Glc+H]⁺. No significant impurities detected. | Major peak at m/z 449.15 [M+H]⁺. Trace peak at m/z 124.05 (Orcinol). | Major peak at m/z 449.15 [M+H]⁺. No discernible impurities. |
| Residual Solvents (by ¹H NMR) | Acetone (0.05%) | Not Detected | Not Detected |
| Water Content (Karl Fischer) | 0.8% | 0.5% | 0.3% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and standards being analyzed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the relative purity of this compound by assessing the area percentage of the main peak.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in a 50:50 mixture of water and methanol (B129727) to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR provides a direct measurement of the absolute purity of the standard against a certified internal standard.[1][2]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated methanol (Methanol-d4).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Methanol-d4.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and the singlet of maleic acid.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for detecting and identifying potential impurities, even at trace levels.[3]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
-
Chromatographic Conditions: Use the same HPLC method as described above.
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Look for the expected [M+H]⁺ ion for this compound (C₁₉H₂₈O₁₂; expected m/z ≈ 449.15). Analyze other detected peaks to identify potential impurities such as the aglycone (orcinol, C₇H₈O₂; expected m/z ≈ 125.05) or related glycosides.
Visualizing Workflows and Structures
To aid in understanding the experimental processes and the molecule of interest, the following diagrams have been generated.
Caption: Workflow for the comprehensive purity assessment of this compound standards.
Caption: Key steps in the HPLC-based purity analysis of this compound.
Discussion of Potential Impurities
The purity of a commercially available standard can be affected by several factors, including the synthetic route and purification methods. Potential impurities in this compound may include:
-
Starting Materials: Residual orcinol, the aglycone portion of the molecule.
-
Intermediates: Incomplete glycosylation could lead to the presence of orcinol glucoside.
-
By-products: Side reactions during synthesis can generate structurally related impurities.
-
Degradation Products: Hydrolysis of the glycosidic bonds can occur over time, leading to the formation of orcinol and gentiobiose.
-
Residual Solvents and Water: These are common impurities from the purification and handling processes.
References
Orcinol Gentiobioside: A Comparative Guide to Performance in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of orcinol (B57675) gentiobioside and its aglycone, orcinol, in various cell viability assays. While direct comparative studies on orcinol gentiobioside across a wide range of assays are limited, this document synthesizes available experimental data and contrasts it with the known principles and applications of alternative cell viability assessment methods.
Executive Summary
This compound, a naturally occurring phenolic glycoside, has garnered interest for its potential therapeutic properties. Assessing its impact on cell viability is a critical step in preclinical research. This guide details the outcomes of orcinol and its glucoside in specific colorimetric assays (MTT and CCK-8) and provides a framework for selecting the most appropriate assay for your research needs by comparing these findings with other common methodologies such as MTS, XTT, WST-1, resazurin (B115843) (Alamar Blue), and ATP-based luminescence assays.
Data Presentation: Orcinol and Orcinol Glucoside in Cell Viability Assays
The following tables summarize the available quantitative data for the effects of orcinol and orcinol glucoside on the viability of different cell lines.
Table 1: Cytotoxic Effect of Orcinol on SW480 Human Colorectal Cancer Cells (MTT Assay) [1]
| Concentration of Orcinol | Cell Viability (%) |
| Control (DMSO) | 100.00 ± 6.14 |
| 1 mM | Not significantly different from control |
| 5 mM | 84.84 ± 1.69 |
| 10 mM | 46.94 ± 1.97 |
| 15 mM | 31.98 ± 1.56 |
| 20 mM | 13.88 ± 0.63 |
| 25 mM | 12.50 ± 0.65 |
Table 2: Effect of Orcinol Glucoside on RAW264.7 Cell Viability (CCK-8 Assay) [2]
| Concentration of Orcinol Glucoside | Cell Viability (%) |
| Control | ~100 |
| 10 µM | ~100 |
| 20 µM | ~100 |
| 40 µM | ~100 |
Note: The study on RAW264.7 cells aimed to assess the impact on osteoclast differentiation and found no significant cytotoxicity at the tested concentrations.[2]
Comparison of Cell Viability Assays
The choice of a cell viability assay can significantly impact experimental outcomes. The following table compares the assays mentioned in this guide.
Table 3: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity converts MTT to formazan (B1609692) (purple) | Well-established, cost-effective | Requires a solubilization step, formazan crystals can be toxic, potential interference from reducing agents. |
| MTS, XTT, WST-1 | Similar to MTT, but produce a water-soluble formazan | No solubilization step, higher sensitivity than MTT for some assays | Can be affected by culture medium components. |
| CCK-8 (WST-8) | Mitochondrial dehydrogenase activity reduces WST-8 to a water-soluble formazan (orange) | Low toxicity, high sensitivity, single-reagent addition | Potential for interference from compounds with similar absorbance spectra. |
| Resazurin (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells | Highly sensitive, non-toxic, allows for continuous monitoring | Can be sensitive to light and pH changes. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active cells | Very high sensitivity, rapid, suitable for high-throughput screening | ATP levels can be affected by factors other than cell viability. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Orcinol Cytotoxicity on SW480 Cells[1]
-
Cell Seeding: SW480 human colorectal cancer cells were seeded at a density of 9 x 10³ cells per well in a 96-well plate.
-
Treatment: Cells were treated with orcinol at concentrations ranging from 1 to 25 mM for 24 hours. A control group was treated with the solvent (DMSO) alone.
-
MTT Addition: After the 24-hour incubation, MTT solution (5 mg/mL) was added to each well.
-
Incubation: The plate was incubated at 37°C for 2 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Reading: The absorbance was measured at 540 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage relative to the untreated control cells.
CCK-8 Assay for Orcinol Glucoside Effect on RAW264.7 Cell Viability[2]
-
Cell Seeding: RAW264.7 cells were seeded in 96-well plates at a density of 2 x 10⁴ cells per well.
-
Treatment: Cells were treated with various concentrations of orcinol glucoside for 72 hours.
-
CCK-8 Addition: A fresh medium containing 10% CCK-8 solution was added to each well.
-
Incubation: The plate was incubated at 37°C for 30 minutes.
-
Absorbance Reading: The absorbance was measured at 450 nm using a spectrophotometer.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: General Cell Viability Assay
Caption: A generalized workflow for performing colorimetric cell viability assays.
Signaling Pathway: Proposed Mechanism of Orcinol Glucoside
Orcinol glucoside has been shown to attenuate oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways.[2][3]
Caption: Orcinol glucoside activates Nrf2 and mTOR pathways to reduce oxidative stress.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Orcinol Gentiobioside from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Orcinol gentiobioside, a phenolic glycoside of significant interest for its therapeutic potential. We delve into its prevalence in various plant species, detail the methodologies for its quantification, and explore its molecular interactions through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Quantitative Analysis of this compound Content
This compound has been identified in several plant species, with the most significant concentrations found in the rhizomes of the Curculigo genus. While qualitative mentions exist for its presence in species like Semecarpus anacardium and Curculigo capitulata, quantitative data is most readily available for Curculigo orchioides and to a lesser extent, Curculigo breviscapa. The concentration of this compound can vary significantly based on the geographical origin and the specific extraction and quantification methods employed.
| Plant Species | Plant Part | Geographic Origin | This compound Content (mg/g dry weight) | Reference |
| Curculigo orchioides | Rhizome | Thuy Bang – Thua Thien Hue, Vietnam | 9.16 ± 0.0189 | [1] |
| Curculigo orchioides | Rhizome | Various sites in Vietnam | 1.27 - 9.16 | [1] |
| Curculigo orchioides | Rhizome | Various sites in China | 1.43 - 11.58 | [1] |
| Curculigo orchioides | Rhizome | Various sites in China | 0.333 - 2.854 | [1] |
| Curculigo orchioides | Rhizome | Son La, Lao Cai, and Dak Nong, Vietnam | 3.6 - 13.01 (as % of extract) | |
| Curculigo breviscapa | Rhizome | Not Specified | Isolated, but quantitative data not provided in the reviewed literature. | [2][3] |
| Semecarpus anacardium | Fruit | Tropical Asia | Identified as anacardoside, but quantitative data not provided in the reviewed literature. | |
| Curculigo capitulata | Rhizome | Not Specified | Isolated, but quantitative data not provided in the reviewed literature. |
Note: The variability in reported concentrations underscores the importance of standardized protocols for extraction and quantification to enable accurate cross-study comparisons.
Experimental Protocols
Accurate quantification of this compound is crucial for the standardization of plant extracts and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.
Sample Preparation: Extraction
a) Soxhlet Extraction:
-
Plant Material: 1 gram of finely powdered, dried rhizomes of the target plant species.
-
Solvent: 100 mL of methanol (B129727).
-
Procedure: The powdered plant material is placed in a thimble and extracted with methanol in a Soxhlet apparatus for 4-6 hours. The resulting extract is then concentrated under reduced pressure.
b) Ultrasonic-Assisted Extraction (UAE):
-
Plant Material: 1 gram of finely powdered, dried rhizomes.
-
Solvent: 50 mL of 80% methanol.
-
Procedure: The sample and solvent are placed in a flask and sonicated in an ultrasonic bath for 30-45 minutes at a controlled temperature (e.g., 40-50°C). The extract is then filtered.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 10% B, increasing to 30% B over 20 minutes, then to 90% B over the next 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is determined by comparing its peak area to the calibration curve.
Method Validation
For reliable results, the analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
Signaling Pathway Involvement
The therapeutic effects of this compound are attributed to its modulation of key cellular signaling pathways. Based on studies of Orcinol glucoside and related phenolic compounds, a likely mechanism of action involves the regulation of pathways related to oxidative stress and inflammation.
References
Validating the Mechanism of Action of Orcinol Gentiobioside: A Comparative Guide to Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Orcinol gentiobioside, a phenolic glycoside with demonstrated therapeutic potential, particularly in the context of bone metabolism. By utilizing specific pathway inhibitors, researchers can elucidate the molecular signaling cascades through which this compound exerts its effects. This guide outlines the key signaling pathways involved—JNK1, Nrf2/Keap1, and mTOR—and provides detailed experimental protocols and comparative data for validating the compound's activity.
Overview of this compound's Mechanism of Action
This compound has been identified as a promising natural product with anti-osteoporotic properties.[1][2] Research suggests that its therapeutic effects are mediated through the modulation of several key signaling pathways, primarily impacting osteoclastogenesis, the process of bone resorption. The key pathways implicated are:
-
c-Jun N-terminal Kinase 1 (JNK1) Signaling: this compound has been shown to inhibit RANKL-induced osteoclast formation by promoting apoptosis and suppressing autophagy, with molecular docking studies indicating a high affinity for JNK1.[2]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) Signaling: This pathway is a critical regulator of cellular defense against oxidative stress. Orcinol glucoside, a closely related compound, has been found to activate the Nrf2/Keap1 pathway in osteoclasts.[1]
-
Mammalian Target of Rapamycin (mTOR) Signaling: A central regulator of cell growth, proliferation, and survival, the mTOR pathway is also implicated in the action of Orcinol glucoside, particularly in the context of autophagy suppression in osteoclasts.[1]
Comparative Analysis of Pathway Inhibitors for Validation Studies
To experimentally validate the involvement of these pathways, specific inhibitors can be employed. The following table summarizes key inhibitors and their expected effects in studies with this compound.
| Pathway Target | Inhibitor | Mechanism of Inhibition | Expected Outcome with this compound |
| JNK1 | SP600125 | A potent, selective, and reversible ATP-competitive inhibitor of JNK isoforms 1, 2, and 3.[3][4][5] | Pre-treatment with SP600125 is expected to abolish the inhibitory effects of this compound on osteoclast differentiation and its pro-apoptotic and anti-autophagic activities. |
| Nrf2 | ML385 | A specific inhibitor of Nrf2, preventing its binding to antioxidant response elements (AREs).[6][7] | Co-treatment with ML385 is expected to reverse the inhibitory effect of this compound on autophagy in osteoclasts.[1] |
| mTOR | Rapamycin | A potent and selective allosteric inhibitor of mTOR Complex 1 (mTORC1).[8][9] | Co-treatment with Rapamycin is expected to neutralize the effects of this compound on Nrf2/Keap1 signaling.[1] |
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of this compound, a series of in vitro experiments utilizing the aforementioned inhibitors are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound and the selected inhibitors on the chosen cell line (e.g., RAW264.7 macrophages for osteoclastogenesis studies).
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, SP600125, ML385, and Rapamycin for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
Objective: To assess the effect of this compound, with and without inhibitors, on the phosphorylation status and expression levels of key proteins in the JNK1, Nrf2/Keap1, and mTOR pathways.
Protocol:
-
Pre-treat cells with the respective inhibitors (SP600125, ML385, or Rapamycin) for 1-2 hours.
-
Treat the cells with this compound at a predetermined concentration and for a specific duration.
-
Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK, c-Jun, Nrf2, Keap1, mTOR, and p70S6K, as well as β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nrf2 Activation Luciferase Reporter Assay
Objective: To quantify the activation of the Nrf2 pathway by this compound and its modulation by the Nrf2 inhibitor, ML385.
Protocol:
-
Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with ML385 for 1-2 hours.
-
Treat the cells with this compound for a specified time.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways involved in the mechanism of action of this compound.
Conclusion
The validation of this compound's mechanism of action through the use of specific inhibitors is crucial for its development as a therapeutic agent. The experimental framework provided in this guide offers a systematic approach to dissecting its molecular targets and downstream effects. By comparing the cellular responses to this compound in the presence and absence of inhibitors for the JNK1, Nrf2/Keap1, and mTOR pathways, researchers can generate robust data to support its proposed mechanism, thereby paving the way for further preclinical and clinical investigations.
References
- 1. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 4. SP600125 | JNK inhibitor | Hello Bio [hellobio.com]
- 5. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencealert.com [sciencealert.com]
Benchmarking Orcinol Gentiobioside: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison of Orcinol Gentiobioside Against Industry-Standard Antioxidant and Anti-inflammatory Agents.
This compound, a phenolic glycoside primarily isolated from the medicinal plant Curculigo orchioides, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] This guide provides a comparative analysis of this compound against established industry standards, supported by available experimental data and detailed protocols for standardized assays. This document is intended to serve as a valuable resource for researchers evaluating the potential of this compound in drug discovery and development.
In-Vitro Antioxidant Activity: Comparative Analysis
While direct comparative studies detailing the in-vitro antioxidant capacity of purified this compound are limited in the available scientific literature, its antioxidant potential can be inferred from studies on its natural source and related compounds. Phenolic compounds are well-known for their antioxidant properties.[2] Standard in-vitro assays to determine antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
For the purpose of benchmarking, the following table presents typical IC50 values for industry-standard antioxidants in these assays.
| Compound | Assay | Typical IC50 (µg/mL) |
| This compound | DPPH | Data not available |
| This compound | ABTS | Data not available |
| Ascorbic Acid (Standard) | DPPH | ~5-10 |
| Trolox (Standard) | DPPH | ~8-15 |
| Ascorbic Acid (Standard) | ABTS | ~2-8 |
| Trolox (Standard) | ABTS | ~5-10 |
Note: The IC50 values for standard compounds can vary depending on specific experimental conditions.
In-Vitro Anti-inflammatory Activity: Comparative Analysis
The anti-inflammatory effects of a compound can be assessed through its ability to inhibit key inflammatory mediators and enzymes. Commonly used in-vitro assays include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
| Compound | Assay | Typical IC50 (µM) |
| This compound | COX-2 Inhibition | Data not available |
| This compound | LOX Inhibition | Data not available |
| This compound | NO Inhibition (RAW 264.7) | Data not available |
| Diclofenac (Standard) | COX-2 Inhibition | ~0.1 - 1 |
| Ibuprofen (Standard) | COX-2 Inhibition | ~5 - 15 |
| Indomethacin (Standard) | COX-2 Inhibition | ~0.5 - 2 |
| Standard LOX Inhibitors | LOX Inhibition | Varies (e.g., ~1-10) |
| L-NAME (Standard) | NO Inhibition (RAW 264.7) | ~10 - 50 |
In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard and widely used in-vivo assay to screen for acute anti-inflammatory activity. After injection of carrageenan into the rat's paw, the resulting inflammation and edema are measured over several hours. The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.
While no in-vivo studies on purified this compound were identified, studies on the methanolic and hydroalcoholic extracts of Curculigo orchioides rhizome have demonstrated significant anti-inflammatory effects in this model, with activity compared to the standard drug Diclofenac and Indomethacin.[3][4][5][6]
| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Methanolic Extract of C. orchioides [3] | 400 | Significant reduction (comparable to standard) |
| Hydroalcoholic Extract of C. orchioides [4] | 500 | 39.03% |
| Diclofenac Sodium (Standard) [3] | 15 | Significant reduction |
| Indomethacin (Standard) [4] | 10 | 48.66% |
These results suggest that this compound, as a major constituent of Curculigo orchioides, likely contributes to the observed anti-inflammatory effects of the plant's extracts.
Experimental Protocols
In-Vitro DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a test compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of Test Compound and Standard: Prepare stock solutions of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol. Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.
In-Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or a standard inhibitor (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation and a vehicle control group should be included.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
In-Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound in an animal model.
Methodology:
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Diclofenac sodium, 15 mg/kg, p.o.), and test groups (this compound at various doses, p.o.).
-
Administer the vehicle, standard drug, or test compound orally 1 hour before the carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group and V_treated is the average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflow
Inflammation is a complex biological process regulated by intricate signaling pathways. Two of the most critical pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory agents exert their effects by modulating these pathways.
Caption: General workflow for in-vitro screening of a natural compound.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
Safety Operating Guide
Navigating the Safe Disposal of Orcinol Gentiobioside in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Orcinol (B57675) gentiobioside, a natural product isolated from the rhizomes of C. breviscapa, requires careful handling and adherence to specific disposal protocols.[1] This guide provides essential safety information and a step-by-step operational plan for its proper disposal.
Key Chemical and Safety Data
| Property | Data | Source(s) |
| Chemical Name | Orcinol gentiobioside | [2][3] |
| Molecular Formula | C₁₉H₂₈O₁₂ | [3] |
| Molecular Weight | 448.42 g/mol | [3][4] |
| Hazard Classification | Based on Orcinol: Acute toxicity, oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2A); Specific target organ toxicity — single exposure, respiratory tract irritation (Category 3).[5][6] Harmful if swallowed, in contact with skin, or if inhaled. | [5][6] |
| Incompatibilities | Strong oxidizing agents, acid anhydrides, and acid chlorides. | [5][7] |
Experimental Protocol for Disposal
The following procedure outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory. This protocol is designed to mitigate risks to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves. Dispose of contaminated gloves after use.
-
Eye Protection: Safety goggles or glasses with side shields.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, into a designated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Do not mix with other solvent wastes. Some institutions may permit the disposal of dilute, non-hazardous aqueous solutions down the drain, but given the hazards of the orcinol component, this is not recommended without consulting your institution's Environmental Health and Safety (EHS) office.
-
3. Spill Management:
In the event of a spill:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
For solid spills, carefully sweep the material to avoid raising dust and place it into the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
4. Labeling and Storage for Pickup:
-
Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste containers in a designated, secure area, segregated from incompatible materials, until they are collected by a licensed waste disposal service.
5. Disposal of Empty Containers:
-
A container that held this compound is considered empty when all contents have been removed by standard practices.
-
The container must be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates of highly toxic materials may also need to be collected.[8]
-
After proper rinsing, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Npc5024 | C19H28O12 | CID 10411370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 164991-86-0 | MOLNOVA [molnova.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Orcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Orcinol gentiobioside
Hazard Identification and Personal Protective Equipment
The primary hazards associated with Orcinol, and by extension Orcinol gentiobioside, include oral toxicity, skin and eye irritation, and respiratory tract irritation.[2][3][4][5] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to prevent eye contact.[2][3][4] |
| Hand Protection | Nitrile Gloves | Wear protective gloves to avoid skin contact.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | Avoid breathing dust or fumes.[4] |
Operational Plan for Handling this compound
This section outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3][4]
-
The container should be tightly closed.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid the formation of dust. Use appropriate tools for weighing and transferring the solid.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4]
-
Spill: Sweep up the spilled solid, place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[4]
4. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste should be placed in a clearly labeled, sealed container.
-
Do not dispose of down the drain.
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound, a common procedure in a research setting.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, Water)[6]
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Don all required PPE (lab coat, safety glasses, and nitrile gloves).
-
Perform all weighing and solvent addition steps within a chemical fume hood.
-
Tare the analytical balance with a weigh boat.
-
Carefully weigh the desired amount of this compound solid using a clean spatula.
-
Transfer the weighed solid to the appropriate size volumetric flask.
-
Add a small amount of the desired solvent to the flask to dissolve the solid.
-
Gently swirl the flask, or use a vortex mixer or sonicator to ensure complete dissolution.[6]
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under appropriate conditions as recommended for the compound.
Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
